4,6(1H,5H)-Pyrimidinedione
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrimidine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-4(8)6-2-5-3/h2H,1H2,(H,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAYWAUCHUMJMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC=NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377911 | |
| Record name | 4,6(1H,5H)-PYRIMIDINEDIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25286-58-2 | |
| Record name | 4,6(1H,5H)-PYRIMIDINEDIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 4,6(1H,5H)-Pyrimidinedione
An In-depth Technical Guide to the Physicochemical Properties of 4,6(1H,5H)-Pyrimidinedione
Introduction
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in essential biological molecules and pharmaceuticals. As structural components of nucleic acids (cytosine, thymine, and uracil), pyrimidines are fundamental to the genetic code.[1] Beyond this central role, the pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of therapeutic agents with activities spanning anti-cancer, anti-viral, and anti-microbial applications.[2][3]
4,6(1H,5H)-Pyrimidinedione, also known as pyrimidine-4,6-dione, represents a foundational member of this chemical class. While not as widely studied as its uracil isomer, its unique structural arrangement offers a versatile platform for synthetic derivatization in drug discovery programs. A comprehensive understanding of its core physicochemical properties is therefore not merely an academic exercise; it is a critical prerequisite for any researcher aiming to exploit this scaffold for the development of novel chemical entities. These properties govern everything from reaction kinetics and purification strategies to formulation, solubility, and ultimately, the pharmacokinetic and pharmacodynamic profile of its derivatives.
This guide provides an in-depth analysis of the structural, physical, and spectroscopic properties of 4,6(1H,5H)-Pyrimidinedione. It consolidates computed data with established analytical principles and furnishes detailed, field-proven experimental protocols to empower researchers in their characterization efforts.
Molecular Identity and Structural Characteristics
Accurate identification is the first step in any chemical investigation. The fundamental identifiers for 4,6(1H,5H)-Pyrimidinedione are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | 1H-pyrimidine-4,6-dione | [4] |
| CAS Number | 25286-58-2 | [4] |
| Molecular Formula | C₄H₄N₂O₂ | [4] |
| Molecular Weight | 112.09 g/mol | [4] |
| Exact Mass | 112.027277375 Da | [4] |
| Canonical SMILES | C1C(=O)NC=NC1=O | [4] |
Tautomerism: The Diketo-Enol Equilibrium
A critical feature of 4,6(1H,5H)-Pyrimidinedione is its capacity for tautomerism. The IUPAC name designates the diketo form, but it can exist in equilibrium with its keto-enol tautomer, 6-hydroxypyrimidin-4(5H)-one.[4] This equilibrium is not static; its position is highly sensitive to the molecular environment, particularly the solvent polarity and pH.
The dominance of one tautomer over another has profound implications for the molecule's reactivity, hydrogen bonding capability, and spectroscopic signature. For instance, the enol form introduces an acidic hydroxyl group, altering its pKa and interaction with biological targets compared to the diketo form. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for elucidating the predominant tautomeric form in a given solution.
Caption: Tautomeric equilibrium of 4,6(1H,5H)-Pyrimidinedione.
Computed Physicochemical and Pharmacokinetic Properties
While experimental data is the gold standard, computational models provide valuable initial insights into a molecule's behavior, particularly its lipophilicity and potential for biological membrane transport. These parameters are crucial for guiding drug design and development.
| Computed Property | Value | Significance & Interpretation |
| XLogP3-AA | -0.9 | This negative value indicates the compound is hydrophilic (water-loving) rather than lipophilic. This suggests good solubility in aqueous media but potentially poor passive diffusion across lipid-rich biological membranes.[4] |
| Topological Polar Surface Area (TPSA) | 58.5 Ų | TPSA is a predictor of drug transport properties. A value below 140 Ų is generally associated with good cell permeability. At 58.5 Ų, the molecule has a favorable TPSA for oral bioavailability.[4] |
| Hydrogen Bond Donor Count | 1 | The molecule has one primary hydrogen bond donor (the N-H group).[4] |
| Hydrogen Bond Acceptor Count | 2 | The two carbonyl oxygens (or oxygen and nitrogen in the enol form) act as hydrogen bond acceptors.[4] |
These computed values paint a picture of a polar, hydrophilic molecule, a common characteristic for scaffolds derived from nucleic acid bases.
Spectroscopic Characterization Profile
Spectroscopic analysis provides an unambiguous fingerprint for molecular structure confirmation and purity assessment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the exact mass of the molecule and to study its fragmentation patterns. For 4,6(1H,5H)-Pyrimidinedione, high-resolution mass spectrometry (HRMS) should confirm the exact mass of 112.027277375 Da.[4] In typical ESI-MS analysis, the protonated molecule [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) of approximately 113.035. This is confirmed by data for its isomer, uracil, which shows a prominent [M+H]⁺ peak at m/z 113.03508.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity and tautomeric state of the molecule in solution.
-
¹H NMR: The proton spectrum is expected to be simple and highly dependent on the dominant tautomer.
-
Diketo Form: Would likely show two singlets in a non-exchanging solvent: one for the two equivalent protons of the CH₂ group at C5, and another for the lone proton of the CH group at C2. The N-H protons may appear as a broad singlet, and its position is solvent-dependent.
-
Keto-Enol Form: Would show distinct signals, including a vinyl proton signal and the disappearance of the CH₂ signal.
-
-
¹³C NMR: The carbon spectrum provides information on the carbon framework. For the diketo form, one would expect signals for the two carbonyl carbons (C4, C6), the methylene carbon (C5), and the methine carbon (C2). The chemical shifts of C4, C5, and C6 would differ significantly if the enol form predominates.
UV-Vis Spectroscopy
The molecule is expected to exhibit UV absorbance due to the π-electron system of the pyrimidine ring. The wavelength of maximum absorbance (λ_max) will be sensitive to solvent and pH, owing to the tautomeric equilibrium and potential for ionization. A typical analysis would involve scanning from 200-400 nm.
Experimental Characterization Workflow
The following section details standardized protocols for determining the key . Adherence to these methodologies ensures data reproducibility and integrity.
Caption: Standard workflow for physicochemical characterization.
Protocol 1: Aqueous Solubility Determination (OECD 105 Shake-Flask Method)
-
Principle: This method determines the saturation solubility of a compound in water or a buffer system by allowing a solution to reach equilibrium with an excess of the solid material.
-
Methodology:
-
Preparation: Add an excess amount of 4,6(1H,5H)-Pyrimidinedione (e.g., 10 mg) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and place it in a shaker or rotator bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours. Causality Note: A 24-hour period is typically sufficient to ensure equilibrium is reached between the solid and dissolved states. For poorly soluble compounds, 48-72 hours may be necessary.
-
Phase Separation: Allow the suspension to settle for 1 hour. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solids. Trustworthiness Note: Filtration is a critical step to prevent inflation of the solubility value by suspended microcrystals.
-
Quantification: Prepare a series of dilutions of the filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy, against a standard curve prepared with a known concentration of the compound.
-
Validation: Visually inspect the original vial to confirm that excess solid material remains, validating that saturation was achieved.
-
Protocol 2: Melting Point Determination
-
Principle: The melting point is a fundamental indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0 °C).
-
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement: Heat the sample rapidly to about 15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point). The range between these two temperatures is the melting range. Expertise Note: A slow heating rate near the melting point is crucial for an accurate determination, as it allows for thermal equilibrium between the sample and the thermometer.
-
Protocol 3: Spectroscopic Analysis
-
Principle: To obtain an unambiguous structural fingerprint of the compound.
-
Methodology:
-
Sample Preparation: For NMR, dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (DMSO-d₆ is recommended due to the compound's polarity). For MS and UV-Vis, prepare a stock solution in a suitable solvent (e.g., methanol or water) at ~1 mg/mL.
-
Mass Spectrometry: Dilute the stock solution and infuse it into an ESI-HRMS instrument. Acquire spectra in both positive and negative ion modes to identify the parent ion and confirm its m/z matches the theoretical value.
-
NMR Spectroscopy: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz). Expertise Note: DMSO-d₆ is often chosen for polar, N-H containing compounds as it slows the proton exchange rate, allowing for clearer observation of N-H signals.
-
UV-Vis Spectroscopy: Perform a wavelength scan (e.g., 200-400 nm) of a dilute solution in a quartz cuvette to determine the λ_max.
-
Conclusion
4,6(1H,5H)-Pyrimidinedione is a hydrophilic, polar heterocyclic compound whose chemical behavior is fundamentally dictated by a sensitive diketo-enol tautomeric equilibrium. Its computed properties suggest favorable aqueous solubility but limited passive membrane permeability, key considerations for its use as a scaffold in drug discovery. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically verify these properties, ensuring the generation of high-quality, reliable data. A thorough characterization using these spectroscopic and physical methods is an indispensable first step in unlocking the full synthetic and therapeutic potential of this versatile pyrimidine building block.
References
-
Title: Synthesis and Anticancer Evaluation of Some New poly functionally Substituted Pyrimidine-2-thione Derivatives Source: Der Pharma Chemica URL: [Link]
-
Title: 4,6(1H,5H)-Pyrimidinedione Source: PubChem URL: [Link]
-
Title: 4,6(1H,5H)-Pyrimidinedione, 2-amino- Source: PubChem URL: [Link]
-
Title: Physicochemical properties of some pyrimidine derivatives in some organic solvents Source: MedCrave online URL: [Link]
-
Title: 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system Source: ResearchGate URL: [Link]
-
Title: The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Source: ResearchGate URL: [Link]
-
Title: 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-methoxyphenyl)methylene)-2-thioxo- Source: PubChem URL: [Link]
-
Title: Dihydro-5-(2-methylpropyl)-5-(2-propen-1-yl)-2-thioxo-4,6(1H,5H)-pyrimidinedione Source: CAS Common Chemistry URL: [Link]
-
Title: Caffeine Source: Wikipedia URL: [Link]
-
Title: Synthesis, reactions, and applications of pyrimidine derivatives Source: Current Chemistry Letters URL: [Link]
-
Title: SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K Source: Revue Roumaine de Chimie URL: [Link]
-
Title: Pyrimidine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: msbnk-riken-pr100037 Source: MassBank URL: [Link]
-
Title: (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION Source: ResearchGate URL: [Link]
Sources
Elucidating the Mechanisms of Action of 4,6(1H,5H)-Pyrimidinedione Compounds: A Technical Guide for Drug Discovery Professionals
Introduction
The 4,6(1H,5H)-pyrimidinedione scaffold, a core component of the broader pyrimidine class of heterocycles, represents a privileged structure in medicinal chemistry. Its derivatives are foundational to a wide array of biologically active agents, demonstrating therapeutic potential across oncology, immunology, and virology.[1][2] The inherent versatility of the pyrimidine ring allows for substitutions that can dramatically influence biological activity, leading to compounds with diverse mechanisms of action (MoA).[3]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth framework for investigating the MoA of novel 4,6(1H,5H)-pyrimidinedione compounds. Moving beyond a simple listing of techniques, we will explore the causal logic behind experimental choices, emphasizing the design of self-validating protocols to ensure scientific rigor. Our focus will be on the most prominent MoA for this class—inhibition of dihydroorotate dehydrogenase (DHODH)—while also providing a strategic approach to exploring alternative or off-target activities.
Part 1: The Predominant Mechanism: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A significant number of bioactive pyrimidinedione derivatives exert their effects by targeting dihydroorotate dehydrogenase (DHODH), a critical enzyme in nucleotide metabolism.[4] Understanding this mechanism is the logical first step in the characterization of a new compound from this class.
The DHODH Target and its Pathway
DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[5][6] This pathway is essential for producing the pyrimidine nucleotides (UTP and CTP) required for DNA and RNA synthesis.[7] Malignant cells, as well as rapidly proliferating immune and virally-infected cells, are often highly dependent on this de novo pathway for survival, creating a therapeutic window.[6][8]
Inhibition of DHODH leads to a rapid depletion of the intracellular pyrimidine pool. This metabolic stress halts DNA replication and transcription, triggering cell cycle arrest and, ultimately, apoptosis in susceptible cells.[9][10][11]
Caption: The de novo pyrimidine synthesis pathway, highlighting inhibition of DHODH.
Biochemical Validation: Direct Enzyme Inhibition Assays
Causality: The foundational step in MoA validation is to confirm that the compound directly interacts with and inhibits its putative target in a purified, cell-free system. This isolates the interaction from cellular complexities like membrane transport and metabolism, providing unequivocal evidence of direct target engagement.
A robust method for assessing DHODH activity is a spectrophotometric assay that monitors the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor.[9]
Experimental Protocol: DHODH Enzymatic Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris pH 8.0, 150 mM KCl, 0.1% Triton X-100.
-
Enzyme Stock: Purified human DHODH (e.g., 1.25 µg/mL final concentration).
-
Compound Stock: Test compound serially diluted in DMSO. A known inhibitor like Brequinar should be used as a positive control.[12]
-
Substrate Mastermix: Prepare fresh in Assay Buffer: 2 mM L-dihydroorotic acid, 0.2 mM decylubiquinone, 0.12 mM DCPIP.
-
-
Assay Procedure (96-well plate format):
-
Add 40 µL of DHODH enzyme solution to each well.
-
Add 10 µL of the compound dilution (or DMSO for vehicle control) to the wells.
-
Pre-incubate the plate for 30 minutes at 37°C, followed by 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 50 µL of the Substrate Mastermix to all wells.
-
Immediately place the plate in a spectrophotometer/plate reader.
-
-
Data Acquisition & Analysis:
-
Monitor the decrease in absorbance at 600 nm (the wavelength for DCPIP reduction) every 30 seconds for 20 minutes.
-
Calculate the initial reaction velocity (slope) from the linear portion of the curve (typically the first 5 minutes).
-
Normalize the velocities of compound-treated wells to the DMSO control.
-
Plot the normalized activity against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
-
Data Presentation: Representative DHODH Inhibitor Potency
| Compound | Target | IC50 (nM) | Reference |
| Brequinar | Human DHODH | 5.2 | [12] |
| Leflunomide | Human DHODH | Varies by study | [10] |
| Compound 5 | Human DHODH | 6,200 | [9] |
Expert Insight: Beyond IC50 - Determining Inhibition Modality
While the IC50 is a crucial measure of potency, determining the type of inhibition (e.g., competitive, non-competitive, mixed) provides deeper mechanistic insight.[13] This is achieved through enzyme kinetics studies where the assay is run with varying concentrations of both the substrate (dihydroorotate) and the inhibitor. The resulting data, when plotted on a Lineweaver-Burk plot, reveals how the inhibitor affects the enzyme's kinetic parameters (Km and Vmax), thereby elucidating its binding mechanism relative to the substrate.[14][15] For example, Brequinar exhibits mixed-type inhibition kinetics.[16]
Cellular Confirmation: Target Engagement and Phenotypic Effects
Causality: Demonstrating direct enzyme inhibition is necessary but not sufficient. A drug candidate must be able to cross the cell membrane, reach its intracellular target at a sufficient concentration, and elicit a predictable biological response.[17][18] Cellular assays are therefore essential to validate the proposed MoA in a physiologically relevant context.
Workflow 1: The Uridine Rescue Experiment - A Self-Validating Protocol
This is the cornerstone experiment for confirming that a compound's antiproliferative effect is mediated through the inhibition of de novo pyrimidine synthesis.
Logic: The de novo pathway is not the only source of pyrimidines. Cells can also utilize the "salvage pathway," which imports extracellular uridine and converts it into the necessary nucleotides. If a compound's toxicity is due to blocking the de novo pathway at DHODH, supplying cells with exogenous uridine should bypass this blockade and restore normal cell growth.[8][19] Failure to rescue indicates an alternative or off-target MoA.
Caption: Logic of the uridine rescue experiment to confirm DHODH inhibition.
Experimental Protocol: Cell Proliferation Assay with Uridine Rescue
-
Cell Seeding: Seed a cancer cell line known to be sensitive to DHODH inhibition (e.g., HCT116, U2OS) in 96-well plates at an appropriate density and allow them to adhere overnight.[9]
-
Media Preparation:
-
Treatment Medium: Standard culture medium.
-
Rescue Medium: Standard culture medium supplemented with 100 µM uridine.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Treat one set of plates with the compound in Treatment Medium .
-
Treat a parallel set of plates with the identical compound dilutions in Rescue Medium .
-
Include vehicle (DMSO) controls for both media types.
-
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Quantify cell viability using a standard method such as the MTT assay, Sulforhodamine B (SRB) assay, or a commercial reagent like CellTiter-Glo®.
-
Data Analysis:
-
For each condition (with and without uridine), normalize the viability data to the respective vehicle control.
-
Plot dose-response curves for both conditions. A significant rightward shift in the curve in the presence of uridine confirms the on-target MoA.[8]
-
Part 2: Exploring Alternative and Secondary Mechanisms
Causality: While DHODH is a common target, the pyrimidine scaffold is known to interact with a wide range of biological targets.[20] If the uridine rescue experiment fails or is incomplete, or if the observed phenotype is inconsistent with pyrimidine depletion, it is imperative to investigate alternative MoAs. A systematic approach combining targeted screening and unbiased phenotypic profiling is highly effective.
Target-Based Screening Approaches
If structural similarities to known inhibitors exist, or if the cellular phenotype suggests a particular pathway, a targeted approach is warranted. Pyrimidine derivatives have been reported to inhibit several other key enzyme families:
-
Kinases: Screen against a panel of kinases, particularly those like BTK or PI3K, which have been targeted by other pyrimidine-based compounds.[21][22]
-
Tubulin: If the compound induces G2/M cell cycle arrest, a tubulin polymerization assay is a logical step to check for interaction at sites like the colchicine-binding domain.[23]
-
Other Enzymes: Depending on the compound's structure, assays for targets like COX-2 or Glutathione Reductase could be considered.[24][25]
Phenotypic and Unbiased Screening
Causality: When a target is unknown, unbiased methods that measure global cellular changes can provide powerful clues to a compound's MoA by comparing its effects to a library of well-characterized reference agents.
Workflow: Morphological Profiling (Cell Painting)
The Cell Painting assay is a high-content, image-based profiling technique that captures hundreds of morphological features from cells treated with a compound.[9] The resulting "fingerprint" is often unique to a specific MoA.
Principle: Compounds that share the same MoA will induce similar changes in cell and organelle morphology, resulting in highly correlated morphological fingerprints.
Caption: High-level workflow for MoA identification using Cell Painting.
By comparing the fingerprint of a novel 4,6(1H,5H)-pyrimidinedione compound to that of reference molecules like Brequinar (a DHODH inhibitor), Myxothiazol (a Complex III inhibitor), and Methotrexate (a folate metabolism inhibitor), one can rapidly and confidently classify its MoA in an unbiased manner.[9]
Part 3: Structural Elucidation of Compound-Target Interaction
Causality: To fully understand the MoA and to enable rational, structure-based drug design, it is essential to visualize how the compound binds to its target protein at an atomic level. This structural information is the ultimate validation of the biochemical and cellular data and provides a roadmap for optimizing potency and selectivity.
-
X-Ray Co-crystallography: This is the gold standard method. Obtaining a high-resolution crystal structure of the pyrimidinedione compound bound within the active site of its target (e.g., DHODH) provides definitive proof of the binding mode and identifies the key amino acid residues involved in the interaction.[23]
-
Molecular Docking: In the absence of a crystal structure, or to guide synthetic efforts, computational docking can predict plausible binding poses of the compound within the known structure of the target protein.[26][27] This can help rationalize structure-activity relationships (SAR) observed during lead optimization.
Conclusion
Determining the mechanism of action for a novel 4,6(1H,5H)-pyrimidinedione compound requires a multi-faceted and integrated approach. The strategy outlined in this guide, beginning with the most probable hypothesis—DHODH inhibition—and employing a series of self-validating experiments, provides a robust framework for success. The logical progression from biochemical confirmation with purified enzymes, to cellular validation via phenotypic assays like the uridine rescue, and finally to atomic-level structural elucidation, ensures a comprehensive and trustworthy characterization. By embracing this causality-driven mindset, drug discovery teams can confidently advance the most promising candidates and build a deep, mechanistic understanding of their biological activity.
References
-
Sieber, L., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, e202200475. [Link]
-
Chen, S. F., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(13), 2653-2659. [Link]
-
Wang, Y., et al. (2022). Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors. European Journal of Medicinal Chemistry, 243, 114777. [Link]
-
Gopalsamy, A., et al. (2012). Identification of pyrimidine derivatives as hSMG-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6636-6641. [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 494-513. [Link]
-
Sykes, D. B. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets, 22(10), 893-899. [Link]
-
Valle-García, D., et al. (2021). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLOS ONE, 16(11), e0259572. [Link]
-
Kovalenko, S. M., et al. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmacia, 68(4), 813-825. [Link]
-
Wang, Y., et al. (2023). Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters, 95, 129466. [Link]
-
Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138-2168. [Link]
-
French, J. B., & Ealick, S. E. (2017). Higher order structures in purine and pyrimidine metabolism. Journal of Structural Biology, 197(3), 311-320. [Link]
-
Wadsö, I. (2010). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Journal of Thermal Analysis and Calorimetry, 102(1), 3-9. [Link]
-
Kovalenko, S. M., et al. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmacia, 68(4), 813-825. [Link]
-
Ali, I., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6246. [Link]
-
Mak, I. T., & Wegner, T. N. (1990). Novel mechanisms of brequinar sodium immunosuppression on T cell activation. Transplantation, 50(1), 131-133. [Link]
-
Andrade-Ochoa, S., et al. (2021). Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy. Viruses, 13(12), 2445. [Link]
-
Płazińska, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]
-
Mata, M. A., et al. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. The Journal of Cell Biology, 196(3), 333-346. [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Kinetics of Enzyme Inhibition. Retrieved January 26, 2026, from [Link]
-
El-Gazzar, M. G., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Future Journal of Pharmaceutical Sciences, 9(1), 16. [Link]
-
Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology, 18(2). [Link]
-
ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved January 26, 2026, from [Link]
-
Kounde, C. S., et al. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Pharmacology & Translational Science, 3(6), 1275-1285. [Link]
-
Patsnap Synapse. (2024). What are DHODH inhibitors and how do they work?. Retrieved January 26, 2026, from [Link]
-
Medicosis Perfectionalis. (2023, January 30). Competitive Inhibition (Competitive Inhibitors) - Enzyme Kinetics - Biochemistry [Video]. YouTube. [Link]
-
Kounde, C. S., et al. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Pharmacology & Translational Science, 3(6), 1275-1285. [Link]
-
Singh, V., & Prajapati, S. K. (2012). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 3(3), 13-19. [Link]
-
Reeve, S. M., et al. (2014). Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. Journal of Medicinal Chemistry, 57(4), 1286-1293. [Link]
-
Kim, J., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 24(18), 3254. [Link]
-
Chen, S. F., et al. (1992). Inhibition of Dihydroorotate Dehydrogenase Activity by Brequinar Sodium. Cancer Research, 52(13), 3521-3527. [Link]
-
Lucas-Hourani, M., et al. (2013). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PLOS Pathogens, 9(9), e1003678. [Link]
-
Charles River Laboratories. (n.d.). Biology Cell-Based Assays. Retrieved January 26, 2026, from [Link]
-
Zhang, Y., et al. (2019). Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(15), 3373-3386. [Link]
-
ResearchGate. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. Retrieved January 26, 2026, from [Link]
-
Hagenkort, A., & Herold, N. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Cancers, 14(4), 1058. [Link]
-
USMLE-Rx. (2018, July 17). Enzyme Kinetics [Video]. YouTube. [Link]
-
Golicnik, M. (2022). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. International Journal of Molecular Sciences, 23(9), 5101. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciensage.info [sciensage.info]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Higher order structures in purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer’s Drug Galantamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. criver.com [criver.com]
- 19. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. juniperpublishers.com [juniperpublishers.com]
- 26. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Toxicological Evaluation of 4,6(1H,5H)-Pyrimidinedione
Abstract
This technical guide provides a comprehensive framework for the toxicological evaluation of 4,6(1H,5H)-Pyrimidinedione, a heterocyclic organic compound. Given the limited publicly available toxicological data for this specific molecule, this document outlines a robust, tiered testing strategy based on established international regulatory guidelines and toxicological best practices. The proposed evaluation encompasses in silico predictions, a comprehensive battery of in vitro assays, and a strategic approach to subsequent in vivo studies, all designed to thoroughly characterize the potential hazards of 4,6(1H,5H)-Pyrimidinedione. This guide is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of novel chemical entities.
Introduction and Chemical Identity
4,6(1H,5H)-Pyrimidinedione, also known as 4,6-dihydroxypyrimidine, is a pyrimidine derivative with the chemical formula C₄H₄N₂O₂.[1][2] It is a structural analogue of barbituric acid and a core component of various biologically active molecules.[3][4] Understanding the toxicological profile of this foundational structure is paramount for the safe development of any new pharmaceuticals, agrochemicals, or other industrial chemicals that incorporate this moiety.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a test substance is a prerequisite for the design and execution of meaningful toxicological studies. These properties influence the substance's absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its potential interactions with biological systems.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O₂ | [1] |
| Molecular Weight | 112.09 g/mol | [1] |
| CAS Number | 25286-58-2 | [1] |
| Synonyms | 4,6-Pyrimidinediol, 1H-pyrimidine-4,6-dione, 6-hydroxypyrimidin-4(5H)-one | [1][2] |
| Appearance | White to light yellow/orange powder/crystal | [5] |
| Tautomerism | Exists in keto-enol tautomeric forms | [3][6][7] |
The tautomeric nature of 4,6(1H,5H)-Pyrimidinedione is a critical consideration, as different tautomers may exhibit distinct biological activities and toxicological profiles.[3][6][7]
Proposed Toxicological Evaluation Strategy: A Tiered Approach
In the absence of extensive existing data, a tiered approach to toxicological testing is recommended, progressing from computational and in vitro methods to more complex in vivo studies. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) and is advocated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD).[8]
Diagram: Tiered Toxicological Evaluation Workflow
Caption: A proposed tiered approach for the toxicological evaluation of 4,6(1H,5H)-Pyrimidinedione.
Tier 1: In Silico and In Vitro Assessment
The initial tier focuses on non-animal testing methods to provide a preliminary assessment of the toxicological potential of 4,6(1H,5H)-Pyrimidinedione.
In Silico Assessment
QSAR models can be employed to predict the potential toxicity of a chemical based on its structure. These computational models compare the structure of the target molecule to a database of compounds with known toxicological properties. This can provide early indications of potential liabilities such as mutagenicity, carcinogenicity, and reproductive toxicity.
Given the limited data on 4,6(1H,5H)-Pyrimidinedione, a read-across approach is a scientifically valid method for data gap filling.[9][10] This involves using toxicological data from structurally similar compounds (analogues) to predict the toxicity of the target compound.[9] A key analogue for this assessment is barbituric acid , the parent compound of barbiturates.[4][11] Toxicological data on other pyrimidine derivatives should also be considered.[12][13][14]
Table: Potential Analogues for Read-Across
| Analogue | CAS Number | Rationale for Selection |
| Barbituric Acid | 67-52-7 | High structural similarity, parent compound of a well-studied class of drugs.[4][11] |
| 2-Thiobarbituric acid | 504-17-6 | Structurally related pyrimidine derivative with available safety data. |
| Uracil | 66-22-8 | A naturally occurring pyrimidine base, providing baseline biological interaction data. |
In Vitro Cytotoxicity
In vitro cytotoxicity assays are a fundamental component of a toxicological screen, providing a measure of a substance's toxicity to cells.[15][16] These assays are essential for determining the concentration range for subsequent, more complex in vitro studies.
The NRU assay is a widely used and validated method for assessing cytotoxicity. It is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay
-
Cell Culture: Plate a suitable mammalian cell line (e.g., Balb/c 3T3 or normal human keratinocytes) in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.[17]
-
Test Substance Preparation: Prepare a stock solution of 4,6(1H,5H)-Pyrimidinedione in a suitable solvent (e.g., DMSO, water). A serial dilution should be prepared to obtain a range of test concentrations.
-
Exposure: Remove the culture medium from the cells and replace it with a medium containing the various concentrations of the test substance. Include both a vehicle control and a positive control.
-
Incubation: Incubate the cells with the test substance for a defined period (e.g., 24 hours).
-
Neutral Red Staining: After incubation, wash the cells and add a medium containing neutral red. Incubate for approximately 3 hours to allow for dye uptake by viable cells.
-
Dye Extraction: Wash the cells and add a destain solution to extract the neutral red from the lysosomes.
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test substance that reduces cell viability by 50% compared to the control.
In Vitro Genotoxicity
Genotoxicity testing is crucial for identifying compounds that can cause genetic damage, which may lead to cancer or heritable diseases.[18] A standard battery of in vitro genotoxicity tests is required by regulatory agencies.[19][20][21]
The Ames test is a widely used method for detecting gene mutations. It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium.
This assay is used to identify agents that cause structural chromosomal aberrations in cultured mammalian cells. Cells are exposed to the test substance, and then metaphase cells are examined microscopically for chromosomal damage.
Tier 2: In Vivo Acute Toxicity and Genotoxicity
Should the results from Tier 1 indicate a potential for toxicity, a limited set of in vivo studies will be necessary to understand the compound's effects in a whole-animal system.
Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
This study provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[22][23] The Acute Toxic Class Method is a stepwise procedure that uses a small number of animals to assign a substance to a toxicity class.[22]
Protocol: Acute Oral Toxicity (OECD 423)
-
Animal Selection: Use a small number of a single sex (typically female) of a standard rodent species (e.g., Wistar rats).
-
Dose Administration: Administer a single oral dose of 4,6(1H,5H)-Pyrimidinedione to the animals. The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg).
-
Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure: Depending on the outcome (mortality or survival), the test is either stopped, or another dose level is tested in a subsequent step with a new group of animals.
-
Classification: Based on the results, the substance is assigned to a GHS (Globally Harmonized System) toxicity category.
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
This test is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing the formation of micronuclei in erythrocytes.[24][25][26] It is a common follow-up to positive in vitro genotoxicity results to determine if the effect is expressed in vivo.[24][27]
Diagram: In Vivo Micronucleus Assay Workflow
Caption: A simplified workflow for the in vivo mammalian erythrocyte micronucleus test (OECD 474).
Tier 3: Repeated-Dose Toxicity and ADME/Tox Studies
If the compound is intended for applications involving repeated or chronic exposure, further studies are warranted.
Repeated-Dose Toxicity Studies
These studies are designed to evaluate the cumulative toxic effects of a substance after repeated administration over a prolonged period (e.g., 28 or 90 days). They provide information on target organs of toxicity, dose-response relationships, and the potential for bioaccumulation.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies are critical for understanding the pharmacokinetic and pharmacodynamic properties of a compound. These studies investigate how the body processes the substance, which is essential for extrapolating toxicological findings to humans.
Conclusion and Risk Characterization
The comprehensive, tiered toxicological evaluation outlined in this guide will provide the necessary data to perform a thorough risk characterization of 4,6(1H,5H)-Pyrimidinedione. By integrating data from in silico, in vitro, and in vivo studies, a weight-of-evidence approach can be used to identify potential hazards, establish dose-response relationships, and ultimately, ensure the safe use of this important chemical scaffold in future applications.
References
-
Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. Available at: [Link]
-
4,6(1H,5H)-Pyrimidinedione. PubChem. Available at: [Link]
-
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-methoxyphenyl)methylene)-2-thioxo-. PubChem. Available at: [Link]
-
4,6(1H,5H)-Pyrimidinedione, 2-amino-. PubChem. Available at: [Link]
-
Tautomerism of 4-Hydroxy- and 4,6-Dihydroxypyrimidine. The Journal of Organic Chemistry. Available at: [Link]
-
Use of analogues and read-across in risk assessment. Canada.ca. Available at: [Link]
-
Biocompatibility Testing of Medical Devices – Standards Specific Information for the Accreditation Scheme for Conformity Assessment (ASCA) Pilot. U.S. Food and Drug Administration. Available at: [Link]
-
Pyrimidine Analogs. Holland-Frei Cancer Medicine. 6th edition. Available at: [Link]
-
Barbituric Acid. PubChem. Available at: [Link]
-
OECD 474: In vivo Micronucleus Assay. Gentronix. Available at: [Link]
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Available at: [Link]
-
OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. National Toxicology Program. Available at: [Link]
-
Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Medical Design and Outsourcing. Available at: [Link]
-
Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use S2(R1). International Council for Harmonisation. Available at: [Link]
-
Read-Across: A Practical New Approach Methodology for Food Safety Assessments. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]
-
Read-across – State of the art and next level! ToxMinds. Available at: [Link]
-
Recognized Consensus Standards: Medical Devices. U.S. Food and Drug Administration. Available at: [Link]
-
OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available at: [Link]
-
S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. U.S. Food and Drug Administration. Available at: [Link]
-
Pyrimidine analogue – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Section 1: In Vitro Cytotoxicity Test Methods. National Toxicology Program. Available at: [Link]
-
Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. Available at: [Link]
-
ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. Therapeutic Goods Administration (TGA). Available at: [Link]
-
A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. MDPI. Available at: [Link]
-
Using a Hybrid Read-Across Method to Evaluate Chemical Toxicity Based on Chemical Structure and Biological Data. PubMed Central. Available at: [Link]
-
The micronucleus test—most widely used in vivo genotoxicity test—. Genes and Environment. Available at: [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate. Available at: [Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Wiley Online Library. Available at: [Link]
-
Category approaches, Read-across, (Q)SAR. ECETOC. Available at: [Link]
-
OECD Test Guideline 401: Acute Oral Toxicity (1987). National Toxicology Program. Available at: [Link]
-
The Importance of Cytotoxicity Testing: Explained. EMMA International. Available at: [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available at: [Link]
-
4,6(1H,5H)-Pyrimidinedione, dihydro-5-(2-methylpropyl)-5-(2-propen-1-yl)-2-thioxo-. CAS Common Chemistry. Available at: [Link]
-
OECD 474: In vivo Mammalian Micronucleus Test. Nucro-Technics. Available at: [Link]
-
Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. Available at: [Link]
-
Acute Toxicity by OECD Guidelines. SlideShare. Available at: [Link]
-
International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. ResearchGate. Available at: [Link]
-
In vivo Micronucleus Assay. Scantox. Available at: [Link]
-
OECD 474: Erythrocyte micronucleus test (in vivo mammalian). OECD. Available at: [Link]
-
International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. PubMed. Available at: [Link]
-
OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002). OECD. Available at: [Link]
-
Barbituric Acid. Mallak Specialties Pvt Ltd. Available at: [Link]
Sources
- 1. 4,6(1H,5H)-Pyrimidinedione | C4H4N2O2 | CID 2771092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,6-二羟基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Use of analogues and read-across in risk assessment - Canada.ca [canada.ca]
- 10. Read-Across: A Practical New Approach Methodology for Food Safety Assessments [intertek.com]
- 11. Barbituric Acid | C4H4N2O3 | CID 6211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. mddionline.com [mddionline.com]
- 16. emmainternational.com [emmainternational.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. database.ich.org [database.ich.org]
- 20. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use | FDA [fda.gov]
- 21. International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. gentronix.co.uk [gentronix.co.uk]
- 25. nucro-technics.com [nucro-technics.com]
- 26. catalog.labcorp.com [catalog.labcorp.com]
- 27. scantox.com [scantox.com]
A Historical Perspective on 4,6(1H,5H)-Pyrimidinedione Research: From a Heterocyclic Curiosity to a Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Pyrimidine Chemistry and the Emergence of a Versatile Scaffold
The story of 4,6(1H,5H)-Pyrimidinedione, also known as 4,6-dihydroxypyrimidine, is intrinsically linked to the broader history of pyrimidine chemistry, a field that has profoundly impacted medicinal chemistry and our understanding of biological systems. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of life itself, forming the structural basis of the nucleobases uracil, thymine, and cytosine in RNA and DNA.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for scientific exploration for over a century.
The systematic study of pyrimidines can be traced back to the late 19th century. While the isolation of the pyrimidine derivative alloxan was reported as early as 1818, it was the pioneering work of German chemist Adolf Pinner in 1884 that marked the beginning of a more structured investigation into this class of compounds.[2] Pinner's synthesis of pyrimidine derivatives by condensing ethyl acetoacetate with amidines laid the groundwork for future discoveries.[2] Shortly after, in 1891, the Italian chemist Pietro Biginelli developed a one-pot synthesis for dihydropyrimidines, a reaction that remains a cornerstone of heterocyclic chemistry to this day.[3] The parent pyrimidine compound was first synthesized in 1900 by Gabriel and Colman.[2]
This era of foundational discoveries in pyrimidine chemistry set the stage for the exploration of a vast array of derivatives, including the subject of this guide, 4,6(1H,5H)-Pyrimidinedione. While a definitive date for its first synthesis is not readily apparent in the historical literature, its structural relationship to the well-studied barbituric acid, first synthesized in 1879, suggests its emergence as a subject of interest in the ongoing quest to understand and functionalize the pyrimidine core.[2] This guide will provide a historical perspective on the research into 4,6(1H,5H)-Pyrimidinedione, tracing the evolution of its synthesis, the elucidation of its chemical properties, and its ever-expanding role as a critical intermediate in the development of therapeutics and other bioactive molecules.
The Evolution of Synthesis: From Classical Methods to Modern Efficiency
The synthetic pathways to 4,6(1H,5H)-Pyrimidinedione have evolved significantly over time, reflecting the broader advancements in organic chemistry. Early methods were often characterized by harsh reaction conditions and limited yields, while modern approaches prioritize efficiency, scalability, and sustainability.
Early Synthetic Approaches: The Foundation
The classical approach to constructing the pyrimidine ring, and by extension 4,6(1H,5H)-Pyrimidinedione, has historically involved the condensation of a three-carbon component with a reagent providing the N-C-N fragment. A common and enduring strategy involves the reaction of a malonic acid derivative with formamide or a related compound.
Conceptual Workflow of Early Synthesis:
Caption: Early synthetic route to 4,6(1H,5H)-Pyrimidinedione.
One of the foundational methods involves the reaction of a dialkyl malonate with formamide in the presence of a strong base, such as sodium ethoxide or sodium methoxide.[4] This reaction proceeds through a condensation and subsequent cyclization to form the pyrimidine ring.
Protocol: Classical Synthesis of 4,6(1H,5H)-Pyrimidinedione
Materials:
-
Dimethyl malonate
-
Formamide
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid
Procedure:
-
A solution of sodium methoxide in methanol is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel.
-
Dimethyl malonate is added dropwise to the sodium methoxide solution while stirring.
-
Formamide is then added to the reaction mixture.
-
The mixture is heated to reflux for several hours to facilitate the condensation and cyclization reactions.
-
After the reaction is complete, the methanol is removed by distillation.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the 4,6(1H,5H)-Pyrimidinedione.
-
The crude product is collected by filtration, washed with cold water, and dried.
Modern Synthetic Innovations
While the fundamental principles of the classical synthesis remain relevant, modern research has focused on improving the efficiency, safety, and environmental friendliness of these methods. This has led to the development of processes with higher yields, milder reaction conditions, and the use of less hazardous reagents.
Recent patents and publications describe improved processes for the preparation of 4,6-dihydroxypyrimidine. For instance, a process involving the reaction of a malonate with formamide and an alkali metal alkoxide at elevated temperatures has been developed to provide high yields of the desired product.[4] Another innovative approach utilizes the byproduct hydrocyanic acid from acrylonitrile production as a starting material to prepare formamidine acetate, which then undergoes a ring-closure reaction with a malonic ester to yield 4,6-dihydroxypyrimidine.[5] This method offers a more sustainable and cost-effective route to the target molecule.[5]
Table 1: Comparison of Historical and Modern Synthetic Approaches
| Feature | Historical Methods | Modern Methods |
| Reagents | Often harsh and used in large excess. | Milder, more selective, and often catalytic. |
| Reaction Conditions | High temperatures and long reaction times. | Milder temperatures and shorter reaction times. |
| Yields | Often moderate to low. | Generally high to excellent. |
| Scalability | Can be challenging and costly. | Designed for efficient and safe scale-up. |
| Environmental Impact | Often generated significant waste. | Focus on "green chemistry" principles to minimize waste. |
A Versatile Building Block: The Expanding Applications of 4,6(1H,5H)-Pyrimidinedione
The true significance of 4,6(1H,5H)-Pyrimidinedione in the history of chemical research lies in its remarkable versatility as a synthetic intermediate. Its di-functional nature, with two reactive hydroxyl groups (in its tautomeric form) and a modifiable pyrimidine core, has made it an invaluable starting material for the synthesis of a vast array of more complex molecules with diverse biological activities.
From Intermediate to Active Pharmaceutical Ingredient (API)
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs.[1][6] 4,6(1H,5H)-Pyrimidinedione serves as a key precursor for many of these therapeutic agents. For example, it is an important intermediate in the synthesis of certain sulfonamide antibiotics and has been used in the development of antitumor and antiviral drugs.[7][8]
The 2- and 5-positions of the 4,6(1H,5H)-Pyrimidinedione ring are particularly amenable to substitution, allowing for the introduction of various functional groups to modulate the pharmacological properties of the resulting molecules. This has been a key strategy in the design of targeted therapies.
Signaling Pathway Example: Kinase Inhibition
Many modern anticancer drugs derived from pyrimidine scaffolds function as kinase inhibitors.[1] These drugs target specific protein kinases that are overactive in cancer cells, thereby inhibiting tumor growth. The pyrimidine core often serves as a scaffold that can be decorated with substituents to achieve high affinity and selectivity for the target kinase.
Caption: Role of pyrimidine derivatives in kinase inhibition pathways.
Beyond Pharmaceuticals: Agrochemicals and Materials Science
The utility of 4,6(1H,5H)-Pyrimidinedione extends beyond the realm of medicine. It is also a valuable intermediate in the agrochemical industry, used in the synthesis of herbicides and fungicides.[7] Furthermore, the unique chemical properties of pyrimidine derivatives have led to their investigation in materials science for applications such as the development of novel polymers and dyes.[9]
Evolution of Analytical Characterization
The historical progression of research on 4,6(1H,5H)-Pyrimidinedione has been paralleled by the development of increasingly sophisticated analytical techniques for its characterization.
-
Early Stages: In the early days of its investigation, characterization would have relied on classical methods such as elemental analysis and melting point determination.
-
The Spectroscopic Revolution: The mid-20th century saw the advent of spectroscopic techniques that revolutionized chemical analysis. Infrared (IR) spectroscopy would have been used to identify the characteristic functional groups of the molecule.
-
Modern Analytical Arsenal: Today, a comprehensive suite of analytical tools is employed to fully characterize 4,6(1H,5H)-Pyrimidinedione and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure.[10][11] Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns.[10] X-ray crystallography has been instrumental in confirming the solid-state structure and tautomeric forms of the molecule.[10][11]
Conclusion: A Legacy of Innovation and a Future of Possibilities
From its conceptual roots in the early explorations of pyrimidine chemistry to its current status as a cornerstone of modern synthetic chemistry, the journey of 4,6(1H,5H)-Pyrimidinedione is a testament to the enduring power of fundamental research. What may have once been viewed as a simple heterocyclic compound has proven to be a remarkably versatile and enabling molecule. Its rich history of synthesis and application continues to inspire the development of new therapeutics, advanced materials, and a deeper understanding of the chemical world. As researchers continue to push the boundaries of drug discovery and materials science, the humble 4,6(1H,5H)-Pyrimidinedione is poised to remain a central player in the innovations of the future.
References
- Jain, A. K., & Sharma, S. (2021). Pyrimidine and its Fused Analogs: A Biologically Active Scaffold. Mini-Reviews in Medicinal Chemistry, 21(13), 1646–1667.
- Katritzky, A. R., & Lagowski, J. M. (2011). The Principles of Heterocyclic Chemistry. Elsevier.
- Taylor, R. (2016). Heterocyclic Chemistry. Oxford University Press.
- Process for making 4,6-dihydroxypyrimidine. (1997). Google Patents.
-
Pyrimidine. (2023, October 27). In Wikipedia. [Link]
- Method for preparing 4,6-dihydroxy-pyrimidine from byproduct hydrocyanic acid of acrylonitrile. (2014). Google Patents.
- Recent Advances in Pyrimidine-Based Drugs. (2020). Molecules, 25(12), 2779.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(1), 114-128.
- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021). ACS Omega, 6(22), 14435–14444.
- Synthetic Chemistry of Pyrimidines and Fused Pyrimidines: A Review. (2022). ChemistrySelect, 7(32), e202202029.
- An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(1), 272-296.
-
Biginelli reaction. (2023, September 12). In Wikipedia. [Link]
- Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (2019). International Journal of Pharmaceutical Sciences and Research, 10(10), 4545-4558.
-
4,6-Dihydroxypyrimidine. (n.d.). Chem-Impex. Retrieved from [Link]
- Recent synthetic methodologies for pyrimidine and its derivatives. (2021). Turkish Journal of Chemistry, 45(2), 269-301.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Journal of the Chinese Chemical Society.
-
Exploring the Synthesis and Applications of 4,6-Dihydroxypyrimidine (CAS 1193-24-4). (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
- Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride. (2015). Google Patents.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 5. Method for preparing 4,6-dihydroxy-pyrimidine from byproduct hydrocyanic acid of acrylonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The 4,6(1H,5H)-Pyrimidinedione Scaffold: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 4,6(1H,5H)-pyrimidinedione core, a versatile heterocyclic scaffold, has emerged as a significant pharmacophore in the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the intrinsic properties of this moiety that underpin its broad pharmacological potential. We will delve into its key structural features, tautomeric nature, and diverse biological activities, with a particular focus on its role in the development of kinase inhibitors for oncology. This guide will further explore the synthetic strategies for accessing this core, detail exemplary experimental protocols for biological evaluation, and discuss the critical aspects of structure-activity relationships (SAR) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles that are essential for advancing drug candidates toward clinical investigation.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
Pyrimidine, a fundamental six-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of biological processes and are found in numerous natural and synthetic compounds with diverse therapeutic applications.[1] The pyrimidine ring's unique electronic properties and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it a privileged scaffold in drug design.[1] This guide will focus on a specific, yet highly potent, member of the pyrimidine family: the 4,6(1H,5H)-pyrimidinedione. While no drugs containing this specific core have yet reached the market, its recurring presence in potent, biologically active compounds marks it as a pharmacophore of significant interest for future drug development.
The 4,6(1H,5H)-Pyrimidinedione Core: A Tautomeric Pharmacophore with Unique Features
The 4,6(1H,5H)-pyrimidinedione scaffold can exist in several tautomeric forms, with the dioxo form being in equilibrium with the 4,6-dihydroxypyrimidine enol form. This tautomerism is a critical determinant of its chemical reactivity and biological activity, influencing its ability to interact with diverse biological targets.
Key Pharmacophoric Features
The pharmacophoric appeal of the 4,6(1H,5H)-pyrimidinedione core stems from a combination of its structural and electronic characteristics:
-
Hydrogen Bonding Hub: The two carbonyl groups and the two nitrogen atoms provide a rich landscape of hydrogen bond donors and acceptors, enabling strong and specific interactions with biological targets.
-
Scaffold for 3D Diversity: The non-aromatic nature of the dione ring allows for a greater degree of conformational flexibility compared to its aromatic pyrimidine counterparts. This enables the presentation of substituents in a well-defined three-dimensional arrangement, which is crucial for optimizing interactions with complex protein binding sites.
-
Tunable Electronics: The electronic nature of the ring can be readily modulated by the introduction of various substituents at the C2, C5, and N1/N3 positions, allowing for the fine-tuning of the molecule's properties to enhance potency and selectivity.
Diagram: Tautomeric Equilibrium of 4,6(1H,5H)-Pyrimidinedione
Caption: Tautomeric equilibrium between the keto and enol forms of the 4,6(1H,5H)-pyrimidinedione core.
Synthetic Strategies for Accessing the 4,6(1H,5H)-Pyrimidinedione Core
The construction of the 4,6(1H,5H)-pyrimidinedione ring is typically achieved through condensation reactions involving a three-carbon dielectrophile and a urea or amidine derivative.
General Synthesis from Malonic Acid Derivatives
A common and versatile method involves the condensation of a malonic acid ester with formamide in the presence of a strong base, such as an alkali metal alkoxide.[2][3][4]
Experimental Protocol: Synthesis of 4,6-Dihydroxypyrimidine [2][3][4]
-
Reaction Setup: To a solution or suspension of an alkali metal alkoxide (e.g., sodium methoxide) in an alcohol (e.g., methanol), add formamide.
-
Addition of Malonate: Slowly add a malonate ester (e.g., diethyl malonate) to the reaction mixture at a controlled temperature, typically between 30°C and 100°C.[2] The reaction can be carried out under the pressure that develops at the chosen temperature.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture and add water. Remove the alcohol solvent under reduced pressure.
-
Isolation: Acidify the resulting aqueous solution to precipitate the 4,6-dihydroxypyrimidine product. The product can then be isolated by filtration, washed, and dried.
Diagram: General Synthesis of 4,6-Dihydroxypyrimidine
Caption: General synthetic route to 4,6-dihydroxypyrimidine.
Biological Activities and Therapeutic Potential
The 4,6(1H,5H)-pyrimidinedione scaffold has been incorporated into molecules exhibiting a wide range of biological activities, with a notable emphasis on anticancer and anti-inflammatory applications.
Kinase Inhibition in Oncology
A significant area of investigation for 4,6-disubstituted pyrimidines is their role as kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
4.1.1. Dual VEGFR2/FGFR1 Inhibition
Abnormal signaling through Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 1 (FGFR1) are key drivers of tumor angiogenesis.[5] The development of dual inhibitors that target both of these kinases can be an effective strategy to overcome resistance to single-target therapies.[5] A series of 4,6-disubstituted pyrimidine derivatives have been designed and synthesized as potent dual inhibitors of VEGFR2 and FGFR1.[5]
Table 1: Exemplary SAR Data for 4,6-Disubstituted Pyrimidine Derivatives as VEGFR2/FGFR1 Inhibitors
| Compound | R1 | R2 | VEGFR2 Inhibition (%) @ 10 µM | FGFR1 Inhibition (%) @ 10 µM |
| 8b | -(CO)N(Me)CO-Ph(2,6-diCl, 3,5-diOMe) | -NH-Ph(4-OMe) | 82.2 | 101.0 |
Data adapted from a study on 4,6-disubstituted pyrimidine derivatives as dual VEGFR2/FGFR1 inhibitors.[5]
4.1.2. Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K signaling pathway is frequently hyperactivated in cancer, making it an attractive therapeutic target. 4,6-Diaryl-substituted pyrimidines have demonstrated significant inhibitory potential against PI3Ks.[3][6]
Anti-inflammatory and Other Activities
Derivatives of the closely related pyrimidine-2,4,6(1H,3H,5H)-trione (barbituric acid) have shown promise as anti-inflammatory agents.[7] Additionally, pyrimidine derivatives have been explored for a multitude of other therapeutic applications, including as antimicrobial and antidiabetic agents.[4][8]
Experimental Protocols for Biological Evaluation
The evaluation of the biological activity of 4,6(1H,5H)-pyrimidinedione derivatives requires robust and validated in vitro assays.
In Vitro Kinase Inhibition Assay (VEGFR2/FGFR1)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against VEGFR2 and FGFR1 kinases.
Materials:
-
Recombinant human VEGFR2 and FGFR1 kinase domains
-
ATP
-
Suitable peptide substrate
-
Kinase buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Mixture Preparation: In a microplate, add the kinase, substrate, and kinase buffer.
-
Compound Addition: Add the diluted test compounds to the reaction mixture. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Diagram: Kinase Inhibition Assay Workflow
Caption: A typical workflow for an in vitro kinase inhibition assay.
Structure-Activity Relationship (SAR) and ADMET Considerations
Structure-Activity Relationship (SAR)
Systematic modification of the 4,6(1H,5H)-pyrimidinedione scaffold is crucial for optimizing its pharmacological properties. Key positions for modification include:
-
C2-Position: Substitution at this position can significantly impact potency and selectivity. For example, in the context of PI3K inhibitors, large substituents at the 2-position can be adjusted to modify therapeutic properties.[3]
-
C5-Position: The C5 position is often a key site for introducing diversity and modulating the molecule's interaction with the target.
-
N1 and N3 Positions: Alkylation or arylation at the nitrogen atoms can influence solubility, cell permeability, and metabolic stability.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile
Early assessment of ADMET properties is critical for the successful development of any drug candidate. For pyrimidine derivatives, several in silico and in vitro models are available to predict these properties.[5][11][12] Key considerations include:
-
Lipophilicity (LogP): A balanced LogP is essential for good absorption and distribution.
-
Aqueous Solubility: Adequate solubility is necessary for formulation and bioavailability.
-
Metabolic Stability: The pyrimidine ring can be susceptible to metabolism by cytochrome P450 enzymes. Modifications to the scaffold can be made to improve metabolic stability.
-
Toxicity: Early toxicity screening is essential to identify and mitigate potential liabilities.
Conclusion and Future Perspectives
The 4,6(1H,5H)-pyrimidinedione scaffold represents a promising pharmacophore with demonstrated potential across various therapeutic areas, particularly in oncology. Its unique structural and electronic features, coupled with its synthetic tractability, make it an attractive starting point for the design of novel, potent, and selective drug candidates. Future research in this area should focus on a deeper exploration of its diverse biological targets, the generation of comprehensive quantitative SAR data, and the thorough investigation of the ADMET properties of its derivatives. While no clinical candidates have emerged yet, the continued exploration of this privileged scaffold holds significant promise for the future of drug discovery.
References
- Process of preparation of 4,6-Dihydroxypyrimidine.
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed. (URL: [Link])
- Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/35767850/)
-
A Structure-guided Approach to Creating Covalent FGFR Inhibitors. NIH. (URL: [Link])
-
Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. PubMed. (URL: [Link])
-
Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. PubMed. (URL: [Link])
-
Recent Advances in Pyrimidine-Based Drugs. PubMed Central. (URL: [Link])
-
In vitro VEGFR-2 inhibitory assay. ResearchGate. (URL: [Link])
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. ResearchGate. (URL: [Link])
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC - NIH. (URL: [Link])
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. (URL: [Link])
- Green Synthesis, Characterization, In Silico ADMET Profiling, Molecular Docking Studies of 3, 4-Dihydropyrimidin-2-(1H). (URL: not available)
-
Discovery of 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine- 2,4,6(1H,3H,5H)-trione as a novel and effective cardioprotective agent via dual anti-inflammatory and anti-oxidative activities. PubMed. (URL: [Link])
-
Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. (URL: [Link])
-
Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. MDPI. (URL: [Link])
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. (URL: [Link])
-
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC - NIH. (URL: [Link])
-
Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. PMC - NIH. (URL: [Link])
-
DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]. PMC - PubMed Central. (URL: [Link])
-
An overview on synthesis and biological activity of pyrimidines. ResearchGate. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine- 2,4,6(1H,3H,5H)-trione as a novel and effective cardioprotective agent via dual anti-inflammatory and anti-oxidative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted pteridinones, pyrimidines, pyrrolopyrimidines, and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors: Pharmacophore modeling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. opastpublishers.com [opastpublishers.com]
Methodological & Application
using 4,6(1H,5H)-Pyrimidinedione in drug discovery and development
An In-Depth Guide to the Application of 4,6(1H,5H)-Pyrimidinedione in Modern Drug Discovery
Authored by a Senior Application Scientist
The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of nucleic acids and numerous approved drugs.[1][2] Its unique physicochemical properties, particularly its capacity for hydrogen bonding and its role as a bioisostere for other aromatic systems, make it a privileged scaffold in drug design.[3] Among its many variations, the 4,6(1H,5H)-Pyrimidinedione core, a close analog of barbituric acid, presents a versatile and synthetically accessible framework for developing novel therapeutic agents across a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.[4][5][6]
This document serves as a detailed application guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the 4,6(1H,5H)-Pyrimidinedione scaffold, detailing its chemical properties, synthetic strategies, and diverse biological applications. Furthermore, it includes field-proven experimental protocols to empower research teams to effectively utilize this scaffold in their drug discovery programs.
The 4,6(1H,5H)-Pyrimidinedione Scaffold: Chemical Identity and Properties
The 4,6(1H,5H)-Pyrimidinedione core is a six-membered heterocyclic compound characterized by two nitrogen atoms at positions 1 and 3 and two carbonyl groups at positions 4 and 6. Its structure allows for significant chemical diversity through substitution at various positions.
Chemical Structure and Tautomerism:
A critical feature of this scaffold is its existence in multiple tautomeric forms.[7] The diketo form is in equilibrium with its keto-enol (6-hydroxypyrimidin-4(5H)-one) and dienol (pyrimidine-4,6-diol) tautomers.[8][9] This dynamic equilibrium is influenced by the solvent and pH, and it critically affects the molecule's reactivity and its interaction with biological targets.[7][10][11] Spectroscopic studies have shown that in the solid state, it often exists in a lactam-lactim form.[7][10] Understanding this tautomerism is fundamental to designing derivatives with specific binding properties.
Table 1: Physicochemical Properties of 4,6(1H,5H)-Pyrimidinedione [8]
| Property | Value | Source |
| IUPAC Name | 1H-pyrimidine-4,6-dione | PubChem |
| CAS Number | 25286-58-2 | PubChem |
| Molecular Formula | C₄H₄N₂O₂ | PubChem |
| Molecular Weight | 112.09 g/mol | PubChem |
| Canonical SMILES | C1C(=O)NC=NC1=O | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
Strategic Importance in Medicinal Chemistry
The pyrimidinedione scaffold is a versatile building block for several reasons that align with the principles of modern drug design.
-
Structural Rigidity and Pre-organization: The partially saturated ring provides a degree of conformational rigidity, which can be advantageous for binding to specific protein targets with minimal entropic penalty.
-
Hydrogen Bonding Capability: The two carbonyl groups and the N-H protons are excellent hydrogen bond acceptors and donors, respectively. This allows derivatives to form multiple, high-affinity interactions within the binding pockets of enzymes and receptors, mimicking natural substrates or ligands.[3]
-
Synthetic Tractability: The core is readily synthesized and can be functionalized at multiple positions (N-1, N-3, C-2, C-5), enabling the creation of large, diverse compound libraries for high-throughput screening (HTS).[12] This synthetic accessibility is crucial for establishing robust Structure-Activity Relationships (SAR).
-
Bioisosteric Replacement: The pyrimidine ring system can serve as a bioisostere for other aromatic or heterocyclic rings, often improving pharmacokinetic and pharmacodynamic properties of a lead compound.[3]
Therapeutic Applications & Target-Specific Drug Design
Derivatives of the pyrimidinedione scaffold have demonstrated a wide array of biological activities, making them valuable starting points for drug discovery campaigns in multiple therapeutic areas.[4]
Anti-Inflammatory Agents
A significant area of application is in the development of novel anti-inflammatory drugs. Pyrimidine-based compounds often exert their effects by inhibiting key mediators of the inflammatory cascade.[13]
-
Mechanism of Action: Many pyrimidinedione derivatives function by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which reduces the production of pro-inflammatory prostaglandins like PGE₂.[13][14] This mechanism is shared with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
-
Targeting mPGES-1: More recently, research has focused on developing selective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).[15] This enzyme acts downstream of COX-2 and is specifically responsible for producing inflammatory PGE₂. Inhibiting mPGES-1 is a promising strategy to reduce inflammation with potentially fewer side effects than traditional NSAIDs and coxibs.[15] The pyrimidine-2,4,6(1H,3H,5H)-trione (barbituric acid) scaffold, a close relative of pyrimidinedione, has been successfully used to design potent and selective mPGES-1 inhibitors.[15]
Anticancer Therapeutics
The pyrimidine core is a well-established pharmacophore in oncology.[1] Its derivatives can disrupt cancer cell proliferation through various mechanisms.[16]
-
Kinase Inhibition: Protein kinases are critical regulators of cell growth and are frequently dysregulated in cancer.[1][16] Pyrimidine derivatives have been designed to target numerous kinases, including Casein Kinase 1 (CK1) and Epidermal Growth Factor Receptor (EGFR).[17][18] The scaffold can act as a hinge-binding motif in the ATP-binding pocket of these enzymes.
-
Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them an attractive target for chemotherapy. Novel 4,6-pyrimidine analogues have been developed as potent inhibitors of tubulin polymerization that bind at the colchicine binding site.[19] These agents can induce G2/M cell cycle arrest and apoptosis in cancer cells.[19]
-
Dual-Target Inhibition: Some advanced pyrimidinedione derivatives have been engineered as dual-target inhibitors, for example, targeting both BRD4 and PLK1, which can be a powerful strategy to overcome drug resistance.[20]
Antimicrobial Agents
The structural features of pyrimidinediones also lend themselves to the development of agents against bacterial, fungal, and viral pathogens.[4][5][21]
-
Antibacterial Activity: Barbituric acid analogues have been synthesized and shown to possess antibacterial properties.[22] The scaffold can be modified to target essential bacterial enzymes or disrupt cell wall integrity.
-
Antiviral Activity: The pyrimidine scaffold is central to many antiviral drugs. Its derivatives can interfere with viral replication by inhibiting key enzymes like viral polymerases.[2]
Experimental Workflows and Protocols
This section provides standardized, step-by-step protocols for the synthesis and biological evaluation of 4,6(1H,5H)-Pyrimidinedione derivatives. These protocols are designed to be self-validating, with clear endpoints and quality control checks.
Synthetic Workflow: From Core Synthesis to Library Generation
The power of the pyrimidinedione scaffold lies in its amenability to combinatorial synthesis. A typical workflow involves synthesizing the core and then diversifying it to generate a library of analogs for screening.
Caption: General workflow for pyrimidinedione library synthesis and screening.
Protocol 1: Synthesis of 5-Benzylidene-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
This protocol describes a classic Knoevenagel condensation, a reliable method for introducing substituents at the C5 position of a barbituric acid analog. This position is often critical for biological activity.
Rationale: The active methylene group at C5 of the barbituric acid core is readily deprotonated by a weak base, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde (in this case, benzaldehyde), leading to a condensation reaction and the formation of a C=C double bond. This reaction is highly efficient and tolerant of a wide range of aldehyde substrates, making it ideal for library synthesis.
Materials:
-
1,3-Dimethylbarbituric acid (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (reaction solvent)
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Buchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask, add 1,3-dimethylbarbituric acid (e.g., 1.56 g, 10 mmol) and ethanol (30 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add benzaldehyde (e.g., 1.06 g, 1.02 mL, 10 mmol) to the solution, followed by a catalytic amount of piperidine (e.g., 0.085 g, 0.1 mL, 1 mmol).
-
Fit the flask with a condenser and heat the reaction mixture to reflux (approx. 80°C) with continuous stirring for 2-4 hours.
-
Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The appearance of a new, lower Rf spot indicates product formation.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) and then with cold deionized water (2 x 10 mL) to remove unreacted starting materials and catalyst.
-
Dry the product in a vacuum oven at 50°C to a constant weight.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cell Viability (MTT) Assay for Anticancer Activity
This protocol details a standard method to assess the cytotoxic effects of newly synthesized pyrimidinedione derivatives on human cancer cell lines.
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells. This allows for the quantification of cell death induced by a test compound.
Materials:
-
Human cancer cell line (e.g., A549 - lung carcinoma, HT-29 - colorectal adenocarcinoma)[20]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Synthesized Pyrimidinedione derivatives (dissolved in DMSO to make a 10 mM stock)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette, CO₂ incubator, microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the 10 mM DMSO stock. The final concentrations should typically range from 0.01 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on a plate shaker.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Caption: Workflow for the in vitro MTT cell viability assay.
Conclusion and Future Directions
The 4,6(1H,5H)-Pyrimidinedione scaffold continues to be a highly productive framework in the quest for new medicines. Its synthetic versatility and proven ability to interact with a diverse range of biological targets ensure its relevance in contemporary drug discovery.[2][3] Future research will likely focus on applying this core to novel and challenging targets, such as protein-protein interactions and allosteric binding sites. The integration of computational methods, such as structure-based drug design and virtual screening, with combinatorial synthesis will further accelerate the discovery of potent and selective drug candidates derived from this remarkable heterocyclic system.[17]
References
- Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. (2018). Bioorganic & Medicinal Chemistry Letters.
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). Molecules.
- 4,6(1H,5H)-Pyrimidinedione. (n.d.). PubChem.
- Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization. (2012). European Journal of Medicinal Chemistry.
- Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors. (2025).
- Tautomerism of 4-Hydroxy- and 4,6-Dihydroxypyrimidine. (n.d.). The Journal of Organic Chemistry.
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). Molecules.
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv
- Antibacterial Barbituric Acid Analogues Inspired from Natural 3-Acyltetramic Acids. (n.d.). Molecules.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances.
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). Scientific Reports.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024).
- An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews.
- Single-Step Synthesis of Pyrimidine Derivatives. (2006). Journal of the American Chemical Society.
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). RSC Advances.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025).
- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv
- Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. (2022). Biomedicine and Chemical Sciences.
- Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. (2018). Juniper Publishers.
- Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Upd
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). Archiv der Pharmazie.
- Pyridine-Tautomerism of Hydroxy Pyridine. (n.d.). ChemTube3D.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. journals.irapa.org [journals.irapa.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4,6(1H,5H)-Pyrimidinedione | C4H4N2O2 | CID 2771092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemtube3d.com [chemtube3d.com]
- 12. Single-Step Synthesis of Pyrimidine Derivatives [organic-chemistry.org]
- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 14. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antibacterial Barbituric Acid Analogues Inspired from Natural 3-Acyltetramic Acids; Synthesis, Tautomerism and Structure and Physicochemical Property-Antibacterial Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4,6(1H,5H)-Pyrimidinedione: A Detailed Guide to Experimental Protocols
Introduction
4,6(1H,5H)-Pyrimidinedione, also known as 4,6-dihydroxypyrimidine, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[1] As a core scaffold, it is a precursor to a variety of biologically active molecules. Its derivatives have shown potential as anti-inflammatory, anticancer, and antimicrobial agents.[2][3] The pyrimidinedione ring system is a fundamental component of barbiturates, a class of drugs that act as central nervous system depressants.[4][5] The functional groups at the 4 and 6 positions offer versatile handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.
This technical guide provides detailed, field-proven experimental protocols for the synthesis of 4,6(1H,5H)-pyrimidinedione. It is designed for researchers, scientists, and professionals in drug development, offering not just step-by-step instructions but also the underlying chemical principles and rationale behind the experimental choices.
Core Synthetic Strategies
The construction of the 4,6(1H,5H)-pyrimidinedione ring predominantly relies on the condensation of a three-carbon component with a nitrogen-containing reactant, typically urea or its derivatives.[6] The most prevalent and well-established methods involve the reaction of malonic acid or its esters with a suitable source of the N-C-N fragment.
This guide will detail two primary, reliable protocols for the synthesis of 4,6(1H,5H)-pyrimidinedione:
-
Protocol 1: Condensation of Diethyl Malonate with Urea using a Strong Base
-
Protocol 2: Reaction of Malonic Acid with Urea under Dehydrating Conditions
A third method involving formamide is also discussed, based on patented industrial processes.
Protocol 1: Base-Catalyzed Condensation of Diethyl Malonate and Urea
This classic approach is a cornerstone for the synthesis of pyrimidine-based heterocycles, including barbituric acid and its analogs.[4] The reaction proceeds via a twofold nucleophilic acyl substitution.
Reaction Mechanism and Rationale
The mechanism involves the deprotonation of urea by a strong base, typically sodium ethoxide, to form a more potent nucleophile. This urea anion then attacks the electrophilic carbonyl carbons of diethyl malonate in a stepwise condensation. The subsequent cyclization and elimination of two molecules of ethanol yield the target pyrimidinedione. The strong base is crucial for enhancing the nucleophilicity of urea and driving the reaction towards completion.[4]
Caption: Base-catalyzed condensation of urea and diethyl malonate.
Detailed Experimental Protocol
Materials:
-
Diethyl malonate
-
Urea
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (concentrated and dilute)
-
Anhydrous diethyl ether
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)
-
Heating mantle
-
Ice bath
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a clean, dry three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place 200 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small portions. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 40 g (0.67 mol) of finely powdered dry urea.
-
Addition of Diethyl Malonate: Gently heat the mixture to reflux using a heating mantle. Through the dropping funnel, add 80 g (0.5 mol) of diethyl malonate dropwise over a period of 30-45 minutes, maintaining a gentle reflux.
-
Reflux: After the addition is complete, continue to heat the mixture under reflux for 7-8 hours. A solid precipitate of the sodium salt of the pyrimidinedione will form.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Filter the solid precipitate and wash it with a small amount of cold absolute ethanol, followed by anhydrous diethyl ether to remove any unreacted diethyl malonate.
-
Dissolve the solid in a minimal amount of cold water.
-
Acidify the aqueous solution by slowly adding concentrated hydrochloric acid with constant stirring until the pH is acidic (pH 1-2), checked with litmus paper. The 4,6(1H,5H)-pyrimidinedione will precipitate out.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
-
Purification:
-
Filter the crude product using a Büchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
Recrystallize the product from hot water to obtain purified crystals of 4,6(1H,5H)-pyrimidinedione.
-
Dry the purified product in a desiccator over anhydrous calcium chloride.
-
Data Summary
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount Used | Molar Equiv. |
| Diethyl Malonate | 160.17 | 80 g | 1.0 |
| Urea | 60.06 | 40 g | 1.34 |
| Sodium | 22.99 | 11.5 g | 1.0 |
| Absolute Ethanol | 46.07 | 200 mL | Solvent |
| Parameter | Value |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 7-8 hours |
| Expected Yield | 70-80% |
Protocol 2: Condensation of Malonic Acid and Urea with Acetic Anhydride
This method offers an alternative route that can be performed under solvent-free conditions, often accelerated by microwave irradiation.[7] Acetic anhydride serves as a dehydrating agent, facilitating the condensation reaction.
Reaction Mechanism and Rationale
In this protocol, malonic acid reacts directly with urea. The reaction is driven by the removal of water, which is achieved by acetic anhydride. The acetic anhydride may also activate the carboxylic acid groups of malonic acid, making them more susceptible to nucleophilic attack by urea. The reaction proceeds through the formation of amide bonds followed by cyclization to form the pyrimidinedione ring.[8]
Caption: Condensation of malonic acid and urea with a dehydrating agent.
Detailed Experimental Protocol
Materials:
-
Malonic acid
-
Urea
-
Acetic anhydride
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Heating source (heating mantle or microwave reactor)
Procedure:
-
Reactant Mixture: In a round-bottom flask, thoroughly mix 10.4 g (0.1 mol) of malonic acid and 6.0 g (0.1 mol) of urea.
-
Addition of Acetic Anhydride: To this solid mixture, add 20 mL of acetic anhydride.
-
Reaction:
-
(Conventional Heating): Attach a reflux condenser and heat the mixture in an oil bath at 90-100 °C for 2-3 hours.
-
(Microwave Irradiation): Place the mixture in a suitable microwave reactor vessel and irradiate at a power and temperature determined by the specific instrument's capabilities (e.g., 150 W, 100 °C) for 10-15 minutes.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature. A solid mass should form.
-
Add 50 mL of cold water to the reaction mixture and stir vigorously to precipitate the product and hydrolyze the excess acetic anhydride.
-
Filter the crude solid product.
-
-
Purification:
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from hot water or a mixture of ethanol and water to obtain pure 4,6(1H,5H)-pyrimidinedione.
-
Dry the purified product under vacuum.
-
Data Summary
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount Used | Molar Equiv. |
| Malonic Acid | 104.06 | 10.4 g | 1.0 |
| Urea | 60.06 | 6.0 g | 1.0 |
| Acetic Anhydride | 102.09 | 20 mL | Dehydrating Agent |
| Parameter (Conventional) | Value |
| Reaction Temperature | 90-100 °C |
| Reaction Time | 2-3 hours |
| Expected Yield | 60-70% |
| Parameter (Microwave) | Value |
| Reaction Temperature | ~100 °C |
| Reaction Time | 10-15 minutes |
| Expected Yield | Often higher than conventional |
Alternative Synthesis Route: Reaction of Malonate with Formamide
A patented industrial process describes the preparation of 4,6-dihydroxypyrimidine by reacting a malonate with formamide and an alkali metal alkoxide at an elevated temperature.[9][10] This method is advantageous for large-scale synthesis due to the use of readily available starting materials and an integrated process that can yield the product in high purity.[9]
The process generally involves the batchwise or continuous addition of the malonate and formamide to a solution or suspension of an alkali metal alkoxide in an alcohol.[9] This approach is reported to have a high space-time yield and minimizes waste.[9]
Product Characterization
The identity and purity of the synthesized 4,6(1H,5H)-pyrimidinedione should be confirmed using standard analytical techniques:
-
Melting Point: The literature melting point of 4,6(1H,5H)-pyrimidinedione is typically very high (>300 °C), often decomposing upon heating.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the methylene protons and the N-H protons.
-
¹³C NMR: The carbon NMR will show signals for the carbonyl carbons and the methylene carbon.
-
IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the carbonyl groups and the N-H stretching of the amide groups.
-
-
Mass Spectrometry: To confirm the molecular weight of the compound (C₄H₄N₂O₂, MW: 112.09 g/mol ).[11]
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling sodium metal, hydrochloric acid, and acetic anhydride.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium metal reacts violently with water. Handle with extreme care.
-
Acetic anhydride is corrosive and a lachrymator.
-
The reactions involving heating should be monitored carefully.
Conclusion
The synthesis of 4,6(1H,5H)-pyrimidinedione can be reliably achieved through the condensation of a C3 synthon like diethyl malonate or malonic acid with urea. The choice of protocol may depend on the available equipment, scale of the reaction, and desired reaction time. The base-catalyzed condensation of diethyl malonate and urea is a robust and high-yielding classical method, while the use of malonic acid with acetic anhydride offers a faster, potentially solvent-free alternative, especially with microwave assistance. Proper characterization of the final product is essential to ensure its purity and structural integrity for subsequent applications in research and development.
References
- Vertex AI Search. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Patsnap. (n.d.). Post-treatment method for synthesizing 4, 6-dihydroxypyrimidine. Eureka.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Barbiturate Analogs from Substituted Malonic Esters.
- ResearchGate. (n.d.). Dehydration of an Insoluble Urea Byproduct Enables the Condensation of DCC and Malonic Acid in Flow.
- PubChem. (n.d.). 4,6(1H,5H)-Pyrimidinedione.
- Google Patents. (n.d.). US5847139A - Process for the preparation of 4, 6-dihydroxypyrimidine.
- MDPI. (n.d.). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications.
- ResearchGate. (n.d.). Synthesis of barbituric acid analogues. Reaction conditions; (a) ethyl....
- Google Patents. (n.d.). WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine.
- Wikipedia. (n.d.). Pyrimidinedione.
- Der Pharma Chemica. (n.d.). Synthesis and Anticancer Evaluation of Some New poly functionally Substituted Pyrimidine-2-thione Derivatives.
- National Institutes of Health. (n.d.). Antibacterial Barbituric Acid Analogues Inspired from Natural 3-Acyltetramic Acids.
- PubMed. (2018, March 1). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1.
Sources
- 1. Pyrimidinedione - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications [mdpi.com]
- 6. bu.edu.eg [bu.edu.eg]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial Barbituric Acid Analogues Inspired from Natural 3-Acyltetramic Acids; Synthesis, Tautomerism and Structure and Physicochemical Property-Antibacterial Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 10. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 11. 4,6(1H,5H)-Pyrimidinedione | C4H4N2O2 | CID 2771092 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatility of the 4,6(1H,5H)-Pyrimidinedione Scaffold in Modern Cancer Research: Applications and Protocols
The landscape of oncology drug discovery is in a perpetual state of evolution, demanding novel chemical scaffolds that can be tailored to selectively target the complex signaling networks driving cancer progression. Among these, the 4,6(1H,5H)-pyrimidinedione core has emerged as a privileged structure, serving as a versatile foundation for the development of potent and selective anticancer agents. Its inherent drug-like properties and amenability to chemical modification have allowed for the generation of a diverse array of derivatives targeting various hallmarks of cancer. This guide provides an in-depth exploration of the application of 4,6(1H,5H)-pyrimidinedione derivatives in cancer research, complete with detailed protocols for their evaluation.
Introduction to 4,6(1H,5H)-Pyrimidinedione and Its Derivatives
The parent 4,6(1H,5H)-pyrimidinedione is a heterocyclic organic compound with the molecular formula C₄H₄N₂O₂.[1] While modestly active on its own, its true potential is realized through chemical elaboration. By functionalizing this core, medicinal chemists have successfully developed derivatives that exhibit a broad spectrum of biological activities, including anti-tubercular, anti-microbial, anti-inflammatory, and notably, anticancer properties.[2]
In the realm of oncology, these derivatives have been particularly successful as kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their aberrant activity is a common driver of cancer. The pyrimidinedione scaffold has proven to be an excellent starting point for designing molecules that can fit into the ATP-binding pocket of various kinases, thereby blocking their function and halting downstream pro-cancerous signaling.
Key Applications in Cancer Research
The research and development efforts centered around 4,6(1H,5H)-pyrimidinedione derivatives have yielded promising lead compounds against several cancer types. The following sections will delve into specific examples, their mechanisms of action, and the experimental data supporting their potential.
Targeting Receptor Tyrosine Kinases: FGFR and EGFR
Receptor tyrosine kinases (RTKs) are crucial regulators of cellular processes, including growth, proliferation, and survival.[3] Their dysregulation is a frequent event in tumorigenesis. Pyrimidinedione derivatives have been ingeniously crafted to target key RTKs implicated in various cancers.
1. Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition:
Certain cancers, such as specific types of lung and breast cancer, exhibit amplification of the FGFR1 gene, leading to overexpression of the receptor and constitutive activation of downstream signaling pathways like the RAS-MAPK and PI3K-AKT pathways.[3][4] This aberrant signaling promotes uncontrolled cell division and inhibits apoptosis.[3]
Derivatives of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione have been synthesized and identified as potent inhibitors of FGFR1. These compounds have demonstrated significant cytotoxic effects against cancer cell lines with amplified FGFR1.
2. Epidermal Growth factor Receptor (EGFR) Inhibition:
EGFR is another critical RTK that, when mutated or overexpressed, drives the progression of numerous cancers, including non-small cell lung cancer and colorectal cancer.[5] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of these malignancies.
Researchers have successfully designed and synthesized 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione derivatives that act as potent EGFR inhibitors.[6] These compounds have shown remarkable efficacy in preclinical studies, including against mutant forms of EGFR that confer resistance to first-generation TKIs.[6]
Induction of Apoptosis and Cell Cycle Arrest
A fundamental goal of cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. Many pyrimidinedione derivatives exert their anticancer effects by triggering this process.
The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[7] This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2.[7] The ratio of these proteins is a critical determinant of a cell's fate. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[8][9]
Furthermore, pyrimidinedione derivatives have been shown to cause cell cycle arrest, a state where the cell is prevented from progressing through the stages of division. This can be a direct consequence of kinase inhibition or other cellular stresses induced by the compound.
Experimental Evaluation of Pyrimidinedione Derivatives
The following section provides detailed protocols for the in vitro evaluation of 4,6(1H,5H)-pyrimidinedione derivatives. These assays are fundamental for characterizing the anticancer activity of novel compounds.
Data Presentation: In Vitro Activity of Pyrimidinedione Derivatives
| Derivative Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1H-pyrazolo[3,4-d]pyrimidine | EGFR | A549 (Lung) | 8.21 | [6] |
| 1H-pyrazolo[3,4-d]pyrimidine | EGFR | HCT-116 (Colon) | 19.56 | [6] |
| 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione | FGFR1 | H460 (Lung) | 5.472 | [3] |
| 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione | FGFR1 | B16F10 (Melanoma) | 4.260 | [3] |
| 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione | FGFR1 | A549 (Lung) | 5.837 | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining the cytotoxic effect of pyrimidinedione derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well microplate
-
4,6(1H,5H)-Pyrimidinedione derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF and 2% glacial acetic acid, pH 4.7)[12]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[10]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the pyrimidinedione derivative in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[10]
-
Add 100 µL of the solubilization solution to each well.[10]
-
Leave the plate at room temperature in the dark for at least 2 hours to ensure complete dissolution of the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of pyrimidinedione derivatives on the cell cycle distribution of cancer cells using propidium iodide (PI) staining and flow cytometry.
Principle: Propidium iodide is a fluorescent dye that binds to DNA in a stoichiometric manner. The amount of fluorescence emitted by a stained cell is proportional to its DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
4,6(1H,5H)-Pyrimidinedione derivative stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL, DNase-free)[13]
-
Propidium iodide staining solution (50 µg/mL in PBS)[13]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the pyrimidinedione derivative for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation at 1200 rpm for 5 minutes.[13]
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[13]
-
Incubate the cells at 4°C for at least 30 minutes.[13]
-
Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.[13]
-
Wash the cell pellet twice with PBS.[13]
-
Resuspend the cells in 100 µL of RNase A solution and incubate at room temperature for 5 minutes.[13]
-
Add 400 µL of propidium iodide staining solution.[13]
-
Incubate in the dark for 30 minutes at room temperature.[14]
-
Analyze the stained cells using a flow cytometer.
Caption: Workflow for cell cycle analysis using PI staining.
Protocol 3: Apoptosis Detection using Annexin V-FITC Assay
This protocol details the detection of apoptosis induced by pyrimidinedione derivatives using an Annexin V-FITC/PI double staining assay followed by flow cytometry.[15]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[16]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
4,6(1H,5H)-Pyrimidinedione derivative stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the pyrimidinedione derivative as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.[15]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[17]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[18]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Analyze the stained cells by flow cytometry immediately (within 1 hour).[17]
Signaling Pathways Targeted by Pyrimidinedione Derivatives
The efficacy of many pyrimidinedione derivatives stems from their ability to modulate key signaling pathways that are dysregulated in cancer. Understanding these pathways is crucial for rational drug design and for interpreting experimental results.
FGFR1 Signaling Pathway
Aberrant FGFR1 signaling, often due to gene amplification, leads to the activation of downstream pathways such as RAS-RAF-MEK-ERK and PI3K-AKT, promoting cell proliferation and survival.[20][21]
Caption: Inhibition of the FGFR1 signaling pathway by pyrimidinedione derivatives.
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of intracellular signals, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are central to cell proliferation, survival, and metastasis.[22][23]
Caption: Inhibition of the EGFR signaling pathway by pyrimidinedione derivatives.
Bax/Bcl-2 Apoptotic Pathway
The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is critical for regulating the intrinsic apoptotic pathway. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[8]
Caption: Induction of apoptosis via modulation of the Bax/Bcl-2 ratio.
Conclusion
The 4,6(1H,5H)-pyrimidinedione scaffold represents a highly valuable platform in the quest for novel anticancer therapeutics. Its synthetic tractability allows for the generation of diverse chemical libraries, leading to the discovery of potent and selective inhibitors of key oncogenic drivers. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools to effectively explore the potential of this remarkable class of compounds in their own cancer research endeavors. As our understanding of cancer biology deepens, the versatility of the pyrimidinedione core will undoubtedly continue to fuel the development of the next generation of targeted cancer therapies.
References
- Ye, N., et al. (2018). Design, synthesis, and biological evaluation of novel 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives as potent FGFR1 inhibitors. European Journal of Medicinal Chemistry, 157, 104-115.
- Delbridge, A. R., & Strasser, A. (2015). The BCL-2 protein family, BH3-mimetics and cancer therapy.
- Wee, P., & Wang, Z. (2017).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2771092, 4,6(1H,5H)-Pyrimidinedione. PubChem. Retrieved from [Link]
- Abdel-Ghani, T. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Scientific Reports, 12(1), 1-19.
- Jayaraman, S. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(19), e2558.
- El-Sayed, M. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(3), 1836-1854.
- Zhang, J., et al. (2023). Current progress in cancer treatment by targeting FGFR signaling.
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. PharmGKB. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 677067. PubChem. Retrieved from [Link]
- Reed, J. C. (1998). Bax-induced apoptotic cell death. Proceedings of the National Academy of Sciences, 95(23), 13327-13329.
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
- Chen, Y., et al. (2020). The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth. Cancers, 12(9), 2420.
- Sharma, S., et al. (2020). EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. International Journal of Pharmaceutical Sciences and Research, 11(5), 2094-2104.
- Abdel-Ghani, T. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Scientific Reports, 12(1), 1-19.
-
Wikipedia. (n.d.). Apoptosis regulator BAX. Wikipedia. Retrieved from [Link]
-
Flow Cytometry Facility. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. University of Chicago. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. Retrieved from [Link]
- Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(5), 52.
-
ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78146, 2-Amino-4,6(1H,5H)-pyrimidinedione. PubChem. Retrieved from [Link]
- Dienstmann, R., et al. (2014). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research, 20(20), 5153-5160.
-
Frontiers. (n.d.). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. UC San Diego. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cellular responses to EGFR inhibitors and their relevance to cancer therapy. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2024). Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. PubMed. Retrieved from [Link]
-
MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). UC San Diego. Retrieved from [Link]
-
Bio-protocol. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Bio-protocol. Retrieved from [Link]
-
MDPI. (n.d.). Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. MDPI. Retrieved from [Link]
-
ResearchGate. (2025). Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. ResearchGate. Retrieved from [Link]
-
Flow Cytometry Core Facility. (n.d.). The Annexin V Apoptosis Assay. University of Virginia. Retrieved from [Link]
Sources
- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BAX Gene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. atcc.org [atcc.org]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. kumc.edu [kumc.edu]
- 20. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 21. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinPGx [clinpgx.org]
- 23. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 4,6(1H,5H)-Pyrimidinedione Ring System
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatile 4,6(1H,5H)-Pyrimidinedione Scaffold
The 4,6(1H,5H)-pyrimidinedione core, a prominent heterocyclic scaffold, is a cornerstone in medicinal chemistry and drug discovery. Its structural resemblance to the nucleic acid bases uracil and thymine imparts a unique potential for interaction with a multitude of biological targets. This, combined with its synthetic tractability, has led to the development of a diverse array of derivatives with significant therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2][3][4]
This comprehensive guide provides an in-depth exploration of the key strategies for the functionalization of the 4,6(1H,5H)-pyrimidinedione ring system. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the rationale behind experimental choices. The aim is to equip researchers with the knowledge and practical tools to effectively manipulate this versatile scaffold for the design and synthesis of novel chemical entities.
Understanding the Reactivity of the 4,6(1H,5H)-Pyrimidinedione Ring
The chemical behavior of the 4,6(1H,5H)-pyrimidinedione ring is governed by several key features:
-
Tautomerism: The molecule exists as a mixture of tautomers, primarily the diketo form (4,6(1H,5H)-pyrimidinedione) and the keto-enol form (6-hydroxy-4(1H)-pyrimidinone). This equilibrium is crucial as it dictates the nucleophilicity and electrophilicity of different positions on the ring. In many reactions, the more aromatic hydroxy-pyrimidine tautomer is the reactive species.
-
Acidity of N-H Protons: The protons on the nitrogen atoms (N1 and N3) are acidic and can be readily removed by a base, facilitating N-alkylation and N-arylation reactions.
-
Activated Methylene Group: The C5 methylene group is flanked by two carbonyl groups, making it highly acidic and an excellent nucleophile in its enolate form. This allows for a variety of C5-functionalization reactions.
-
Electrophilicity of Carbonyl Carbons: The carbonyl carbons at C4 and C6 are electrophilic and can be targeted by nucleophiles, although this is less common than transformations at other positions. Conversion of the hydroxyl groups in the tautomeric form to better leaving groups is a key strategy for functionalization.
Strategic Functionalization Pathways
The functionalization of the 4,6(1H,5H)-pyrimidinedione ring can be systematically approached by targeting specific positions. This guide will focus on four primary strategies:
-
N-Alkylation and N-Arylation: Introducing substituents on the nitrogen atoms.
-
C5-Substitution: Modifying the central methylene carbon.
-
Conversion of Carbonyls to Halogens: Creating reactive intermediates for nucleophilic substitution.
-
Nucleophilic Substitution of Halogenated Pyrimidinediones: Introducing a wide range of functional groups.
Below is a workflow diagram illustrating these key functionalization strategies.
Sources
- 1. An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
Application Notes & Protocols: 4,6(1H,5H)-Pyrimidinedione as a Versatile Synthon for Heterocyclic Chemistry
Introduction: The Strategic Value of the Pyrimidine Core
The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the nucleus of essential biomolecules like nucleic acids and a vast array of therapeutic agents.[1][2] Derivatives of pyrimidine exhibit a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antihypertensive properties.[1][3] Within this privileged class of heterocycles, 4,6(1H,5H)-pyrimidinedione, also known as 4,6-dihydroxypyrimidine, stands out as a uniquely versatile and reactive building block. Its strategic placement of nitrogen atoms and an active methylene group provides multiple reaction sites for constructing complex, fused heterocyclic systems.[4]
This guide provides an in-depth exploration of the chemical personality of 4,6(1H,5H)-pyrimidinedione, focusing on the causality behind its reactivity and offering field-proven protocols for its application in the synthesis of novel heterocyclic compounds relevant to drug discovery and development.
Core Chemical Characteristics of 4,6(1H,5H)-Pyrimidinedione
Understanding the inherent chemical properties of 4,6(1H,5H)-pyrimidinedione is fundamental to exploiting its synthetic potential. The molecule's reactivity is governed by a delicate interplay of tautomerism and the electronic effects of its constituent atoms.
Tautomerism: A Duality of Reactivity
4,6(1H,5H)-Pyrimidinedione does not exist as a single, static structure. It is subject to prototropic tautomerism, primarily existing in a dynamic equilibrium between its diketo (lactam) and enol (lactim) forms.[5][6][7] While the diketo form predominates in the solid state, the presence of various tautomers in solution dictates its reaction pathways.[5][6] This duality is the key to its versatility.
-
Diketone (Lactam) Form: This tautomer, 4,6(1H,5H)-pyrimidinedione, features an active methylene group at the C5 position, flanked by two electron-withdrawing carbonyl groups. This makes the C5 protons acidic and susceptible to deprotonation, creating a potent carbon nucleophile.
-
Enol (Lactim) Forms: Tautomers like 6-hydroxypyrimidin-4(5H)-one present nucleophilic nitrogen atoms and a reactive hydroxyl group, opening avenues for different types of electrophilic attack.[5]
Caption: Tautomeric forms of 4,6(1H,5H)-pyrimidinedione.
Physicochemical and Spectroscopic Properties
A clear understanding of the starting material's properties is crucial for reaction monitoring and product characterization.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O₂ | [8] |
| Molecular Weight | 112.09 g/mol | [8] |
| Appearance | Solid | |
| Melting Point | 206-208 °C (decomposes) | |
| UV Absorption (λmax) | 200–204 nm and 252–254 nm | [5][6] |
| CAS Number | 1193-24-4 |
-
Expert Insight: The UV absorption maximum at ~254 nm is particularly useful for spectroscopic analysis and can be used to monitor the progress of reactions where the pyrimidine core is modified, leading to a shift in the chromophore.[5][6]
Synthetic Applications: A Hub for Heterocyclic Construction
The unique electronic and structural features of 4,6(1H,5H)-pyrimidinedione make it a powerful precursor for a variety of synthetic transformations, most notably condensation and multicomponent reactions.
The Active Methylene Group (C5): A Nucleophilic Workhorse
The most exploited feature of the diketo tautomer is the nucleophilicity of the C5 position after deprotonation. This enables two major classes of carbon-carbon bond-forming reactions.
This reaction involves the condensation of the active methylene group at C5 with an aldehyde or ketone, typically under basic catalysis. The resulting 5-ylidene derivatives are themselves valuable intermediates for further synthetic elaboration or as final products with potential biological activity.[9]
-
Causality of Catalyst Choice: A weak base like piperidine or an amine is sufficient to generate the C5-carbanion without promoting self-condensation or other side reactions. The reaction is driven forward by the formation of a stable, conjugated system and the elimination of water.
The C5-carbanion can also act as a nucleophile in a conjugate or Michael addition to α,β-unsaturated carbonyl compounds.[10] This reaction is a powerful tool for building more complex carbocyclic and heterocyclic frameworks attached to the pyrimidine core.[11]
Multicomponent Reactions: Building Fused Systems
4,6(1H,5H)-Pyrimidinedione is an ideal substrate for one-pot multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and reduced waste. A prominent example is the synthesis of pyrano[2,3-d]pyrimidines.
-
Mechanism Insight: In this reaction, an aromatic aldehyde first undergoes a Knoevenagel condensation with malononitrile. The resulting electron-deficient alkene then acts as a Michael acceptor for the C5-carbanion of 4,6(1H,5H)-pyrimidinedione.[12] The sequence is completed by an intramolecular cyclization and tautomerization to yield the final, stable pyrano[2,3-d]pyrimidine scaffold.[12]
Caption: One-pot workflow for pyrano[2,3-d]pyrimidine synthesis.
Experimental Protocols
The following protocols are designed to be self-validating, providing clear, step-by-step instructions for key transformations. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 5-(4-Chlorobenzylidene)-pyrimidine-2,4,6(1H,3H,5H)-trione via Knoevenagel Condensation
-
Principle: This protocol details the base-catalyzed condensation of barbituric acid (a close analogue and often used interchangeably in this reaction type) with 4-chlorobenzaldehyde. The same principle applies directly to 4,6(1H,5H)-pyrimidinedione. The reaction creates a C-C double bond at the C5 position.
-
Materials and Reagents:
-
Barbituric acid or 4,6(1H,5H)-pyrimidinedione (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Piperidine (0.1 eq, catalytic)
-
Ethanol or Water (as solvent)
-
Glacial Acetic Acid
-
Distilled Water
-
Standard glassware for reflux
-
-
Procedure:
-
To a 100 mL round-bottom flask, add barbituric acid (e.g., 1.28 g, 10 mmol) and 4-chlorobenzaldehyde (1.40 g, 10 mmol).
-
Add 30 mL of ethanol (or water) to the flask to form a slurry.
-
Add piperidine (approx. 0.1 mL, 1 mmol) to the mixture as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
-
Work-up and Purification:
-
Filter the solid product using a Büchner funnel.
-
Wash the crude product with cold ethanol (2 x 10 mL) and then with distilled water (2 x 15 mL) to remove unreacted starting materials and catalyst.
-
Recrystallize the solid from a suitable solvent, such as glacial acetic acid or an ethanol/water mixture, to obtain the pure product.
-
Dry the purified product in a vacuum oven at 60-70 °C.
-
-
Characterization:
-
Determine the melting point and compare it with literature values.
-
Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data to confirm the structure of the 5-(4-chlorobenzylidene) derivative.
-
Protocol 2: One-Pot Synthesis of 7-Amino-5-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydro-pyrano[2,3-d]pyrimidine-6-carbonitrile
-
Principle: This protocol exemplifies the efficient, three-component synthesis of a pyrano[2,3-d]pyrimidine derivative using 4,6(1H,5H)-pyrimidinedione, an aromatic aldehyde, and malononitrile in an aqueous medium, which aligns with green chemistry principles.[12]
-
Materials and Reagents:
-
4,6(1H,5H)-Pyrimidinedione (1.12 g, 10 mmol, 1.0 eq)
-
4-Methoxybenzaldehyde (1.36 g, 10 mmol, 1.0 eq)
-
Malononitrile (0.66 g, 10 mmol, 1.0 eq)
-
L-proline (0.115 g, 1 mmol, 0.1 eq, catalyst)[12]
-
Ethanol/Water (1:1, 20 mL)
-
Standard glassware for reflux
-
-
Procedure:
-
In a 50 mL round-bottom flask, combine 4,6(1H,5H)-pyrimidinedione, 4-methoxybenzaldehyde, malononitrile, and L-proline.
-
Add 20 mL of a 1:1 ethanol/water mixture to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 1-2 hours. The reaction mixture will typically become a clear solution before the product begins to precipitate.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction flask to room temperature.
-
-
Work-up and Purification:
-
Filter the precipitated solid using a Büchner funnel.
-
Wash the solid thoroughly with cold water to remove the catalyst and any water-soluble impurities.
-
Wash again with a small amount of cold ethanol to remove residual starting materials.
-
The product is often pure enough after washing. If necessary, it can be recrystallized from ethanol.
-
Dry the final product under vacuum.
-
-
Characterization:
-
The structure of the fused pyranopyrimidine can be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). IR spectroscopy is particularly useful for identifying the nitrile (C≡N) stretch.
-
Safety and Handling
-
4,6(1H,5H)-Pyrimidinedione: Handle with standard laboratory precautions. Wear safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Reagents: Piperidine is corrosive and flammable. Malononitrile is toxic. Aldehydes can be irritants. Always consult the Safety Data Sheet (SDS) for each reagent before use and handle them in a fume hood.
-
Reactions: Refluxing operations should be set up securely, away from ignition sources.
Conclusion
4,6(1H,5H)-Pyrimidinedione is a high-value, versatile building block for constructing diverse and complex heterocyclic systems. Its reactivity, centered on the C5 active methylene group, allows for predictable and efficient participation in Knoevenagel condensations, Michael additions, and powerful one-pot multicomponent reactions. The protocols provided herein serve as a reliable foundation for researchers and drug development professionals to explore the vast chemical space accessible from this strategic starting material, paving the way for the discovery of novel therapeutic agents and functional materials.
References
-
Gouhar, R. S. et al. (2016). Synthesis and Anticancer Evaluation of Some New poly functionally Substituted Pyrimidine-2-thione Derivatives. Der Pharma Chemica, 8(15), 134-145. Available at: [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]
-
Yakunina, E. V. et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14386–14394. Available at: [Link]
-
Yakunina, E. V. et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. Available at: [Link]
-
Kaur, R. et al. (2017). a review on pyrimidine heterocycles. WORLD JOURNAL OF ADVANCE HEALTHCARE RESEARCH, 1(3). Available at: [Link]
-
PubChem. 4,6(1H,5H)-Pyrimidinedione, 2-amino-. National Center for Biotechnology Information. Available at: [Link]
-
Song, S. et al. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. Bioorganic & Medicinal Chemistry Letters, 28(5), 925-930. Available at: [Link]
-
Abdel-Rahman, A. A.-H. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Organic & Medicinal Chemistry International Journal, 7(4). Available at: [Link]
-
PubChem. 4,6(1H,5H)-Pyrimidinedione. National Center for Biotechnology Information. Available at: [Link]
-
Sherman, W. R., & Taylor, E. C. (1998). Synthesis and applications of [1-(15)N]-labeled 4,6-dimethyl-4H-[1][13][14]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide as a useful tool for mechanistic investigations. Journal of the American Chemical Society, 120(18), 4546-4552. Available at: [Link]
-
Sahrapeyma, S., Shirini, F., & Mamaghani, M. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis, 14(1), 1-10. Available at: [Link]
-
ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. Available at: [Link]
-
Chavan, D. N. et al. (2021). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega, 6(45), 30425-30449. Available at: [Link]
-
Brown, D. J., & Teitei, T. (1965). Tautomerism of 4-Hydroxy- and 4,6-Dihydroxypyrimidine. The Journal of Organic Chemistry, 30(2), 524-527. Available at: [Link]
-
ResearchGate. Enantioselective Michael addition using 4(3H)‐pyrimidinone | Request PDF. Available at: [Link]
-
ResearchGate. Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). Available at: [Link]
-
Farghaly, T. A. et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(1), 1-25. Available at: [Link]
-
Organic Chemistry Portal. Michael Addition. Available at: [Link]
Sources
- 1. wjahr.com [wjahr.com]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. oiccpress.com [oiccpress.com]
- 5. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4,6(1H,5H)-Pyrimidinedione | C4H4N2O2 | CID 2771092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Michael Addition [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Pyrimidine synthesis [organic-chemistry.org]
Application Note: Quantitative Analysis of 4,6(1H,5H)-Pyrimidinedione in Pharmaceutical and Biological Matrices
Abstract
This document provides a comprehensive guide to the quantitative analysis of 4,6(1H,5H)-Pyrimidinedione, a key heterocyclic compound with significant interest in metabolic research and pharmaceutical development. We present detailed, validated protocols for robust and reliable quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions from sample preparation to data analysis. This guide emphasizes the causality behind experimental choices and adheres to the principles of scientific integrity as outlined by international regulatory bodies.
Introduction: The Significance of 4,6(1H,5H)-Pyrimidinedione Quantification
4,6(1H,5H)-Pyrimidinedione, also known as 1H-pyrimidine-4,6-dione, is a member of the pyrimidinedione class of compounds.[1][2] Pyrimidine derivatives are fundamental to numerous biological processes, forming the backbone of nucleic acids and playing roles in metabolic regulation.[3] Consequently, the accurate quantification of pyrimidinedione and its analogues is critical in various fields, including:
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) of drug candidates that are structurally related to pyrimidinedione.
-
Metabolomics: Studying endogenous metabolic pathways and identifying potential biomarkers for disease states.[4]
-
Pharmaceutical Quality Control: Ensuring the purity and stability of active pharmaceutical ingredients (APIs) and formulated drug products.
This application note details two primary analytical techniques for the quantification of 4,6(1H,5H)-Pyrimidinedione, selected for their widespread availability, robustness, and sensitivity. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as the required sensitivity and the complexity of the sample matrix.
Analyte Physicochemical Properties: [1]
| Property | Value |
| IUPAC Name | 1H-pyrimidine-4,6-dione |
| Molecular Formula | C₄H₄N₂O₂ |
| Molecular Weight | 112.09 g/mol |
| CAS Number | 25286-58-2 |
Selection of Analytical Techniques: A Rationale
The choice of an analytical method is dictated by the analyte's properties and the intended application. For 4,6(1H,5H)-Pyrimidinedione, its polar nature and UV absorbance make it amenable to several techniques.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a workhorse technique in many analytical laboratories.[5] Given that 4,6-dihydroxypyrimidine derivatives exhibit intense UV absorption, HPLC-UV offers a reliable and cost-effective method for quantification, particularly for relatively clean sample matrices or for quality control of bulk substances.[6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method provides superior sensitivity and selectivity, making it the gold standard for quantifying analytes in complex biological matrices like plasma or urine.[3][4][8] The ability to use Multiple Reaction Monitoring (MRM) significantly reduces matrix interference, allowing for accurate measurement at very low concentrations.[4]
Sample Preparation: The Foundation of Accurate Quantification
The goal of sample preparation is to extract the analyte from the matrix, remove interfering substances, and present it in a solvent compatible with the analytical column. The complexity of this step is directly related to the complexity of the sample matrix.
General Sample Preparation Workflow
The following diagram illustrates a general workflow for sample preparation. The specific steps will vary based on the sample type and the chosen analytical method.
Caption: General workflow for sample preparation.
Protocol for Protein Precipitation (for Plasma/Serum Samples)
This protocol is a common and effective method for removing the majority of proteins from biological fluids prior to LC analysis.
-
Aliquot: Transfer 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Add Internal Standard (IS): Spike the sample with the internal standard solution (if used).
-
Precipitate: Add 300 µL of ice-cold acetonitrile.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully collect the supernatant without disturbing the protein pellet.
-
Evaporate (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase concentration.
-
Analyze: The sample is now ready for injection into the LC system.
Method 1: Quantification by HPLC-UV
This method is ideal for the quantification of 4,6(1H,5H)-Pyrimidinedione in less complex matrices, such as in the analysis of bulk drug substance or simple formulations.
HPLC-UV Experimental Workflow
Caption: Workflow for quantification by HPLC-UV.
Protocol for HPLC-UV Analysis
Instrumentation and Reagents:
-
HPLC system with a UV/Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Ammonium acetate (analytical grade).
-
Water (deionized or HPLC grade).
-
4,6(1H,5H)-Pyrimidinedione reference standard.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | 10 mM Ammonium Acetate in Water : Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm[6] |
| Run Time | 10 minutes |
Procedure:
-
Standard Preparation: Prepare a stock solution of 4,6(1H,5H)-Pyrimidinedione (1 mg/mL) in the mobile phase. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Prepare samples as described in Section 3.
-
System Suitability: Inject the mobile phase as a blank, followed by five replicate injections of a mid-range calibration standard (e.g., 25 µg/mL). The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Calibration Curve: Inject the calibration standards in ascending order of concentration. Plot the peak area against the concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.995.
-
Sample Analysis: Inject the prepared unknown samples.
-
Quantification: Determine the concentration of 4,6(1H,5H)-Pyrimidinedione in the samples by interpolating their peak areas from the calibration curve.
Method 2: Quantification by LC-MS/MS
This highly sensitive and selective method is recommended for the analysis of 4,6(1H,5H)-Pyrimidinedione in complex biological matrices such as urine or plasma.[4][8]
LC-MS/MS Experimental Workflow
Caption: Workflow for quantification by LC-MS/MS.
Protocol for LC-MS/MS Analysis
Instrumentation and Reagents:
-
LC-MS/MS system (e.g., triple quadrupole).
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
-
4,6(1H,5H)-Pyrimidinedione reference standard.
-
Stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled 4,6(1H,5H)-Pyrimidinedione), if available.
Liquid Chromatography Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1.5 min. |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 113.0 |
| Product Ion (Q3) | m/z (To be determined by infusion) |
| Collision Energy | (To be optimized) |
| Dwell Time | 100 ms |
Procedure:
-
MS Optimization: Infuse a standard solution of 4,6(1H,5H)-Pyrimidinedione directly into the mass spectrometer to determine the optimal precursor ion and to identify the most stable and intense product ions for MRM analysis. Optimize collision energy for the selected transition.
-
Standard Preparation: Prepare a stock solution (1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). Create calibration standards by serial dilution in the appropriate matrix (e.g., drug-free plasma) to concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation: Prepare samples, including calibration standards and quality controls (QCs), as described in Section 3.
-
Analysis: Analyze the samples using the defined LC-MS/MS method.
-
Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. The concentration of the analyte in unknown samples is determined from this curve.
Method Validation: Ensuring Trustworthy Results
All analytical methods must be validated to ensure they are fit for their intended purpose.[9][10] Validation should be performed according to the guidelines from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[9][11][12][13]
Summary of Validation Parameters:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/Selectivity | To demonstrate that the signal is from the analyte of interest, free from interference. | No significant interfering peaks at the retention time of the analyte in blank matrix. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Closeness of the measured value to the true value. | Recovery of 80-120% (15% RSD at LLOQ, 20% RSD). |
| Precision | Agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-noise ratio ≥ 3. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations (e.g., pH, mobile phase composition). |
Comparative Data Summary
The following table summarizes the expected performance characteristics of the two described methods. These values are typical and should be established by the end-user during method validation.
| Performance Characteristic | HPLC-UV Method | LC-MS/MS Method |
| Typical LOQ | ~1 µg/mL | ~0.1 ng/mL |
| Linear Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Selectivity | Moderate | Very High |
| Matrix Effect | Low to Moderate | Can be significant; mitigated by IS |
| Throughput | Moderate | High |
| Cost | Low | High |
Conclusion
This application note provides two robust and reliable methods for the quantification of 4,6(1H,5H)-Pyrimidinedione. The HPLC-UV method is a cost-effective approach suitable for high-concentration samples and quality control applications. The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for trace-level quantification in complex biological matrices. The selection of the appropriate method should be based on the specific analytical requirements, including sensitivity, sample matrix, and available instrumentation. Proper method validation is essential to ensure the generation of accurate and defensible data.
References
-
Marti, R., et al. (2023). "Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application." Clinical Chemistry and Laboratory Medicine (CCLM). Available at: [Link]
-
PubChem. "4,6(1H,5H)-Pyrimidinedione." National Center for Biotechnology Information. Available at: [Link]
-
Kwiecień, A., et al. (2021). "Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives." ACS Omega. Available at: [Link]
-
PubChem. "4,6(1H,5H)-Pyrimidinedione, 2-amino-." National Center for Biotechnology Information. Available at: [Link]
-
PubMed. "Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists." National Library of Medicine. Available at: [Link]
-
ResearchGate. "A novel LC-QTOF-MS/MS method for trace level identification and quantification of potential genotoxic impurity, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol in ticagrelor drug substance." Available at: [Link]
-
PubMed. "Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry." National Library of Medicine. Available at: [Link]
-
ResearchGate. "SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION." Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2023). "Q2(R2) Validation of Analytical Procedures." FDA. Available at: [Link]
-
National Center for Biotechnology Information. "Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives." PubMed Central. Available at: [Link]
-
PubMed. "Design, synthesis, and biological evaluation of novel 5-Alkyl-6-Adamantylmethylpyrimidin-4(3H)-ones as HIV-1 non-nucleoside reverse-transcriptase inhibitors." National Library of Medicine. Available at: [Link]
-
National Center for Biotechnology Information. "Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation." PubMed Central. Available at: [Link]
-
PLOS. "Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation." PLOS ONE. Available at: [Link]
-
ResearchGate. "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)." Available at: [Link]
-
IVT Network. "Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry." Available at: [Link]
-
ResearchGate. "Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives." Available at: [Link]
-
National Center for Biotechnology Information. "Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS)." PubMed Central. Available at: [Link]
-
Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation." Available at: [Link]
-
Wikipedia. "Pyrimidinedione." Available at: [Link]
-
PubMed. "Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips." National Library of Medicine. Available at: [Link]
-
ResearchGate. "Thermodynamic analysis for the synthesis of 4,6-dihydroxy pyrimidine." Available at: [Link]
-
U.S. Food and Drug Administration (FDA). "Guidelines for the Validation of Chemical Methods for the Foods Program." FDA. Available at: [Link]
-
ResearchGate. "FDA issues revised guidance for analytical method validation." Available at: [Link]
Sources
- 1. 4,6(1H,5H)-Pyrimidinedione | C4H4N2O2 | CID 2771092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrimidinedione - Wikipedia [en.wikipedia.org]
- 3. journals.plos.org [journals.plos.org]
- 4. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. s27415.pcdn.co [s27415.pcdn.co]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyrano[2,3-d]pyrimidine Derivatives from Barbituric Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of pyrano[2,3-d]pyrimidine derivatives, a class of heterocyclic compounds of significant pharmacological interest.[1][2] The protocols detailed herein focus on the versatile and efficient one-pot, three-component condensation reaction of barbituric acid, an aromatic aldehyde, and malononitrile. We will explore a range of catalytic systems and reaction conditions, from classical methods to greener, more sustainable approaches, providing the causal insights behind experimental choices to empower researchers in optimizing their synthetic strategies. The methodologies are presented with the aim of being self-validating, ensuring reproducibility and reliability in the laboratory.
Introduction: The Significance of Pyrano[2,3-d]pyrimidines
The fusion of a pyran ring with a pyrimidine core gives rise to the pyrano[2,3-d]pyrimidine scaffold, a privileged heterocyclic system in medicinal chemistry.[1] This structural motif is the backbone of numerous compounds exhibiting a wide spectrum of biological activities, including but not limited to:
-
Anticancer: Certain derivatives have shown potent antitumor activities.[3][4][5]
-
Antimicrobial and Antifungal: These compounds have been effective against various bacterial and fungal strains.[1][5]
-
Antiviral: Some have been evaluated for their antiviral properties.[1][6]
-
Urease Inhibition: Specific derivatives have demonstrated potential as urease inhibitors.[7]
-
Other Pharmacological Activities: The class also includes compounds with antihypertensive, cardiotonic, and analgesic properties.[1][8]
The therapeutic potential of pyrano[2,3-d]pyrimidines has spurred the development of diverse and efficient synthetic methodologies, particularly those starting from readily available precursors like barbituric acid.
The Cornerstone of Synthesis: The One-Pot, Three-Component Reaction
The most prevalent and efficient strategy for the synthesis of pyrano[2,3-d]pyrimidine derivatives from barbituric acid is a one-pot, three-component reaction involving an aromatic aldehyde and malononitrile. This approach is highly favored due to its atom economy, operational simplicity, and the ability to generate molecular diversity in a single step.
The general reaction scheme is as follows:
Figure 2: A simplified representation of the proposed reaction mechanism.
Synthetic Protocols: A Comparative Overview
A variety of catalytic systems and energy sources have been employed to promote this reaction, each with its own set of advantages. The choice of method often depends on the desired scale, available equipment, and green chemistry considerations.
Greener Synthetic Approaches
In recent years, the principles of green chemistry have guided the development of more environmentally benign protocols. These methods often utilize water as a solvent, employ reusable catalysts, or are performed under solvent-free conditions.
| Catalyst/Condition | Solvent | Temperature | Time | Yield (%) | Reference |
| Diammonium hydrogen phosphate (DAHP) | Water/Ethanol | Room Temp. | ~2 h | High | [1] |
| L-proline | Aqueous Ethanol | Room Temp. | Variable | High | [1] |
| Ultrasound (catalyst-free) | Water | Mild | Short | High | [1] |
| Ceric Ammonium Nitrate (CAN) + Ultrasound | Aqueous | Mild | Short | High | [1] |
| Agro-waste extract + Microwave | Water | N/A | Short | Excellent | [9] |
| SBA-Pr-SO3H (nanocatalyst) | Solvent-free | 140 °C | 15 min | High | [7] |
Table 1: Comparison of selected green synthetic methods for pyrano[2,3-d]pyrimidine synthesis.
Detailed Protocol: L-proline Catalyzed Synthesis in Aqueous Ethanol
This protocol is selected for its mild conditions, use of a readily available and non-toxic organocatalyst, and adherence to green chemistry principles. [1] Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Barbituric acid (1 mmol)
-
L-proline (10 mol%)
-
Ethanol
-
Deionized water
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
TLC plates (silica gel)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), barbituric acid (1 mmol), and L-proline (0.1 mmol).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 1:1, 10 mL) to the flask.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, the solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified product in a vacuum oven.
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Causality and Insights:
-
L-proline as a Bifunctional Catalyst: L-proline acts as a bifunctional catalyst. The carboxylic acid group can activate the aldehyde, while the amine group can activate the malononitrile and barbituric acid, thus accelerating the reaction.
-
Aqueous Ethanol as a Green Solvent: The use of a water-ethanol mixture is environmentally friendly compared to many organic solvents. Water's high polarity and hydrogen bonding capabilities can also enhance reaction rates. [1]* Room Temperature Reaction: Conducting the reaction at room temperature reduces energy consumption and minimizes the formation of side products.
Advanced Methodologies: Expanding the Synthetic Toolbox
Beyond the standard protocols, several other effective methods have been developed.
Nanocatalysis: The Case of SBA-Pr-SO3H
The use of solid acid nanocatalysts like sulfonic acid-functionalized nanoporous silica (SBA-Pr-SO3H) offers several advantages, including high efficiency, reusability of the catalyst, and often solvent-free conditions. [7] Key Features:
-
Heterogeneous Catalyst: Easy to separate from the reaction mixture by simple filtration.
-
High Surface Area: The nanoporous structure provides a large number of active sites.
-
Solvent-Free Conditions: Reduces waste and simplifies purification.
Energy-Intensive Methods: Microwave and Ultrasound Irradiation
Microwave and ultrasonic irradiation are non-conventional energy sources that can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields. [1][9]
-
Microwave-Assisted Synthesis: Microwaves provide rapid and uniform heating, which can dramatically reduce reaction times. [9]* Ultrasonic Irradiation: Sonication can enhance mass transfer and create localized high-pressure and high-temperature zones, promoting the reaction even without a catalyst. [1]
Experimental Workflow: From Setup to Characterization
A well-structured workflow is essential for the successful synthesis and analysis of pyrano[2,3-d]pyrimidine derivatives.
Figure 3: A typical experimental workflow for the synthesis of pyrano[2,3-d]pyrimidines.
Conclusion
The synthesis of pyrano[2,3-d]pyrimidine derivatives from barbituric acid via a one-pot, three-component reaction is a robust and versatile method for accessing this important class of heterocyclic compounds. By understanding the underlying mechanism and the nuances of different catalytic systems and reaction conditions, researchers can select and optimize a protocol that best suits their specific needs, whether the priority is yield, reaction time, or environmental impact. The protocols and insights provided in this guide are intended to serve as a solid foundation for further exploration and innovation in the synthesis and application of these pharmacologically valuable molecules.
References
-
Kazemi, M., Shiri, L., & Kohzadi, H. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science, 8(9), 3410-3422. [Link]
-
Azizpour, S., et al. (2023). Copper Immobilized on Modified LDHs as a Novel Efficient Catalytic System for Three-Component Synthesis of Pyrano[2,3-d]pyrimidine and pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine-dione Derivatives. ACS Omega. [Link]
-
Parikh, P. H., et al. (2022). Microwave-Accelerated Facile Synthesis of pyrano[2,3-d]pyrimidine Derivatives via one-pot Strategy Executed by Agro-Waste Extract as a Greener Solvent Media. Bentham Science Publishers. [Link]
-
Assy, M. G., & Mohamed, E. K. (2020). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Journal of Heterocyclic Chemistry, 57(2), 842-850. [Link]
-
Bazgir, A., et al. (2013). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. DARU Journal of Pharmaceutical Sciences, 21(1), 38. [Link]
-
El-Sayed, N. F., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(8), 4448-4461. [Link]
-
Shaabani, A., et al. (2013). The One-Pot Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives with 1,4-diazabicyclo[2.2.2]octane in Aqueous Media. Oriental Journal of Chemistry, 29(1), 223-228. [Link]
-
El-Sayed, N. F., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(8), 4448-4461. [Link]
-
Ahmed, N. M., et al. (2021). Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. Bioorganic Chemistry, 115, 105186. [Link]
-
El-Shahat, M., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 29(3), 735. [Link]
Sources
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The One-Pot Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives with 1,4-diazabicyclo[2.2.2]octane in Aqueous Media – Oriental Journal of Chemistry [orientjchem.org]
- 9. benthamdirect.com [benthamdirect.com]
The Versatile Scaffold: Application of 4,6(1H,5H)-Pyrimidinedione in Agrochemical Innovation
The relentless pursuit of novel and effective agrochemicals is a cornerstone of modern agriculture. In this context, the heterocyclic compound 4,6(1H,5H)-Pyrimidinedione has emerged as a privileged scaffold, a versatile building block for the development of a new generation of herbicides, fungicides, and insecticides. Its inherent chemical reactivity and structural features allow for diverse modifications, leading to compounds with a wide spectrum of biological activities. This guide provides an in-depth exploration of the application of the 4,6(1H,5H)-pyrimidinedione core in agrochemical research, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
The 4,6(1H,5H)-Pyrimidinedione Core: A Foundation for Agrochemical Discovery
4,6(1H,5H)-Pyrimidinedione, also known as 4,6-dihydroxypyrimidine, is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 4 and 6. This structure offers multiple points for chemical derivatization, enabling the fine-tuning of physicochemical properties and biological activity. Its ability to serve as a precursor for a variety of agrochemicals makes it a molecule of significant interest.[1][2]
The synthesis of the core 4,6-dihydroxypyrimidine structure is a critical first step in the development of novel agrochemicals. A common and efficient method involves the condensation of a malonic acid ester with formamide in the presence of an alkali metal alkoxide.[3][4][5] This foundational reaction provides the pyrimidinedione ring, which can then be further functionalized to create a diverse library of candidate compounds.
Herbicidal Applications: Targeting Protoporphyrinogen IX Oxidase (PPO)
Derivatives of 4,6(1H,5H)-pyrimidinedione have demonstrated potent herbicidal activity, primarily through the inhibition of the enzyme protoporphyrinogen IX oxidase (PPO).[6][7] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen.[8] This initiates a cascade of lipid peroxidation, causing rapid disruption of cell membranes and ultimately leading to weed death. This mode of action is characterized by rapid, light-dependent herbicidal effects, often visible as necrosis and bleaching of plant tissues within hours of application.[8]
Commercially successful herbicides such as saflufenacil and trifludimoxazin feature a pyrimidinedione core, highlighting the significance of this scaffold in weed management.[7][9] Research in this area focuses on synthesizing novel derivatives with improved efficacy, broader weed spectrum, and enhanced crop selectivity.
Structure-Activity Relationship (SAR) Insights for Herbicidal Activity
The herbicidal potency of pyrimidinedione derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring and its appended moieties. Key SAR findings include:
-
Substitutions at N-1 and N-3: The nature of the groups attached to the nitrogen atoms of the pyrimidine ring is crucial for PPO inhibition. Aryl or heteroaryl groups at the N-3 position are common features of potent PPO inhibitors.[9]
-
Modifications at C-5: The C-5 position offers a site for introducing various substituents to modulate the compound's physicochemical properties, such as lipophilicity and steric bulk, which can affect its uptake, translocation, and binding to the target enzyme.
-
The Role of the Trifluoromethyl Group: The presence of a trifluoromethyl group at certain positions on the pyrimidine ring or its substituents often enhances herbicidal activity.[9]
Visualizing the PPO Inhibition Pathway```dot
Caption: A generalized workflow for the discovery of agrochemicals based on the 4,6(1H,5H)-pyrimidinedione scaffold.
Data Presentation and Analysis
For a systematic evaluation of novel compounds, quantitative data should be summarized in a clear and structured format. The half-maximal inhibitory concentration (IC50) for enzyme assays or effective concentration (EC50) for whole-organism assays are crucial parameters to determine the potency of the compounds.
Table 1: Example of Herbicidal Activity Data for Pyrimidinedione Derivatives
| Compound ID | Pre-emergence EC50 (µM) on A. retroflexus | Post-emergence EC50 (µM) on A. retroflexus |
| PD-H-01 | 15.2 | 8.5 |
| PD-H-02 | 9.8 | 5.1 |
| PD-H-03 | 25.6 | 12.3 |
| Saflufenacil | 5.5 | 2.1 |
Table 2: Example of Fungicidal Activity Data for Pyrimidinedione Derivatives
| Compound ID | Mycelial Growth Inhibition (%) against B. cinerea at 50 µg/mL | EC50 (µg/mL) against B. cinerea |
| PD-F-01 | 85 | 12.5 |
| PD-F-02 | 92 | 8.7 |
| PD-F-03 | 78 | 18.2 |
| Commercial Fungicide | 95 | 5.4 |
Table 3: Example of Insecticidal Activity Data for Pyrimidinedione Derivatives
| Compound ID | Mortality (%) of M. persicae at 100 µg/mL (48h) | LC50 (µg/mL) against M. persicae (48h) |
| PD-I-01 | 75 | 65.4 |
| PD-I-02 | 88 | 42.1 |
| PD-I-03 | 62 | 89.7 |
| Commercial Insecticide | 98 | 15.3 |
Conclusion and Future Perspectives
The 4,6(1H,5H)-pyrimidinedione scaffold has proven to be a highly valuable starting point for the discovery of novel agrochemicals, particularly herbicides that inhibit PPO. The exploration of its potential in developing new fungicides and insecticides is an exciting and promising area of research. By leveraging the synthetic versatility of this core structure and employing robust biological screening protocols, researchers can continue to develop innovative solutions for sustainable agriculture and global food security. Future research should focus on elucidating the precise modes of action for fungicidal and insecticidal derivatives, as well as optimizing lead compounds for field performance, environmental safety, and resistance management.
References
-
Discovery of a Fungicide Candidate Targeting Succinate Dehydrogenase via Computational Substitution Optimization. (2021). PubMed. [Link]
-
Whole-Plant and Seed Bioassays for Resistance Confirmation. (2015). ResearchGate. [Link]
-
Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (n.d.). PMC. [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). MDPI. [Link]
- Process for making 4,6-dihydroxypyrimidine. (n.d.).
-
Pyrimidinedione PPO inhibitors. (n.d.). ResearchGate. [Link]
-
Bioassays for Monitoring Insecticide Resistance. (n.d.). PMC. [Link]
-
Guidelines for Experimental Practice in Organic Greenhouse Horticulture. (2016). ResearchGate. [Link]
-
Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. (n.d.). PubMed. [Link]
-
Understanding the Synthesis and Applications of 4,6-Dihydroxypyrimidine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers in Chemistry. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. [Link]
-
Experimental design of greenhouse trials. (n.d.). ResearchGate. [Link]
-
Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023). Washington State University. [Link]
-
Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations V.1. (2017). protocols.io. [Link]
-
The insecticidal activity and action mode of an imidacloprid analogue, 1-(3-pyridylmethyl)-2-nitroimino-imidazolidine. (n.d.). ResearchGate. [Link]
-
Epyrifenacil, a new systemic PPO-inhibiting herbicide for broad-spectrum weed control. (2024). Pest Management Science. [Link]
-
the succinate dehidrogenase inhibitor fungicides: fungal resistance and its management. (n.d.). Goce Delcev University - Stip. [Link]
-
Conducting a Bioassay For Herbicide Residues. (2016). NC State Extension Publications. [Link]
-
Succinate dehydrogenase inhibitor fungicides and the modifications on... (n.d.). ResearchGate. [Link]
-
Discovery of a Potent Thieno[2,3-d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach. (n.d.). Journal of Agricultural and Food Chemistry. [Link]
-
Bioassays for monitoring insecticide resistance. (2010). LSU Scholarly Repository. [Link]
-
Pesticides Supplier China. (2023). agrocrop.com. [Link]
- Process for the preparation of 4, 6- dihydroxypyrimidine. (n.d.).
-
Design, Synthesis, and Insecticidal Activity of Pyridino[1,2- a]pyrimidines Containing Indole Moeites at the 1-Position. (2024). PubMed. [Link]
-
Herbicide Bioassay Study Guide. (n.d.). Analyzeseeds. [Link]
-
Bioassays for Monitoring Insecticide Resistance. (n.d.). ResearchGate. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. [Link]
-
Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. (2023). PubMed. [Link]
-
Conducting Onsite Greenhouse Trials. (2013). GrowerTalks. [Link]
-
In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Design and synthesis of novel PPO-inhibiting pyrimidinedione derivatives safed towards cotton. (2023). PubMed. [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). PMC. [Link]
-
Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. (n.d.). PMC. [Link]
-
Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers. [Link]
-
Protoporphyrinogen Oxidase (PPO) Inhibitors. (n.d.). University of California Agriculture and Natural Resources. [Link]
-
Exploring the Synthesis and Applications of 4,6-Dihydroxypyrimidine (CAS 1193-24-4). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Designing Efficient and Effective Greenhouse Trials. (2021). Greenhouse Product News. [Link]
-
Synthesis and Insecticidal Activity of Mesoionic Pyrido[1,2-α]pyrimidinone Derivatives Containing a Neonicotinoid Moiety. (n.d.). MDPI. [Link]
-
Bioassays For Monitoring Insecticide Resistance l Protocol Preview. (2022). YouTube. [Link]
-
Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. (2021). ACS Omega. [Link]
-
Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. (n.d.). PubMed Central. [Link]
-
Structure activity relationship. (n.d.). ResearchGate. [Link]
-
Development of novel pesticides in the 21st century. (n.d.). PMC. [Link]
-
Resistance101 - Insecticide classes & modes of action. (2018). YouTube. [Link]
Sources
- 1. Pesticides Supplier China [jackchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 5. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 6. Design and synthesis of novel PPO-inhibiting pyrimidinedione derivatives safed towards cotton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving the yield of 4,6(1H,5H)-Pyrimidinedione synthesis reactions
Welcome to the technical support center for the synthesis of 4,6(1H,5H)-Pyrimidinedione, a crucial intermediate for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 4,6(1H,5H)-Pyrimidinedione?
A1: The most prevalent and industrially adaptable method for synthesizing 4,6(1H,5H)-Pyrimidinedione, also known as 4,6-dihydroxypyrimidine, is the condensation reaction between a dialkyl malonate (such as dimethyl or diethyl malonate) and formamide in the presence of a strong base, typically an alkali metal alkoxide like sodium methoxide or sodium ethoxide.[1][2] This one-pot reaction offers good yields and utilizes readily available starting materials.[1]
Q2: What is the role of the alkali metal alkoxide in this synthesis?
A2: The alkali metal alkoxide serves as a strong base, which is essential for the deprotonation of the α-carbon of the dialkyl malonate, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the formamide carbon, which is a key step in the cyclization process to form the pyrimidine ring. The choice and concentration of the alkoxide can significantly impact the reaction rate and yield.
Q3: Can other nitrogen sources be used instead of formamide?
A3: While formamide is the most commonly used nitrogen source for this specific synthesis, other reagents like malonamide have been used. However, processes starting from malonamide can be less cost-effective due to the higher price of the starting material.[3] Formamide provides both of the necessary nitrogen atoms for the pyrimidine ring in a cost-effective manner.
Q4: What are the typical reaction conditions for this synthesis?
A4: Optimal reaction conditions generally involve heating the mixture of the dialkyl malonate, formamide, and alkali metal alkoxide in an alcoholic solvent (matching the alkoxide, e.g., methanol for sodium methoxide).[4] Temperatures are typically maintained in the range of 50-80°C.[1] One study found optimal conditions to be a reaction temperature of 70°C for a total of 2.5 hours using a 30% solution of sodium methoxide in methanol, achieving a yield of over 82%.[4]
Q5: How is the 4,6(1H,5H)-Pyrimidinedione product typically isolated and purified?
A5: Following the reaction, the product is usually present as an alkali metal salt. A common work-up procedure involves the addition of water to dissolve the reaction mixture, followed by removal of the alcohol solvent, often by distillation under reduced pressure.[5] The resulting aqueous solution is then carefully acidified (e.g., with sulfuric acid) to a pH of around 1-5, which causes the 4,6(1H,5H)-Pyrimidinedione to precipitate.[5] The solid product can then be collected by filtration. Further purification can be achieved by recrystallization.
Troubleshooting Guide
Low or No Product Yield
Q: My reaction has resulted in a very low yield of 4,6(1H,5H)-Pyrimidinedione. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
1. Reagent Quality and Stoichiometry:
-
Moisture Contamination: The alkali metal alkoxide is highly sensitive to moisture. Ensure all your reagents and solvents are anhydrous. Water can consume the alkoxide, preventing the necessary deprotonation of the malonic ester.
-
Incorrect Molar Ratios: The stoichiometry of the reactants is critical. A patent suggests a molar ratio of formamide:alkoxide:malonate in the range of (2.0-4.0):(3.0-4.0):(0.8-1.2) for optimal results.[5] Insufficient formamide may lead to incomplete cyclization, as two moles of the nitrogen source are required for the pyrimidine ring formation.[1]
-
Alkoxide Activity: Ensure your alkali metal alkoxide is fresh and has not degraded due to improper storage.
2. Reaction Conditions:
-
Temperature Control: The reaction is typically exothermic, and careful temperature management is necessary.[1] While heating is required to drive the reaction, excessively high temperatures can lead to decomposition of reactants and products. A temperature range of 50-80°C is generally recommended.[1]
-
Reaction Time: Insufficient reaction time will result in incomplete conversion. Conversely, prolonged reaction times at elevated temperatures can lead to side reactions and degradation. A reaction time of around 2.5 hours has been reported to be optimal in some cases.[4]
3. Work-up and Isolation:
-
Incomplete Precipitation: The pH during acidification is crucial for complete precipitation of the product. Ensure the pH is within the optimal range of 1-5.[5]
-
Product Solubility: While the product precipitates upon acidification, it may have some solubility in the reaction mixture, especially if a large volume of solvent is used. Concentrating the solution before acidification can improve recovery.
Presence of Impurities in the Final Product
Q: My final product shows impurities upon analysis. What are the likely side products and how can I minimize their formation?
A: The formation of side products can complicate purification and reduce the overall yield. Here are some common impurities and ways to avoid them:
1. Unreacted Starting Materials:
-
Cause: Incomplete reaction due to factors mentioned in the low yield section (e.g., insufficient reaction time, improper temperature, or incorrect stoichiometry).
-
Solution: Optimize the reaction conditions and ensure the correct molar ratios of reactants are used. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion.
2. Dimerization of the Product:
-
Cause: 4,6-dihydroxypyrimidine can undergo dimerization, especially in aqueous solutions.[2][6] This process is reported to be slow, reaching equilibrium over a couple of days at room temperature.[2][6]
-
Solution: An acidic medium can suppress dimerization.[2][6] Therefore, prompt work-up and isolation after the reaction is complete are advisable. Storing the purified product in a dry, solid form is recommended over aqueous solutions.
3. Side Reactions of Formamide:
-
Cause: At elevated temperatures, formamide can decompose, leading to the formation of ammonia and other byproducts. These can contaminate the final product and the filtrate.[1]
-
Solution: Avoid excessive reaction temperatures and times. Using a moderate excess of formamide can help drive the main reaction to completion without needing overly harsh conditions.
Experimental Protocols & Data
General Synthesis Protocol for 4,6(1H,5H)-Pyrimidinedione
This protocol is a generalized procedure based on common literature methods.[4][5] Optimization may be required for specific laboratory conditions.
Materials:
-
Dialkyl malonate (e.g., Dimethyl malonate)
-
Formamide
-
Alkali metal alkoxide (e.g., Sodium methoxide solution in methanol, 30%)
-
Anhydrous alcohol (e.g., Methanol)
-
Sulfuric acid (concentrated)
-
Water
Procedure:
-
To a stirred solution of sodium methoxide in methanol under an inert atmosphere (e.g., nitrogen), add formamide.
-
Heat the reaction mixture to the desired temperature (e.g., 70°C).
-
Slowly add the dimethyl malonate to the reaction mixture.
-
Maintain the reaction at the set temperature for the specified duration (e.g., 2.5 hours), monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the resulting solid.
-
Remove the methanol under reduced pressure.
-
Carefully add sulfuric acid to the aqueous solution until the pH reaches approximately 2-3 to precipitate the product.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by filtration and wash with cold water.
-
Dry the product under vacuum.
Table of Reaction Parameters and Expected Yields
| Dialkyl Malonate | Alkali Metal Alkoxide | Temperature | Reaction Time | Reported Yield | Reference |
| Dimethyl Malonate | Sodium Methoxide | 70°C | 2.5 hours | >82% | [4] |
| Diethyl Malonate | Sodium Ethoxide | 50-80°C | 1-3 hours | Good | [1] |
| Dimethyl Malonate | Sodium Methoxide | 50°C | 1 hour | ~80% | [5] |
Visualizing the Synthesis and Troubleshooting
Reaction Pathway
The following diagram illustrates the general reaction pathway for the synthesis of 4,6(1H,5H)-Pyrimidinedione.
Caption: General reaction pathway for 4,6(1H,5H)-Pyrimidinedione synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting low yield issues.
Caption: Troubleshooting workflow for low reaction yield.
References
- Hunds, A., & Meyer, J. (1998). Process for the preparation of 4,6-dihydroxypyrimidine. U.S. Patent No. 5,847,139. Washington, DC: U.S.
- Cantrell, G. L., et al. (1997). Process for making 4,6-dihydroxypyrimidine. World Intellectual Property Organization.
-
Cui, L., & Li, L. (2011). Optimization of synthetic conditions of 4,6-dihydroxypyrimidin. Speciality Petrochemicals, 28(3), 18-20. [Link]
-
Sukhanov, V. G., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14357–14365. [Link]
-
Sukhanov, V. G., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14357–14365. [Link]
-
Exploring the Synthesis and Applications of 4,6-Dihydroxypyrimidine (CAS 1193-24-4). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Method for preparing 4,6-dihydroxy-pyrimidine from byproduct hydrocyanic acid of acrylonitrile. (2011). CN102442954A.
-
4,6-Dihydroxypyrimidine. (n.d.). PubChem. Retrieved from [Link]
-
Brown, D. J. (1956). Pyrimidine reactions. Part VII. The methylation of 4,6-dihydroxypyrimidine and its N-alkyl derivatives. Journal of the Chemical Society (Resumed), 2312-2314. [Link]
Sources
- 1. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 2. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
troubleshooting common issues in 4,6(1H,5H)-Pyrimidinedione synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4,6(1H,5H)-Pyrimidinedione, also known as 4,6-dihydroxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. The content is structured in a question-and-answer format to directly address specific experimental issues, providing not just solutions but also the underlying chemical principles.
Part 1: Frequently Asked Questions & Synthesis Overview
Q1: What is the primary and most industrially viable method for synthesizing 4,6(1H,5H)-Pyrimidinedione?
The most common and robust method is the Principal Synthesis, a one-pot condensation reaction. This process involves the cyclization of a dialkyl malonate (e.g., diethyl malonate or dimethyl malonate) with formamide in the presence of a strong base, typically an alkali metal alkoxide like sodium methoxide or sodium ethoxide.[1][2] The reaction is driven by the formation of a stable pyrimidine ring. The resulting product is initially formed as an alkali metal salt, which is then neutralized with acid to yield the final 4,6(1H,5H)-Pyrimidinedione.[3] This integrated, single-step process is advantageous as it utilizes commercially available starting materials to produce good yields.
Reaction Overview Diagram
Caption: General workflow for the synthesis of 4,6(1H,5H)-Pyrimidinedione.
Part 2: Troubleshooting Common Synthesis Issues
This section addresses the most frequent problems encountered during the synthesis, providing a systematic approach to identify and resolve them.
Q2: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yield is a common frustration. The causes can typically be traced back to reaction conditions, reagent quality, or the work-up procedure. Below is a systematic guide to troubleshooting.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Moisture Contamination | Alkali metal alkoxides are extremely hygroscopic and react violently with water. Moisture will consume the base, halting the reaction, and can also hydrolyze the malonate ester, preventing cyclization. | Ensure all glassware is oven-dried. Use anhydrous solvents and freshly prepared or properly stored sodium alkoxide. Handle reagents under an inert atmosphere (e.g., Nitrogen or Argon). |
| Incorrect Stoichiometry | The reaction requires a sufficient molar excess of the base to deprotonate both the malonate and the formamide, driving the condensation. Insufficient base leads to an incomplete reaction.[4] | Carefully verify the molar ratios. A typical ratio is in the range of 2.0-4.0 (Formamide) : 3.0-4.0 (Alkoxide) : 0.8-1.2 (Malonate).[3] Ensure the alkoxide is of high purity and activity. |
| Suboptimal Temperature | The condensation reaction is often exothermic.[4] If the initial temperature is too high, or the addition of reagents is too fast, side reactions can occur, including the decomposition of formamide. Conversely, if the temperature is too low during the reflux stage, the reaction may not go to completion. | Add the malonate slowly to the mixture of alkoxide and formamide to control the initial exotherm. Ensure the reaction mixture reaches and maintains the appropriate reflux temperature for the specified time. |
| Inefficient Work-up/Isolation | The product is precipitated from the aqueous solution by adjusting the pH. If the pH is too high or too low, the product may remain soluble. Incomplete precipitation or loss during filtration will significantly lower the isolated yield. | After the reaction, carefully acidify the aqueous solution to a pH range of 1-5.[3] Monitor the pH closely. Allow sufficient time for complete precipitation before filtration. Wash the filtered product with cold water to remove inorganic salts without dissolving the product. |
Q3: The reaction failed completely, and I only recovered my starting materials. What went wrong?
A complete reaction failure is usually due to a critical error in one of the foundational components of the reaction setup. The following workflow will help diagnose the issue.
Troubleshooting Workflow for Reaction Failure
Caption: A step-by-step diagnostic chart for total reaction failure.
Q4: My final product is discolored and shows multiple spots on TLC. What are the likely impurities?
Impurity formation is often related to side reactions or incomplete conversion. The most common impurities include:
-
Unreacted Malonodiamide: If malonodiamide is formed as an intermediate but fails to cyclize, it can persist as an impurity. This is often an issue in processes where malonodiamide is the intended starting material.[1]
-
Products of Formamide Decomposition: At high temperatures, formamide can decompose into ammonia and carbon monoxide, or hydrocyanic acid and water.[5][6] These can lead to a variety of nitrogen-containing byproducts that contaminate the final product. Careful temperature control is critical to minimize this.
-
Polymeric Materials: The formation of dark, tar-like substances can occur if the reaction overheats or if the concentration of reactants is too high, leading to polymerization.
-
Inorganic Salts: During work-up, salts like sodium chloride or sodium sulfate are formed. If not washed properly, these will contaminate the product.
Purification Strategy: The most effective method for purifying 4,6(1H,5H)-Pyrimidinedione is recrystallization . While the optimal solvent system should be determined empirically, a polar solvent like water or an alcohol-water mixture is a good starting point. Washing the crude product thoroughly with cold deionized water before recrystallization is crucial to remove residual inorganic salts.
Part 3: Experimental Protocol Guide
The following is a generalized, step-by-step protocol for the synthesis of 4,6(1H,5H)-Pyrimidinedione, based on established patent literature.[3]
Synthesis of 4,6(1H,5H)-Pyrimidinedione
Materials:
-
Sodium Methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Formamide
-
Diethyl Malonate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, prepare a solution of sodium methoxide in anhydrous methanol under a nitrogen atmosphere.
-
Initial Charge: Add formamide to the sodium methoxide solution and stir the mixture.
-
Reactant Addition: Slowly add diethyl malonate to the mixture via the addition funnel over a period of 1-2 hours. Control the addition rate to maintain the internal temperature below 40°C. An exothermic reaction will occur.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or HPLC.
-
Solvent Removal: After the reaction is complete, add a specific amount of water to the reaction mixture.[3] Then, distill off the methanol under reduced pressure. This step is crucial for obtaining a manageable slurry for the subsequent steps.[3]
-
Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated sulfuric acid to neutralize the mixture, adjusting the pH to approximately 2-3.[3] A thick, white precipitate of 4,6(1H,5H)-Pyrimidinedione will form.
-
Isolation: Filter the precipitate using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a wash with a small amount of cold methanol or ethanol.
-
Drying: Dry the product in a vacuum oven at 60-80°C until a constant weight is achieved.
References
-
Jadhav, S. D., & Singh, A. (2017). An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent. Organic Letters, 19(21), 5673-5676. Available at: [Link]
-
Brukhtunov, O. O., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14246-14254. Available at: [Link]
- Hunds, A., & Huels, A. G. (1998). U.S. Patent No. US5847139A: Process for the preparation of 4,6-dihydroxypyrimidine. Google Patents.
-
Zhang, Y., et al. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. Bioorganic & Medicinal Chemistry Letters, 28(7), 1253-1260. Available at: [Link]
-
Gouhar, R. S., et al. (2016). Synthesis and Anticancer Evaluation of Some New poly functionally Substituted Pyrimidine-2-thione Derivatives. Der Pharma Chemica, 8(15), 134-145. Available at: [Link]
-
PubChem. (n.d.). 4,6(1H,5H)-Pyrimidinedione. National Center for Biotechnology Information. Available at: [Link]
-
Verma, A., et al. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. International Journal of Creative Research Thoughts, 11(9). Available at: [Link]
-
PubChem. (n.d.). 2-Amino-4,6(1H,5H)-pyrimidinedione. National Center for Biotechnology Information. Available at: [Link]
-
Zeneca Limited. (1997). WO/1997/044327: Process for making 4,6-dihydroxypyrimidine. WIPO Patentscope. Available at: [Link]
- Chen, J. (2013). CN103450094A: Method for purifying 4,6-dichloro pyrimidine. Google Patents.
- Zeneca Limited. (1997). WO1997044327A1: Process for making 4,6-dihydroxypyrimidine. Google Patents.
-
Singh, P. P., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. European Journal of Medicinal Chemistry, 81, 327-338. Available at: [Link]
-
Zolfaghari, Z., et al. (2025). Preparation, characterization, and application of a valine-malonic acid based-DES as a potent catalyst for the green synthesis of thiazolopyrimidines. Scientific Reports, 15(1). Available at: [Link]
-
Zhang, W. (2010). Method for preparing 4,6-dihydroxy-pyrimidine from byproduct hydrocyanic acid of acrylonitrile. Patsnap Eureka. Available at: [Link]
-
Saladino, R., et al. (2001). A possible prebiotic synthesis of purine, adenine, cytosine, and 4(3H)-pyrimidinone from formamide: Implications for the origin of life. Bioorganic & Medicinal Chemistry, 9(5), 1249-1253. Available at: [Link]
-
Sharma, R., et al. (2020). Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. Medicinal Chemistry, 17(8), 911-925. Available at: [Link]
-
El-Kanzi, N. A. A. (2016). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate. Available at: [Link]
Sources
- 1. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Method for preparing 4,6-dihydroxy-pyrimidine from byproduct hydrocyanic acid of acrylonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for 4,6(1H,5H)-Pyrimidinedione and its Derivatives
Welcome to the technical support center for the purification of 4,6(1H,5H)-pyrimidinedione and its diverse derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds.
Introduction to Purification Challenges
4,6(1H,5H)-Pyrimidinedione, also known as 4,6-dihydroxypyrimidine, and its derivatives are foundational scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1][2][3] However, their inherent polarity, potential for tautomerism, and varied reactivity can present significant purification hurdles. This guide provides a systematic approach to overcoming these challenges, ensuring the isolation of high-purity compounds essential for reliable downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of 4,6(1H,5H)-pyrimidinedione and its derivatives, offering causative explanations and practical solutions.
Issue 1: Poor Solubility of the Crude Product
Question: My synthesized pyrimidinedione derivative is only soluble in high-boiling point polar aprotic solvents like DMF or DMSO, making purification by standard methods difficult. What can I do?
Expert Analysis: This is a common issue, particularly with highly functionalized or unsubstituted pyrimidinedione cores that can form strong intermolecular hydrogen bonds. Solvents like DMF and DMSO are challenging to remove and can interfere with many purification techniques.
Solutions:
-
Solvent Screening for Recrystallization: Before resorting to chromatography, a thorough solvent screen for recrystallization is recommended. While single-solvent systems may fail, a mixed-solvent approach can be effective. A common strategy is to dissolve the compound in a minimal amount of a good solvent (like DMF or DMSO) and then slowly add a miscible anti-solvent (e.g., water, diethyl ether, or dichloromethane) at an elevated temperature until turbidity is observed. Slow cooling can then induce crystallization.[4]
-
pH Adjustment: The acidic and basic nature of the pyrimidinedione core can be exploited.[5][6] Acidification of an aqueous suspension with an acid (e.g., HCl or acetic acid) can protonate the molecule, potentially increasing its solubility in aqueous media. Conversely, in the presence of basic functionalities, treatment with a base might be beneficial. The desired compound can then be precipitated by neutralizing the solution.
-
Salt Formation: If the derivative has a suitable basic nitrogen, converting it to a salt (e.g., hydrochloride or trifluoroacetate) can significantly alter its solubility profile, often making it more soluble in polar protic solvents and amenable to aqueous workups or even recrystallization from alcoholic solvents.
Issue 2: Streaking and Poor Separation in Silica Gel Column Chromatography
Question: I'm trying to purify my pyrimidinedione derivative using silica gel column chromatography, but the compound streaks badly, leading to poor separation from impurities. How can I improve this?
Expert Analysis: Streaking on silica gel is a classic sign of strong interaction between the polar pyrimidinedione derivative and the acidic silanol groups on the silica surface. This is particularly prevalent with basic nitrogen-containing heterocycles.[7]
Solutions:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your mobile phase.[7] Triethylamine (0.1-1%) is a common choice. For very basic compounds, a solution of ammonia in methanol can be effective.[7][8]
-
Increasing Mobile Phase Polarity: If the compound is not moving from the baseline, a gradual increase in the polarity of the mobile phase is necessary. A gradient elution from a non-polar to a highly polar solvent system can be effective.[7]
-
-
Alternative Stationary Phases:
-
Alumina: For basic compounds, switching to a more basic stationary phase like alumina (basic or neutral) can prevent the strong acidic interactions that cause streaking on silica.[7]
-
Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase (C18) column chromatography can be an excellent alternative.[9][10] The separation is based on hydrophobicity, and issues with acidic interactions are minimized.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting common purification issues with pyrimidinedione derivatives.
Caption: A decision tree for selecting and troubleshooting purification methods.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose recrystallization solvents for 4,6(1H,5H)-pyrimidinedione derivatives?
A1: Due to the polar nature of the pyrimidinedione core, polar protic solvents are often a good starting point. Ethanol, methanol, and isopropanol are commonly used.[1][11] For less polar derivatives, mixtures of ethanol with water or ethyl acetate with hexanes can be effective. For highly insoluble compounds, dissolving in a minimal amount of hot DMF or DMSO followed by the addition of an anti-solvent like water or dichloromethane is a viable strategy.[4]
| Solvent System | Polarity | Common Applications |
| Ethanol/Water | High | For derivatives with moderate polarity. |
| Methanol | High | Good for highly polar compounds.[11] |
| Ethyl Acetate/Hexane | Medium | Suitable for less polar, more functionalized derivatives. |
| DMF/Water | High | For compounds that are poorly soluble in common solvents. |
| Dichloromethane/Methanol | Medium-High | Often used in column chromatography but can also be a recrystallization solvent system.[7] |
Q2: How can I effectively remove colored impurities from my pyrimidinedione sample?
A2: If colored impurities are present, they can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution.[12][13] The colored impurities adsorb onto the surface of the charcoal, which is then removed by hot gravity filtration before allowing the solution to cool and crystallize.[13] It is crucial to use hot filtration to prevent premature crystallization of the desired product.
Q3: My compound appears to be decomposing on the silica gel column. What are my options?
A3: Decomposition on silica gel can occur if your pyrimidinedione derivative is sensitive to acid.
-
Test for Stability: First, confirm the instability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear.[7]
-
Deactivate the Silica: You can try to deactivate the silica gel by preparing a slurry with a solvent system containing a small percentage of triethylamine or ammonia in methanol before packing the column.
-
Switch to a Different Stationary Phase: As mentioned earlier, alumina or reversed-phase silica (C18) are excellent alternatives that are less likely to cause decomposition of acid-sensitive compounds.[7]
Q4: What is the best way to monitor the purity of my final 4,6(1H,5H)-pyrimidinedione product?
A4: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for determining the purity of pyrimidine derivatives.[10] A C8 or C18 column is typically used with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired compound and identifying any residual solvents or impurities.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.
-
Titration: For some pyrimidine derivatives, acid-base titration can be a simple and cost-effective method to determine purity.[14]
Step-by-Step Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Heat the mixture to the solvent's boiling point. If the compound dissolves, it is a good candidate solvent.
-
Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve dissolution.[12]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[13]
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. After reaching room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography with a Basic Modifier
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired compound.
-
Slurry Preparation: In a beaker, create a slurry of silica gel in your chosen mobile phase. If streaking was observed on the TLC plate, add 0.5-1% triethylamine to the mobile phase.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If the compound is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading).
-
Elution: Carefully add the mobile phase to the top of the column and begin elution. Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the General Purification Workflow
Caption: A general workflow for the purification of pyrimidinedione derivatives.
References
- Hunds, A., & Huels, A. G. (1998). Process for the preparation of 4,6-dihydroxypyrimidine. U.S.
- Manfredini, S., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4035-4053.
- Hunds, A., & Huels, A. G. (1998). Process of preparation of 4,6-Dihydroxypyrimidine.
- Zhang, J., et al. (2012). Method for preparing 4,6-dihydroxy-pyrimidine from byproduct hydrocyanic acid of acrylonitrile.
- Li, J., et al. (2011). Method for analyzing purity of 2,4,5-triamino-6-hydroxy pyrimidine sulfate sample by utilizing titration.
- City University of New York. (n.d.).
- BenchChem. (2025).
- University of California, Irvine. (n.d.).
- Shishkina, I. G., et al. (2021).
- Wang, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2771092, 4,6(1H,5H)-Pyrimidinedione.
- Gouhar, R. S., et al. (2016). Synthesis and Anticancer Evaluation of Some New poly functionally Substituted Pyrimidine-2-thione Derivatives. Der Pharma Chemica, 8(15), 134-145.
- Wang, Y., et al. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. Bioorganic & Medicinal Chemistry Letters, 28(5), 849-853.
- Shishkina, I. G., et al. (2021).
- El-Sayed, M. A. A. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12185-12206.
- Li, Y., et al. (2022). Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice.
- Petrov, V. T., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
- XYZ-I-73. (n.d.).
- University of Rochester. (n.d.).
- ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)
- Manfredini, S., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- ResearchGate. (2025).
- Cassiano, G. A., et al. (2015). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 14, 45.
- ResearchGate. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?.
- DSpace. (n.d.). Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology.
- Chemistry LibreTexts. (2021). 2.
- Usiena AIR. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors.
- Sawant, S. D., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. European Journal of Medicinal Chemistry, 81, 335-345.
- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
- Reddit. (2023). Purification of strong polar and basic compounds.
- Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY.
- Weng, W., & Li, F. (2004). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 651-655.
- Baluja, S. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(1), 39-44.
- Wikipedia. (n.d.). Imidazole.
- Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
- MedCrave online. (2018).
- MDPI. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. CN102141562A - Method for analyzing purity of 2,4,5-triamino-6-hydroxy pyrimidine sulfate sample by utilizing titration - Google Patents [patents.google.com]
stability assessment of 4,6(1H,5H)-Pyrimidinedione under different conditions
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability assessment of 4,6(1H,5H)-Pyrimidinedione. The content is structured to address practical challenges encountered during experimental workflows, grounded in established scientific principles and regulatory expectations.
Introduction to the Stability of 4,6(1H,5H)-Pyrimidinedione
4,6(1H,5H)-Pyrimidinedione, also known as 4,6-dihydroxypyrimidine, is a heterocyclic compound of significant interest in medicinal chemistry. Its stability under various environmental conditions is a critical parameter that influences its shelf-life, formulation development, and ultimately, its therapeutic efficacy and safety. The inherent chemical reactivity of the pyrimidinedione ring system, including its susceptibility to hydrolysis, oxidation, and photodegradation, necessitates a thorough stability assessment. A key characteristic of this molecule is its existence in various tautomeric forms, which can influence its reactivity and degradation pathways. Furthermore, in solution, it has been observed to undergo dimerization, a phenomenon that can complicate analytical procedures and stability studies.
This guide will provide a comprehensive overview of potential stability issues and a systematic approach to their investigation, in line with the International Council for Harmonisation (ICH) guidelines on stability testing.[1][2][3][4][5][6]
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses common problems encountered during the stability assessment of 4,6(1H,5H)-Pyrimidinedione in a question-and-answer format.
Analytical Method Issues
Question 1: I'm observing poor peak shape (tailing or fronting) and inconsistent retention times for 4,6(1H,5H)-Pyrimidinedione during HPLC analysis. What could be the cause?
Answer:
Poor peak shape and retention time variability for polar, heterocyclic compounds like 4,6(1H,5H)-Pyrimidinedione are common challenges in reversed-phase HPLC.[7][8][9] The primary reasons are often related to:
-
Secondary Interactions with Residual Silanols: Standard C18 columns can have unreacted silanol groups on the silica surface, which can interact with the polar functional groups of your analyte, leading to peak tailing.
-
Tautomeric Equilibrium: 4,6(1H,5H)-Pyrimidinedione exists in multiple tautomeric forms. If the interconversion between these forms is slow on the chromatographic timescale, it can lead to broadened or split peaks.
-
Ionic Interactions: The molecule can be ionized depending on the mobile phase pH, leading to interactions with the stationary phase that are not purely hydrophobic.
Troubleshooting Steps & Scientific Rationale:
-
Optimize Mobile Phase pH: The ionization state of 4,6(1H,5H)-Pyrimidinedione is pH-dependent. Experiment with a pH range that ensures the analyte is in a single, non-ionized form. A buffer is crucial to maintain a consistent pH throughout the analysis.
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to handle polar analytes.[7] They have a polar group embedded in the alkyl chain or at the end, which creates a water-rich layer near the silica surface. This shields the analyte from interacting with residual silanols, improving peak shape.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that are poorly retained in reversed-phase, HILIC is an excellent alternative.[10] It uses a polar stationary phase and a high organic mobile phase, providing good retention and peak shape for polar analytes.
-
Adjust Mobile Phase Composition and Gradient: Fine-tuning the organic modifier (e.g., acetonitrile vs. methanol) and the gradient slope can significantly impact peak shape and resolution.
Question 2: I'm seeing an unexpected peak in my chromatogram, even in my control samples. What could it be?
Answer:
An unexpected peak, especially in control samples, could be due to the dimerization of 4,6(1H,5H)-Pyrimidinedione.[11] This compound is known to form dimers in solution, particularly in aqueous and acidic environments.
Troubleshooting Steps & Scientific Rationale:
-
LC-MS Analysis: The most definitive way to identify the unknown peak is through Liquid Chromatography-Mass Spectrometry (LC-MS). The dimer will have a mass-to-charge ratio (m/z) corresponding to twice the molecular weight of the monomer.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of the isolated unknown peak as the dimer.
-
Solvent and Temperature Effects: Investigate the effect of solvent and temperature on the formation of this peak. You may find that using organic solvents or lower temperatures can minimize dimerization. Acidic conditions are known to suppress dimerization to some extent.[11]
Forced Degradation Study Issues
Question 3: I'm not observing any significant degradation of 4,6(1H,5H)-Pyrimidinedione under my stress conditions. What should I do?
Answer:
According to ICH guidelines, forced degradation studies should aim for a target degradation of 5-20%.[1][6] If you are not seeing degradation, your stress conditions are likely too mild.
Troubleshooting Steps & Scientific Rationale:
-
Increase Stressor Concentration/Intensity:
-
Acid/Base Hydrolysis: Increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH).
-
Oxidation: Use a higher concentration of the oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Stress: Increase the temperature.
-
Photostability: Increase the duration of light exposure or the light intensity, ensuring exposure to both UV and visible light as per ICH Q1B.[2]
-
-
Increase Exposure Time: If increasing the intensity of the stressor is not feasible or leads to unrealistic degradation pathways, extend the duration of the study.
-
Elevated Temperature for Hydrolysis: For hydrolytic studies, if no degradation is observed at room temperature, the experiment can be conducted at an elevated temperature (e.g., 50-60°C).[3]
Question 4: My sample shows almost complete degradation under all stress conditions. How can I get meaningful data?
Answer:
Observing extensive degradation indicates that your stress conditions are too harsh. This can lead to the formation of secondary and tertiary degradation products, which may not be relevant to the actual stability of the drug under normal storage conditions.
Troubleshooting Steps & Scientific Rationale:
-
Reduce Stressor Concentration/Intensity:
-
Acid/Base Hydrolysis: Decrease the concentration of the acid or base.
-
Oxidation: Use a lower concentration of the oxidizing agent.
-
Thermal Stress: Lower the temperature.
-
Photostability: Reduce the duration of light exposure.
-
-
Reduce Exposure Time: Shorten the time the sample is exposed to the stressor.
-
Neutralization: For acid and base hydrolysis, ensure that the samples are neutralized at the end of the exposure period to stop the degradation reaction.[3]
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 4,6(1H,5H)-Pyrimidinedione?
Based on the chemistry of the pyrimidinedione ring and related compounds like uracil, the following degradation pathways are plausible:[12][13][14][15][16][17][18]
-
Hydrolytic Degradation: The amide bonds in the pyrimidinedione ring are susceptible to hydrolysis under both acidic and basic conditions. This can lead to ring-opening to form ureido or amino acid derivatives.
-
Oxidative Degradation: The molecule can be oxidized, potentially at the double bonds or the methylene group, leading to the formation of hydroxylated or carbonylated derivatives.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, such as dimerization or the formation of photohydrates.
Q2: How can I identify the degradation products?
A combination of analytical techniques is typically used for the structural elucidation of degradation products:
-
LC-MS/MS: This is a powerful tool for obtaining the molecular weight and fragmentation pattern of the degradation products, which provides clues about their structure.[19][20]
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of the elemental composition of the degradation products.
-
NMR Spectroscopy: 1D and 2D NMR experiments on isolated degradation products can provide definitive structural information.
-
Forced Degradation and Co-elution: Spiking the sample with suspected degradation products and observing co-elution in the HPLC chromatogram can help in their identification.
Q3: What are the key considerations for setting up a stability-indicating HPLC method for 4,6(1H,5H)-Pyrimidinedione?
A stability-indicating method must be able to separate the parent drug from all its potential degradation products and from any excipients in the formulation. Key considerations include:[21][22][23][24][25][26]
-
Specificity: The method must be specific for the analyte of interest. This is demonstrated by showing that there is no interference from degradation products or other components.
-
Forced Degradation Samples: Use samples from forced degradation studies to challenge the chromatographic system and ensure that all degradation products are well-resolved from the parent peak.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to perform peak purity analysis to ensure that the parent peak is not co-eluting with any impurities.
-
Validation: The method must be fully validated according to ICH guidelines, including parameters like accuracy, precision, linearity, range, and robustness.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies on 4,6(1H,5H)-Pyrimidinedione. The goal is to achieve 5-20% degradation.[1][3][4][5][6]
1. Sample Preparation:
-
Prepare a stock solution of 4,6(1H,5H)-Pyrimidinedione at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).[4]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep at room temperature or elevate to 60°C if no degradation is observed.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature or elevate to 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid drug substance and the solution at 60°C.
-
Photostability: Expose the solid drug substance and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2] A dark control should be kept under the same conditions to differentiate between thermal and photodegradation.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for 4,6(1H,5H)-Pyrimidinedione.
-
Column: Polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % B 0 5 20 50 25 95 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength (determined by UV scan).
-
Injection Volume: 10 µL.
Visualizations
Logical Workflow for Troubleshooting HPLC Issues
Caption: Troubleshooting workflow for common HPLC issues.
Potential Degradation Pathways of 4,6(1H,5H)-Pyrimidinedione
Caption: Potential degradation pathways of 4,6(1H,5H)-Pyrimidinedione.
References
- Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.
- Imampasha, S., et al. (2016). Stability Indicating Analytical method development & Validation of 2, 4- dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its formulation. International Journal of Pharmacy and Analytical Research, 5(4), 650-657.
- Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms. (2014). Journal of Analytical Methods in Chemistry.
- Forced Degradation Study as per ICH Guidelines: Wh
- Q1B Photostability Testing of New Drug Substances and Products. (1996). FDA.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine: Method Development, Validation, and Application. (2023).
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (2009). Journal of Bacteriology.
- How To Overcome The Critical Challenges Faced In Forced Degrad
- Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2006).
- Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024).
- HOW TO APPROACH A FORCED DEGRAD
- Scheme of pyrimidine degradation pathways showing the four steps and... (n.d.).
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (2009). Journal of Bacteriology.
- Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (2017).
- Thermal analysis of some novel pyrimidine derivatives. (2017).
- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv
- The thermal decomposition of azidopyridines. (2003).
- Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. (2002). Clinical Chemistry.
- pyrimidine degradation pathway: Topics by Science.gov. (n.d.). Science.gov.
- HPLC problems with very polar molecules. (2023). Axion Labs.
- Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. (2023). RSC Advances.
- Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO 3 • )
- Optimized MS/MS settings of pyrimidines and related metabolites. (2019).
- Engineering successful analytical methods using HILIC as an alternative retention mechanism. (n.d.). Phenomenex.
- Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Comput
- Comprehensive Kinetics of the Photocatalytic Degradation of Emerging Pollutants in a LED-Assisted Photoreactor. S-Metolachlor as Case Study. (2020).
- Interpretation of mass spectra. (n.d.). University of Arizona.
- Polar compounds separation by HPLC - any thoughts? (2014).
- Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. (n.d.).
- Degradation of Pyrimidine Nucleotides. (2019).
- HPLC problems with very polar molecules. (2024). YouTube.
- Kinetics Model and Optimization for Photocatalytic Degradation of Methylene Blue over Ag/TiO2 Catalyst. (2025).
- Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. (2023). PMC.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). Journal of Pharmaceutical Research and Reports.
- Kinetics and degradation pathways of photolytic and photocatalytic oxidation of the anthelmintic drug praziquantel. (n.d.). FKIT.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. fda.gov [fda.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. sgs.com [sgs.com]
- 7. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 11. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. pyrimidine degradation pathway: Topics by Science.gov [science.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. irjpms.com [irjpms.com]
- 22. ijpar.com [ijpar.com]
- 23. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 26. pnrjournal.com [pnrjournal.com]
minimizing side-product formation in 4,6(1H,5H)-Pyrimidinedione reactions
Welcome to the technical support center for 4,6(1H,5H)-pyrimidinedione and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile scaffold. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of pyrimidinedione chemistry, with a specific focus on anticipating and minimizing the formation of common side-products. The information herein is synthesized from established literature and our extensive experience in synthetic organic chemistry.
Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the synthesis and handling of 4,6(1H,5H)-pyrimidinedione derivatives. Each answer provides not only a solution but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Q1: My reaction yield is consistently low, and TLC analysis shows a significant amount of unreacted starting materials. What are the primary causes and how can I improve conversion?
A1: Low conversion is a frequent issue that can typically be traced back to three critical areas: catalysis, reaction conditions, or reactant integrity.
-
Catalyst Inefficiency: If you are employing an acid catalyst, its activity is paramount. For reusable or heterogeneous catalysts, ensure they have been properly activated or regenerated. For homogeneous acid catalysts like HCl or p-TsOH, verify the concentration and ensure it hasn't degraded.[1][2] In some syntheses, particularly those involving multicomponent reactions like the Biginelli reaction, the choice of Lewis acid (e.g., Yb(OTf)₃, InCl₃) can dramatically increase yields under solvent-free conditions.[3]
-
Suboptimal Conditions: The reaction may simply require more time or a moderate adjustment in temperature to reach completion. It is crucial to monitor the reaction's progress systematically using Thin Layer Chromatography (TLC).[1] An endpoint should only be determined after consecutive TLC spots show no further consumption of the limiting reagent.
-
Reactant Purity: Impurities, especially water, can severely inhibit the reaction or promote side reactions.[1][4] Ensure all reactants are of high purity and that solvents are strictly anhydrous, particularly for reactions sensitive to hydrolysis, such as the Pinner synthesis of pyrimidines.[4]
Q2: I'm performing a Biginelli-type synthesis and observe a highly fluorescent byproduct that complicates purification. What is this impurity and how do I prevent its formation?
A2: The fluorescent byproduct you are observing is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This is the most common side-product in the Biginelli reaction.
-
Mechanism of Formation: The Hantzsch pathway becomes competitive when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia source is often the decomposition of urea, especially at elevated temperatures.[1] This pathway directly competes with the desired pyrimidinedione formation.
-
Prevention Strategies:
-
Temperature Control: The Hantzsch reaction is often favored at higher temperatures. Lowering the reaction temperature can significantly suppress the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst can steer the reaction's selectivity. Certain Lewis acids may preferentially promote the Biginelli pathway over the Hantzsch pathway.[3] Nanocatalysts have also been shown to improve selectivity and reaction rates.[2][5]
-
Order of Addition: Adding the urea component last to the pre-mixed aldehyde and β-ketoester can sometimes minimize its premature decomposition into ammonia.[1]
-
Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea or uncyclized intermediates. How can I confirm and prevent these?
A3: The formation of N-acylureas and other intermediates arises from competing reaction pathways and incomplete cyclization.
-
Causality: N-acylureas can form from a competing reaction between the β-ketoester and urea.[1] Incomplete cyclization can result from suboptimal reaction conditions (insufficient heat or time) or steric hindrance from bulky substituents. The initial condensation between the aldehyde and urea can also be a reversible step, and if the subsequent steps are slow, these intermediates can accumulate.[3]
-
Mitigation and Confirmation:
-
Reaction Conditions: Ensure the reaction is heated sufficiently and for an adequate duration to drive the final cyclization and dehydration steps to completion. Monitoring by TLC is essential.[1]
-
Stoichiometry: Precise control over the stoichiometry of the reactants is crucial. An excess of urea might favor N-acylurea formation.
-
Characterization: These byproducts can be identified using NMR and Mass Spectrometry. The N-acylurea, for instance, will lack the characteristic signals of the fully formed dihydropyrimidine ring in ¹H and ¹³C NMR spectra.
-
Q4: I am observing dimerization of my 4,6-dihydroxypyrimidine product upon standing in solution. How can this be avoided?
A4: Dimerization of 4,6-dihydroxypyrimidines can occur, especially in neutral or aqueous solutions over time.[6]
-
Underlying Cause: The tautomeric nature of the pyrimidinedione ring system can facilitate self-condensation or dimerization reactions. This process can be slow, taking several hours to days to reach equilibrium at room temperature.[6]
-
Prevention:
-
Acidic Medium: An acidic environment suppresses dimerization.[6] Storing the compound in a mildly acidic solution (e.g., buffered at pH 4-5) or as its acid salt can enhance stability. Many pyrimidine derivatives are found to be stable in acidic conditions.[7]
-
Immediate Use: If possible, use the pyrimidinedione solution immediately after preparation to avoid significant dimer formation.
-
Solvent Choice: The choice of solvent can influence the rate of dimerization. Protic solvents may facilitate the tautomeric shifts required for dimerization. Consider using aprotic solvents for storage if the compound's solubility allows.
-
Section 2: Visualizing Reaction Pathways and Troubleshooting
Understanding the interplay of reaction variables is key to optimizing your synthesis. The following diagrams illustrate the critical decision-making process for troubleshooting and the mechanistic competition that leads to common side-products.
Caption: A logical workflow for troubleshooting common issues in pyrimidinedione synthesis.
Caption: Competing Biginelli and Hantzsch reaction pathways.
Section 3: Advanced Protocols for Minimizing Side-Products
The following protocols are designed to provide a robust starting point for achieving high yields and purity.
Protocol 3.1: Optimized Synthesis of 4,6-Dihydroxypyrimidine from Malonate
This procedure is adapted from processes that prioritize high yield and operational simplicity by carefully controlling the addition of reagents.[8][9]
-
Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel under an inert atmosphere (N₂ or Ar), prepare a solution or suspension of sodium methoxide in methanol (e.g., 30% solution).[9]
-
Initial Charge: Add formamide to the sodium methoxide solution. The amount of formamide should be in molar excess relative to the malonate ester.
-
Reactant Addition: Heat the mixture to a controlled temperature (e.g., 70°C).[9] Add dimethyl malonate dropwise via the dropping funnel over a period of 1-2 hours. Maintaining a slow, continuous addition is crucial to prevent localized high concentrations of the malonate, which can lead to side reactions.
-
Reaction: After the addition is complete, maintain the reaction at the set temperature for an additional 1-2.5 hours, monitoring the reaction progress by TLC.[9]
-
Workup: Cool the reaction mixture in an ice bath. Slowly and carefully neutralize the mixture with a suitable acid (e.g., concentrated HCl) to a pH of ~7 to precipitate the product.
-
Isolation: Filter the resulting solid, wash with cold methanol and then diethyl ether. Dry the product under vacuum.
Protocol 3.2: General Purification by Column Chromatography
This is a fundamental technique for separating the desired pyrimidinedione from common byproducts like Hantzsch DHPs.[1]
-
Sample Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., methanol, DCM) and then adding the silica. Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Prepare a silica gel column using a suitable solvent system. The polarity of the eluent will depend on the specific substituents on your pyrimidinedione. A common starting point is a gradient of ethyl acetate in hexanes.
-
Loading and Elution: Carefully load the adsorbed sample onto the top of the column. Begin elution with the determined solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4,6(1H,5H)-pyrimidinedione derivative.
Section 4: Data Summary & Parameter Optimization
Optimizing reaction conditions is critical. The following table summarizes key parameters and their impact on the reaction outcome, based on literature findings.
| Parameter | Recommended Condition/Value | Rationale & Impact on Side-Products |
| Temperature | 50-80°C (synthesis-dependent) | Higher temperatures can accelerate the reaction but may also promote decomposition of urea and favor the Hantzsch DHP side-product.[1] |
| Solvent | Ethanol, Methanol, Acetonitrile, or Solvent-free | Solvent choice can significantly affect reaction kinetics and solubility of intermediates.[10] Solvent-free conditions with microwave irradiation can sometimes offer high yields and short reaction times.[11] |
| Catalyst | Lewis Acids (InCl₃, Yb(OTf)₃), Protic Acids (HCl), Heterogeneous Catalysts | The catalyst activates the carbonyl group of the aldehyde and is crucial for the reaction.[3] The choice can influence selectivity between competing pathways.[1] Nanocatalysts can offer high activity and reusability.[5] |
| Reactant Purity | High purity, anhydrous | Water can lead to hydrolysis of intermediates or starting materials, significantly reducing the yield.[4] |
References
- RSC Publishing. (2021, February 3).
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- PubChem. 4,6(1H,5H)-Pyrimidinedione, 2-amino-.
- ACS Omega. (2021, May 24).
- PubChem. 4,6(1H,5H)-Pyrimidinedione.
-
PubMed. (n.d.). Synthesis and applications of [1-(15)N]-labeled 4,6-dimethyl-4H-[1][12][13]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide as a useful tool for mechanistic investigations.
- MDPI. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
- ACS Omega. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones).
- PubMed. (2022, December 15). Discovery of 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine- 2,4,6(1H,3H,5H)
- Google Patents. (n.d.).
- Journal of Medicinal Chemistry. (n.d.). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase.
- RSC Publishing. (2023, April 14).
- Molecules. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
- PubMed. (n.d.).
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- BenchChem. (n.d.). overcoming side reactions in pyrimidine synthesis.
- ResearchGate. (2025, August 6). Optimization of synthetic conditions of 4,6-dihydroxypyrimidin.
- MDPI. (n.d.).
- RSC Publishing. (n.d.). Solvent effects on the photochemistry of 4-aminoimidazole-5-carbonitrile, a prebiotically plausible precursor of purines.
- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
- WIPO Patentscope. (n.d.). WO/1997/044327 PROCESS FOR MAKING 4,6-DIHYDROXYPYRIMIDINE.
- ResearchGate. (2025, September 2). (PDF)
- PubMed. (n.d.). Strong impact of the solvent on the photokinetics of a 2(1H)-pyrimidinone.
- Quick Company. (n.d.). "A Process For Preparing 4,6 Dihydroxypyrimidine".
- MDPI. (2019, February 15). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines.
- PMC - NIH. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Strong impact of the solvent on the photokinetics of a 2(1H)-pyrimidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions [mdpi.com]
- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 13. 4,6(1H,5H)-Pyrimidinedione | C4H4N2O2 | CID 2771092 - PubChem [pubchem.ncbi.nlm.nih.gov]
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating and overcoming resistance to pyrimidine-based drugs. This resource is designed to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions encountered during your experimental workflows. Our approach is grounded in scientific expertise, emphasizing the causal relationships behind experimental choices to ensure robust and reliable results.
Section 1: Understanding and Characterizing Resistance
This section focuses on the initial steps of identifying and characterizing resistance to pyrimidine-based drugs in your experimental models.
FAQ 1.1: My cancer cell line shows a higher than expected IC50 value for a pyrimidine analog. How do I confirm and characterize this resistance?
Answer:
An elevated IC50 value is a primary indicator of resistance. To rigorously confirm and begin characterizing this phenotype, a multi-step approach is recommended.
Step 1: Meticulous IC50 Determination
Experimental Protocol: IC50 Determination
-
Cell Seeding: Seed your cancer cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[1]
-
Drug Dilution Series: Prepare a serial dilution of your pyrimidine-based drug. A common approach is a 10-point dilution series.
-
Treatment: Treat the cells with the drug dilutions for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Viability Assay: Use a reliable cell viability assay, such as the MTT or CellTiter-Glo® assay, to measure the percentage of viable cells relative to an untreated control.[2]
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit a dose-response curve using non-linear regression to calculate the IC50 value.[3][4]
Troubleshooting Guide: Inconsistent IC50 Values
| Problem | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell seeding, edge effects in the 96-well plate, or errors in drug dilution. | Ensure a homogenous cell suspension before seeding, avoid using the outer wells of the plate, and use calibrated pipettes for drug dilutions.[5][6] |
| Poor dose-response curve | Inappropriate drug concentration range or assay incubation time. | Perform a preliminary experiment with a broad range of concentrations to identify the dynamic range. Optimize the incubation time based on the cell line's doubling time. |
| Unexpectedly low or high viability | Contamination (e.g., mycoplasma), or issues with the viability reagent. | Regularly test cell lines for mycoplasma contamination. Ensure viability reagents are properly stored and within their expiration date.[7] |
Step 2: Generation of a Resistant Cell Line
To study the mechanisms of resistance, it is often necessary to generate a resistant cell line from a sensitive parental line. This provides a controlled system for comparative analysis.
Experimental Protocol: Generating a Drug-Resistant Cell Line
-
Initial Exposure: Continuously expose the parental cell line to the pyrimidine analog at a concentration close to the IC50 value.[8]
-
Dose Escalation: As the cells adapt and resume proliferation, gradually increase the drug concentration in a stepwise manner.[8] This process can take several months.
-
Clonal Selection: Once a resistant population is established, you can perform single-cell cloning to isolate and expand highly resistant clones.
-
Characterization: Regularly monitor the IC50 of the resistant population to confirm a stable resistant phenotype.
Causality in Experimental Design: The gradual dose escalation is crucial to mimic the clinical development of acquired resistance and to select for stable genetic and epigenetic alterations that confer the resistant phenotype.
Diagram: Workflow for Characterizing Drug Resistance
Caption: Workflow for confirming and investigating pyrimidine drug resistance.
Section 2: Investigating Mechanisms of Resistance
Once resistance is confirmed, the next step is to elucidate the underlying molecular mechanisms. Resistance to pyrimidine-based drugs can arise from various alterations within the cancer cell.[9][10][11][12]
FAQ 2.1: How can I determine if altered drug metabolism is responsible for the observed resistance?
Answer:
Many pyrimidine analogs are pro-drugs that require intracellular activation. Conversely, they can be inactivated by catabolic enzymes. Alterations in these metabolic pathways are a common cause of resistance.
Step 1: Quantify Intracellular Drug and Metabolite Levels
Directly measuring the levels of the drug and its active metabolites in parental versus resistant cells can provide strong evidence for altered metabolism.
Experimental Protocol: LC-MS/MS Analysis of Pyrimidine Metabolites
-
Cell Treatment: Treat parental and resistant cells with the pyrimidine analog at a relevant concentration and time point.
-
Metabolite Extraction: Rapidly harvest the cells and perform a metabolite extraction, typically using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the parent drug and its key metabolites.
-
Data Analysis: Compare the metabolite levels between the parental and resistant cell lines.
Self-Validating System: Include internal standards in your extraction solvent to control for variations in extraction efficiency and instrument response.
Step 2: Analyze the Expression and Activity of Key Metabolic Enzymes
If you observe altered metabolite levels, the next logical step is to examine the enzymes responsible.
Experimental Protocol: Analysis of Metabolic Enzyme Expression and Activity
-
Gene Expression (qPCR): Measure the mRNA levels of key activating (e.g., deoxycytidine kinase for gemcitabine) and catabolic (e.g., dihydropyrimidine dehydrogenase for 5-FU) enzymes using quantitative real-time PCR (qPCR).
-
Protein Expression (Western Blot): Analyze the protein levels of these enzymes by Western blotting.
-
Enzyme Activity Assays: If possible, perform functional assays to directly measure the activity of the key enzymes in cell lysates.
FAQ 2.2: My resistant cells show no changes in drug metabolism. What other mechanisms should I investigate?
Answer:
If drug metabolism appears normal, resistance may be driven by alterations in the drug's target or by broader cellular changes that allow the cell to tolerate the drug's effects.
Investigation of Drug Target Alterations
A common mechanism of resistance is a change in the drug's molecular target, which can reduce the drug's binding affinity or increase the target's expression to overcome the inhibitory effect. For many pyrimidine analogs, a key target is thymidylate synthase (TS).[13][14][15]
Experimental Approaches to Investigate Target Alterations
| Mechanism | Experimental Approach | Expected Outcome in Resistant Cells |
| Increased Target Expression | qPCR, Western Blot, Immunohistochemistry[16] | Increased mRNA and protein levels of the target enzyme (e.g., TYMS). |
| Gene Amplification | Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) on genomic DNA. | Increased copy number of the gene encoding the drug target. |
| Target Mutation | Sanger sequencing or Next-Generation Sequencing (NGS) of the target gene's coding region. | Identification of mutations that may alter the drug binding site.[17][18][19] |
Global Analysis of Cellular Changes
Resistance can also emerge from complex alterations in signaling pathways that promote cell survival or bypass the drug's effects.
Experimental Protocol: RNA Sequencing (RNA-Seq) for Global Gene Expression Profiling
-
RNA Extraction: Isolate high-quality total RNA from both parental and resistant cell lines (in triplicate for statistical power).
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes and pathways that are dysregulated in the resistant cells.[20][21][22][23]
Troubleshooting Guide: RNA-Seq Analysis
| Problem | Possible Cause | Solution |
| High variability between biological replicates | Inconsistent cell culture conditions or sample handling. | Maintain consistent cell culture practices and process all samples in parallel. |
| Low number of differentially expressed genes | Insufficient sequencing depth or subtle resistance mechanism. | Increase sequencing depth. Consider pathway analysis tools to identify subtle but coordinated changes in gene sets.[24] |
| Difficulty validating top hits | RNA-seq artifacts or transient expression changes. | Validate key differentially expressed genes using an orthogonal method like qPCR on a separate set of biological replicates.[25][26][27][28][29] |
Diagram: Mechanisms of Pyrimidine Analog Resistance
Caption: Key mechanisms leading to resistance to pyrimidine-based drugs.
Section 3: Overcoming Resistance
The ultimate goal of studying resistance is to develop strategies to overcome it.
FAQ 3.1: Based on my mechanistic findings, what are some rational approaches to overcome resistance in my experimental model?
Answer:
The strategies to overcome resistance should be tailored to the specific mechanism you have identified.
| Identified Mechanism | Potential Strategy | Rationale |
| Increased Drug Efflux (e.g., via ABC transporters) | Co-administration with an efflux pump inhibitor. | Restore intracellular drug accumulation. |
| Reduced Drug Activation | Use of downstream metabolites or drugs that bypass the need for activation. | Circumvent the deficient activation step. |
| Target Overexpression | Combination with a drug that targets a collateral dependency in the resistant cells. | Exploit new vulnerabilities created by the resistance mechanism. |
| Altered Signaling Pathways (e.g., activation of a survival pathway) | Combination with an inhibitor of the activated signaling pathway. | Block the pro-survival signals that allow cells to tolerate the drug. |
References
-
Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). PMC. [Link]
-
Leveraging Human Genetics to Guide Drug Target Discovery. PMC. [Link]
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (2021). PMC. [Link]
-
Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines. PMC. [Link]
-
Troubleshooting problems with DESeq2. Galaxy Help. [Link]
-
Do I Need to Validate My RNA-Seq Results With qPCR? (2017). Bitesize Bio. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]
-
Clinical application and drug resistance mechanism of gemcitabine. (2025). PMC. [Link]
-
Understanding IC50: A Comprehensive Guide to Calculation. (2025). Oreate AI Blog. [Link]
-
Do results obtained with RNA-sequencing require independent verification? (2019). PMC. [Link]
-
Establishment of Drug-resistant Cell Lines. Creative Bioarray. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]
-
Molecular Mechanisms of Gemcitabine Resistance in Cholangiocarcinoma. (2025). PubMed. [Link]
-
Differential expression analysis – Introduction to RNA-seq. GitHub Pages. [Link]
-
Thymidylate synthase. Wikipedia. [Link]
-
How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial. (2024). YouTube. [Link]
-
A non-proliferative role of pyrimidine metabolism in cancer. (2020). PMC. [Link]
-
From genes to cures: How genomic data guides drug target discovery. Sano Genetics. [Link]
-
Protocol for identifying differentially expressed genes using the RumBall RNA-seq analysis platform. (2024). PMC. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. [Link]
-
Genetic Strategies for Identifying New Drug Targets. ASM Journals. [Link]
-
RNAseq validation with qPCR? (2016). Reddit. [Link]
-
Mechanisms Underlying Gemcitabine Resistance in Pancreatic Cancer and Sensitisation by the iMiD™ Lenalidomide. (2011). Anticancer Research. [Link]
-
troubleshooting guide for inconsistent results in cell viability assays. Sartorius. [Link]
-
Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. (2022). MDPI. [Link]
-
Thymidylate Synthase as a Predictor of Response. (1998). CGTLive®. [Link]
-
A Systems Biology Workflow to Support the Diagnosis of Pyrimidine and Urea Cycle Disorders. (2022). medRxiv. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
DESeq2 - human data, weird results, troubleshooting. Bioconductor Support. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2025). ResearchGate. [Link]
-
Barriers and opportunities for gemcitabine in pancreatic cancer therapy. (2023). Frontiers in Oncology. [Link]
-
The genetic modifier approach: identifying the right target for rare diseases. (2023). Congenica. [Link]
-
Thymidylate synthase expression and activity: relation to S-phase parameters and 5-fluorouracil sensitivity. PubMed. [Link]
-
qPCR validation of RNAseq data. Bio-protocol. [Link]
-
The clinical significance of thymidylate synthase (TS) expression in primary colorectal cancer: An Intergroup combined analysis. (2001). ASCO Publications. [Link]
-
A non-proliferative role of pyrimidine metabolism in cancer. (2020). PubMed. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
-
Is it necessary to confirm the RNA-seq results by quantitative RT-PCR? (2015). ResearchGate. [Link]
-
[Tutorial] Bulk RNA-seq DE analysis. Harvard FAS Informatics Group. [Link]
-
Mechanisms of Overcoming Intrinsic Resistance to Gemcitabine in Pancreatic Ductal Adenocarcinoma through the Redox Modulation. (2015). AACR Journals. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Gemcitabine Resistance in Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms Underlying Gemcitabine Resistance in Pancreatic Cancer and Sensitisation by the iMiD™ Lenalidomide | Anticancer Research [ar.iiarjournals.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 15. Thymidylate synthase expression and activity: relation to S-phase parameters and 5-fluorouracil sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Leveraging Human Genetics to Guide Drug Target Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sanogenetics.com [sanogenetics.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. help.galaxyproject.org [help.galaxyproject.org]
- 21. 06 Differential expression analysis – Introduction to RNA-seq [scienceparkstudygroup.github.io]
- 22. Protocol for identifying differentially expressed genes using the RumBall RNA-seq analysis platform - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [Tutorial] Bulk RNA-seq DE analysis - Harvard FAS Informatics Group [informatics.fas.harvard.edu]
- 24. DESeq2 - human data, weird results, troubleshooting [support.bioconductor.org]
- 25. rna-seqblog.com [rna-seqblog.com]
- 26. Do results obtained with RNA-sequencing require independent verification? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. reddit.com [reddit.com]
- 28. bio-protocol.org [bio-protocol.org]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of 4,6(1H,5H)-Pyrimidinedione-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of 4,6(1H,5H)-pyrimidinedione-based inhibitors. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of oral drug delivery for this important class of compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered when working with 4,6(1H,5H)-pyrimidinedione-based inhibitors.
Q1: Why do many 4,6(1H,5H)-pyrimidinedione-based inhibitors exhibit poor oral bioavailability?
A1: The core structure of 4,6(1H,5H)-pyrimidinedione often contributes to physicochemical properties that are unfavorable for oral absorption. These can include poor aqueous solubility, which limits the dissolution of the drug in the gastrointestinal tract, and a high degree of crystallinity.[1] Additionally, these compounds may be susceptible to rapid metabolism in the gut wall or liver (first-pass metabolism) or be actively pumped out of intestinal cells by efflux transporters.[2][3]
Q2: What are the initial steps to assess the oral bioavailability of my pyrimidinedione-based inhibitor?
A2: A systematic in vitro characterization is the recommended starting point. This should include:
-
Aqueous Solubility Determination: Assess the kinetic and thermodynamic solubility in relevant buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract).
-
Permeability Assessment: Utilize in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a preliminary screen of passive diffusion, followed by the more comprehensive Caco-2 cell monolayer assay to evaluate both passive and active transport mechanisms.[4][5]
-
Metabolic Stability Evaluation: Employ liver microsomes or hepatocytes to predict the extent of first-pass metabolism.[6]
Q3: What does a high efflux ratio in a Caco-2 assay signify for my compound?
A3: An efflux ratio, calculated as the permeability from the basolateral to the apical side (B-A) divided by the permeability from the apical to the basolateral side (A-B), greater than 2 suggests that your compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[7] These transporters actively pump the drug out of the intestinal cells and back into the gut lumen, thereby reducing its absorption into the systemic circulation.[2][8]
Q4: Can I improve the oral bioavailability of my compound by simply increasing the dose?
A4: While increasing the dose might seem like a straightforward solution, it is often not a viable strategy. For compounds with poor solubility, increasing the dose may not lead to a proportional increase in absorption due to saturation of dissolution. Furthermore, for drugs subject to extensive first-pass metabolism, a higher dose will also be subject to this effect, potentially leading to increased formation of metabolites and a greater risk of toxicity without a significant increase in the concentration of the active drug in the bloodstream.[9]
Q5: What are the main strategies to overcome poor oral bioavailability for this class of inhibitors?
A5: The primary strategies can be broadly categorized into three areas:
-
Medicinal Chemistry Approaches: This involves modifying the chemical structure of the inhibitor to improve its physicochemical properties. This can include strategies to reduce hydrophobicity and crystallinity to enhance solubility, or to block sites of metabolic attack to reduce clearance.[1]
-
Formulation Strategies: These techniques aim to improve the dissolution and absorption of the existing compound. Examples include particle size reduction, the use of amorphous solid dispersions, and lipid-based formulations.[10][11]
-
Prodrug Approaches: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[12] This strategy can be used to temporarily mask the properties of the parent drug that limit its oral absorption, such as poor permeability or susceptibility to first-pass metabolism.[13][14]
Section 2: Troubleshooting Guides
This section provides a structured approach to troubleshooting common experimental issues.
Issue 1: Low and Variable Aqueous Solubility
Symptom: Your 4,6(1H,5H)-pyrimidinedione-based inhibitor consistently shows low solubility (<10 µM) in aqueous buffers, and the results vary significantly between experiments.
Causality Analysis: Poor aqueous solubility is a common characteristic of this chemical scaffold, often due to high crystallinity and hydrophobicity.[1] Variability can stem from inconsistencies in the solid form of the compound (polymorphism), incomplete equilibration during the assay, or issues with the experimental setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low aqueous solubility.
Detailed Steps:
-
Characterize the Solid Form: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine the crystalline form of your compound. Ensure you are using a consistent and stable solid form for all experiments.
-
Optimize the Solubility Assay:
-
Equilibration Time: Ensure sufficient incubation time (e.g., 24-48 hours) with vigorous shaking to reach thermodynamic equilibrium.
-
pH Control: Use well-buffered solutions and verify the final pH after the experiment.
-
Co-solvents: While co-solvents like DMSO can be used to prepare stock solutions, their final concentration in the assay should be kept to a minimum (<1%) to avoid artificially inflating solubility.[7]
-
-
Purify/Recrystallize: If multiple crystalline forms or amorphous content are present, purify and recrystallize the compound to obtain a single, stable polymorph.
-
Proceed to Formulation Strategies: If the intrinsic solubility remains low even with an optimized assay, it is a strong indicator that formulation approaches will be necessary for in vivo studies.
Issue 2: Poor Permeability in the Caco-2 Assay
Symptom: Your compound exhibits a low apparent permeability coefficient (Papp) in the apical-to-basolateral (A-B) direction (<1 x 10⁻⁶ cm/s) in a Caco-2 cell monolayer assay.
Causality Analysis: Low permeability can be due to inherent physicochemical properties of the molecule (e.g., high molecular weight, large polar surface area) that hinder its ability to cross the cell membrane.[7] Alternatively, the compound may be a substrate for efflux transporters that actively pump it out of the cells.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Caco-2 permeability.
Detailed Steps:
-
Review Physicochemical Properties: Analyze your compound's properties against Lipinski's Rule of 5.[15] Violations of these rules, such as a molecular weight greater than 500 or more than 5 hydrogen bond donors, can indicate a higher likelihood of poor permeability.[15]
-
Perform a Bidirectional Caco-2 Assay: Measure the permeability in both the A-B and B-A directions. A high efflux ratio (B-A Papp / A-B Papp > 2) is indicative of active efflux.[7]
-
Confirm with Transporter Inhibitors: If a high efflux ratio is observed, co-incubate your compound with a known inhibitor of common efflux transporters (e.g., verapamil for P-gp). A significant increase in A-B permeability in the presence of the inhibitor confirms that your compound is a substrate for that transporter.
-
Consider Medicinal Chemistry or Prodrug Approaches: If the compound has inherently low permeability or is a strong efflux substrate, medicinal chemistry modifications to improve lipophilicity or mask recognition by transporters may be necessary.[1] A prodrug strategy could also be employed to transiently alter the compound's properties to enhance its uptake.[16]
Issue 3: High First-Pass Metabolism
Symptom: Your compound shows high clearance and rapid disappearance in in vitro metabolic stability assays (e.g., liver microsomes).
Causality Analysis: The 4,6(1H,5H)-pyrimidinedione scaffold can be susceptible to metabolism by cytochrome P450 enzymes in the liver and gut wall.[13][17] This "first-pass effect" can significantly reduce the amount of active drug that reaches systemic circulation after oral administration.[9][13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high first-pass metabolism.
Detailed Steps:
-
Identify Metabolites: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the major metabolites formed in your in vitro assays.
-
Medicinal Chemistry Modifications: Once the "metabolic hotspots" on your molecule are identified, consider chemical modifications to block these sites. This could involve introducing atoms or groups that are less susceptible to metabolism (e.g., replacing a metabolically labile hydrogen with fluorine).[1]
-
Prodrug Approach: Design a prodrug that temporarily masks the metabolically susceptible part of the molecule. The prodrug moiety should be designed to be cleaved off in the systemic circulation to release the active drug.[13]
-
Re-evaluate Metabolic Stability: After making modifications or designing a prodrug, repeat the in vitro metabolic stability assays to confirm that the clearance has been reduced.
Section 3: Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments.
Protocol 1: Thermodynamic Solubility Assay
Objective: To determine the equilibrium solubility of a 4,6(1H,5H)-pyrimidinedione-based inhibitor in a given buffer.
Materials:
-
Test compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Appropriate analytical method (e.g., HPLC-UV)
-
Shaking incubator
-
Microcentrifuge
-
96-well plates
Procedure:
-
Add an excess amount of the solid compound to a microcentrifuge tube.
-
Add a known volume of PBS (e.g., 1 mL).
-
Incubate the tubes in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method.
Data Analysis: The concentration of the compound in the supernatant represents its thermodynamic solubility in the tested buffer.
Protocol 2: Bidirectional Caco-2 Permeability Assay
Objective: To determine the apparent permeability of a compound across a Caco-2 cell monolayer and to assess its potential for active efflux.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® plates)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
Lucifer yellow for monolayer integrity testing
-
Analytical method (e.g., LC-MS/MS)
Procedure:
-
Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability:
-
Add the test compound solution to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the test compound solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
At the end of the experiment, determine the concentration of the compound in all samples and in the initial donor solutions.
-
Assess monolayer integrity by measuring the permeability of Lucifer yellow.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.[4]
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Data Interpretation:
| Papp (A-B) (x 10⁻⁶ cm/s) | Permeability Classification |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
| Efflux Ratio | Interpretation |
| < 2 | No significant efflux |
| > 2 | Potential for active efflux |
Section 4: Advanced Strategies for Enhancing Oral Bioavailability
For compounds that continue to exhibit poor oral bioavailability despite initial troubleshooting, more advanced strategies may be required.
Formulation Approaches
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can enhance the dissolution rate.[11] Techniques like micronization and nanomilling can be employed.
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous form can significantly improve its solubility and dissolution.[10] Common methods for preparing ASDs include spray drying and hot-melt extrusion.[10]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.[18]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[19]
Prodrug Design
A well-designed prodrug can overcome multiple barriers to oral absorption.[20][21]
-
Improving Permeability: Attaching a lipophilic promoiety can enhance the passive diffusion of a polar drug across the intestinal epithelium.[16]
-
Bypassing Efflux Transporters: Modifying the structure of the drug through a prodrug approach can reduce its recognition by efflux transporters.
-
Targeting Uptake Transporters: A promoiety can be designed to be recognized by specific uptake transporters in the gut, thereby facilitating the absorption of the drug.[21]
-
Avoiding First-Pass Metabolism: Masking a metabolically labile functional group with a promoiety can protect the drug from degradation in the liver and gut wall.[13]
References
Sources
- 1. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Intestinal Efflux Transporters In Drug Absorption [sigmaaldrich.com]
- 3. fiveable.me [fiveable.me]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bioivt.com [bioivt.com]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Prodrug strategy for enhancing drug delivery via skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. First pass effect - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Prioritizing oral bioavailability in drug development strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 20. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 4,6(1H,5H)-Pyrimidinedione
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4,6(1H,5H)-Pyrimidinedione, also known as 4,6-dihydroxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the lab-scale and scale-up synthesis of this important heterocyclic intermediate. Here, we combine established chemical principles with practical, field-proven insights to help you troubleshoot and optimize your process.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when undertaking the synthesis of 4,6(1H,5H)-Pyrimidinedione.
Q1: What is the most common and industrially viable method for synthesizing 4,6(1H,5H)-Pyrimidinedione?
A1: The most prevalent and scalable method is the condensation reaction between a dialkyl malonate (e.g., dimethyl or diethyl malonate) and formamide in the presence of a strong base, typically an alkali metal alkoxide like sodium methoxide or sodium ethoxide, in an alcohol solvent.[1][2] This one-step process is advantageous because it utilizes commercially available starting materials, avoiding the need for less accessible intermediates like malonodiamide.[1]
Q2: What are the most critical parameters to control during the reaction scale-up?
A2: When scaling up, precise control over three parameters is essential for safety, yield, and purity:
-
Temperature: The reaction is exothermic, especially during the addition of the malonate. Maintaining the temperature within the optimal range (e.g., 50-80°C during addition) is crucial to prevent runaway reactions and minimize side-product formation.[2] A subsequent heating step (e.g., to 90-110°C) is often required to drive the cyclization to completion.[3]
-
Reagent Stoichiometry and Order of Addition: The molar ratios of formamide, alkoxide, and malonate must be carefully controlled.[2][4] The recommended practice is to add the malonate (either alone or premixed with formamide) to a solution or suspension of the alkali metal alkoxide.[1][2] This order of addition helps manage the exotherm and improves yield.
-
Post-Reaction Work-up: The pH adjustment during product precipitation is critical. The product is typically precipitated by acidifying the reaction mixture, and controlling the final pH is key to maximizing recovery and ensuring purity.[3][4]
Q3: My analytical data (NMR, IR) seems inconsistent. What could be the cause?
A3: 4,6(1H,5H)-Pyrimidinedione exists in multiple tautomeric forms, primarily the diketo and keto-enol forms (also referred to as lactam-lactim tautomerism).[5][6] The equilibrium between these forms can be influenced by the solvent, pH, and solid-state packing, leading to variations in spectroscopic data. The diketo structure is generally considered the most stable.[6] It is also known that in aqueous solutions, dimerization can occur over time, which could further complicate analysis.[5]
Q4: What are the typical yields one can expect from this synthesis?
A4: With an optimized process, yields can be quite good. Published procedures in patents and literature report yields ranging from 70% to over 85% of the theoretical maximum.[3][4] However, poor control over reaction conditions can lead to significantly lower yields.[1]
Troubleshooting Guide: From Low Yields to Purification Headaches
This guide is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Category 1: Low Reaction Yield
Q: My reaction yield is disappointingly low. What are the likely causes and how can I fix it?
A: Low yield is a common problem that can usually be traced back to a few key areas. Let's break them down.
-
Cause 1: Sub-optimal Reagent Stoichiometry. The ratio of the reactants is crucial. An insufficient amount of the base (alkali metal alkoxide) will result in incomplete deprotonation of the malonate, hindering the initial condensation. Conversely, a significant excess of formamide can lead to downstream purification challenges and waste.[1]
-
Cause 2: Poor Temperature Control. If the temperature is too low during the reaction, the rate of cyclization will be slow, leading to an incomplete reaction. If the temperature is too high, especially during the initial addition, side reactions and decomposition can occur.
-
Solution: Implement a two-stage temperature profile. During the addition of the malonate ester, maintain the reaction temperature between 50-65°C to control the initial exotherm.[3] After the addition is complete, increase the temperature to 95-105°C for a holding period of 30-60 minutes to ensure the reaction goes to completion.[3]
-
-
Cause 3: Inefficient Product Precipitation. The product is isolated by acidification. If the pH is not in the optimal range, the product will remain dissolved in the aqueous phase.
-
Solution: Carefully monitor the pH during the addition of acid (e.g., HCl or H₂SO₄).[4] The target pH for maximum precipitation is typically between 1 and 5.[4] We recommend aiming for a final pH of ~2-3. Adding the acid slowly with good agitation and cooling helps to form larger, more easily filterable crystals.
-
Category 2: Product Purity and Impurities
Q: My final product contains significant impurities. What are they and how can I prevent them?
A: Impurities often arise from incomplete reactions or side reactions.
-
Common Impurity 1: Unreacted Starting Materials. Residual dialkyl malonate or formamide can contaminate the product.
-
Common Impurity 2: Malonodiamide. This can form if the malonate reacts with ammonia (a potential byproduct of formamide decomposition) or if the formamide acts as an aminating agent without subsequent cyclization.
-
Prevention: A well-controlled temperature profile and the correct order of addition (malonate added to the base/formamide mixture) can minimize the formation of this intermediate.[1]
-
-
Common Impurity 3: Salts. Inorganic salts from the neutralization step (e.g., NaCl or Na₂SO₄) can be trapped in the product.
-
Prevention: Thoroughly wash the filtered product cake with deionized water until the washings are free of salt. Multiple washes with smaller volumes are more effective than a single large-volume wash.[3]
-
Category 3: Product Isolation and Handling
Q: I'm struggling with the product isolation. The precipitate is extremely fine and clogs the filter. What's happening?
A: This is a classic scale-up challenge often related to the physical form of the product.
-
Cause: Formation of Microcrystals or Amorphous Solid. Rapid precipitation, often caused by adding the acid too quickly or with insufficient stirring, leads to the formation of very fine particles that are difficult to filter. The intermediate alkali salt of the product can also be "ultracrystalline" and difficult to handle.[1]
-
Solution 1: Controlled Precipitation. Slow down the rate of acid addition significantly. Maintain a constant temperature (e.g., 20-25°C) with efficient cooling and vigorous stirring to promote the growth of larger crystals.[3]
-
Solution 2: "Digestion" or Aging. After reaching the target pH, continue to stir the slurry for a period (e.g., 1-2 hours) at a controlled temperature. This "digestion" period allows smaller particles to dissolve and re-crystallize onto larger crystals, a process known as Ostwald ripening, which improves filterability.
-
Solution 3: Solvent Choice. While the final precipitation is typically from water, ensure that the alcohol from the reaction step has been sufficiently diluted. In some protocols, the alcohol is removed via distillation before acidification, which can also influence crystal habit.[4]
-
Visualized Workflows and Logic
To better illustrate the process and troubleshooting logic, please refer to the following diagrams.
Caption: Overall workflow for the synthesis of 4,6(1H,5H)-Pyrimidinedione.
Caption: Decision tree for troubleshooting common synthesis issues.
Quantitative Data Summary
The table below summarizes key quantitative parameters for optimizing the synthesis.
| Parameter | Recommended Range | Rationale & Key Insights |
| Molar Ratio (Formamide:Alkoxide:Malonate) | (2.0-2.5) : (3.0-4.0) : 1.0 | Ensures complete reaction while minimizing excess reagents that complicate work-up.[2] A slight excess of formamide and a larger excess of base are typical. |
| Addition Temperature | 50 - 80 °C | Critical for controlling the initial exotherm of the condensation reaction to prevent side product formation.[2] |
| Reaction Hold Temperature | 90 - 110 °C | Required to drive the cyclization to completion and maximize the yield.[3] |
| Reaction Hold Time | 30 - 60 minutes | Sufficient time at the higher temperature for the ring-closing step to finish. |
| Precipitation pH | 1.0 - 5.0 (Optimal ~2-3) | Ensures the protonation of the pyrimidinedione salt, rendering it insoluble in the aqueous mixture for maximum recovery.[4] |
| Precipitation Temperature | 20 - 25 °C | Cooling during acidification helps control the exotherm of neutralization and promotes better crystal formation.[3] |
Detailed Experimental Protocol (Lab Scale)
This protocol provides a reliable starting point for the synthesis of 4,6(1H,5H)-Pyrimidinedione.
Materials:
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Formamide, technical grade
-
Dimethyl malonate (DMM)
-
Hydrochloric acid (HCl), 36% aqueous
-
Deionized water
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3.3 moles of sodium methoxide as a solution/suspension in methanol.[3] Add 2.25 moles of formamide to the vessel.
-
Initial Heating: Heat the mixture to 50-55°C with stirring.[3]
-
Controlled Addition: Slowly add 1.0 mole of dimethyl malonate to the mixture via the addition funnel over a period of 20-60 minutes. Carefully monitor the internal temperature and use external cooling if necessary to maintain it below 65°C.[3]
-
Reaction Completion: After the addition is complete, heat the reaction mixture to 105°C and hold at this temperature for 30 minutes.[3]
-
Cooling and Dilution: Cool the reaction mixture to room temperature. Slowly add 450-500 mL of deionized water with stirring.[3]
-
Precipitation: Place the vessel in an ice bath to cool the mixture to 20-25°C. Slowly add ~300g of 36% hydrochloric acid dropwise, monitoring the pH continuously. Stop the addition when the pH reaches 2-3.[3]
-
Product Isolation: Stir the resulting slurry for 1 hour at 20-25°C to allow for crystal growth.
-
Filtration and Washing: Filter the precipitated solid using a Buchner funnel. Wash the filter cake thoroughly with three portions of cold deionized water.[3]
-
Drying: Dry the product in a vacuum oven at 70-80°C until a constant weight is achieved.[3] The expected yield should be in the range of 80-87%.[3]
References
- Hunds, A., & Huels, A. G. (1998). Process for the preparation of 4, 6-dihydroxypyrimidine. U.S.
-
Bushmakina, E. N., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. [Link]
- Hunds, A., & Huels, A. G. (2002). Process for preparing 4,6-dihydroxypyrimidine (DHP). U.S.
- (1997). Process for making 4,6-dihydroxypyrimidine. WO 1997/044327 A1.
- (1998). Process for the preparation of 4,6-dihydroxypyrimidine. EP 0 816 345 B2.
Sources
- 1. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 2. EP0816345B2 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
Technical Support Center: 4,6(1H,5H)-Pyrimidinedione Analytical Methods
Welcome to the technical support center for the analytical characterization of 4,6(1H,5H)-Pyrimidinedione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and resolve common issues encountered during analysis. As a polar heterocyclic compound, 4,6(1H,5H)-Pyrimidinedione presents unique challenges, including potential tautomerism and difficult retention in reversed-phase chromatography.[1][2][3] This resource provides expert-driven, field-proven insights to ensure the development of robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial method development strategy.
Q1: What is a recommended starting point for an HPLC-UV method for 4,6(1H,5H)-Pyrimidinedione?
A1: Due to the high polarity of 4,6(1H,5H)-Pyrimidinedione, traditional reversed-phase (RP) chromatography with a standard C18 column can be challenging, often resulting in poor retention. A more effective starting point is Hydrophilic Interaction Liquid Chromatography (HILIC).[4][5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is ideal for retaining and separating very polar compounds.[4][6]
A good alternative for reversed-phase systems is to use a C18 column with polar end-capping or an embedded polar group.[7] This enhances retention for polar analytes that are not well-retained on conventional C18 phases.
Q2: Which column chemistries are most suitable for analyzing this compound?
A2: The choice of column chemistry is critical. Consider the following options:
-
HILIC Columns (e.g., Amide, ZIC-HILIC): These are often the best choice for maximizing retention of highly polar compounds like pyrimidine derivatives.[4][5] They operate with a high organic mobile phase, which can also enhance sensitivity in mass spectrometry detection.[4][5]
-
Polar-Endcapped/Embedded Reversed-Phase Columns (e.g., RP-Amide, AQ-type C18): These columns are designed to prevent "phase collapse" in highly aqueous mobile phases and offer alternative selectivity for polar compounds.[7]
-
Mixed-Mode Columns: Columns that combine reversed-phase and ion-exchange mechanisms can provide unique selectivity and excellent peak shape, especially if the compound's ionization state can be controlled.
Q3: How does mobile phase pH affect the chromatography of 4,6(1H,5H)-Pyrimidinedione?
A3: Mobile phase pH is a critical parameter. 4,6(1H,5H)-Pyrimidinedione has acidic and basic properties and can exist in different tautomeric and ionic forms depending on the pH.[1][2][3]
-
Tautomerism: The compound can exist in keto-enol or lactam-lactim tautomeric forms.[2][8] Uncontrolled pH can lead to an equilibrium of these forms in solution, resulting in broad or split peaks. Buffering the mobile phase to a pH where one form predominates is crucial for sharp, symmetrical peaks.
-
Ionization: The molecule's charge state will change with pH, affecting its interaction with the stationary phase. In reversed-phase, working at a pH that suppresses ionization (generally one pH unit above or below the pKa) can improve retention and peak shape.[9]
Q4: Is derivatization necessary for the analysis of 4,6(1H,5H)-Pyrimidinedione?
A4: Derivatization is generally not required for HPLC-UV or LC-MS analysis. However, if you are considering Gas Chromatography (GC), derivatization would be necessary to increase the volatility and thermal stability of this polar, non-volatile compound. For most pharmaceutical applications, HPLC-based methods are preferred and more straightforward.[10]
Troubleshooting Guide: Resolving Common Analytical Issues
This section provides a systematic approach to diagnosing and solving specific problems you may encounter during your experiments.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Peak tailing is one of the most common issues when analyzing polar, heterocyclic compounds.[11][12]
Potential Cause A: Secondary Interactions with Residual Silanols
-
Why it happens: In reversed-phase HPLC, the silica backbone of the stationary phase has residual silanol groups (-Si-OH). If your analyte contains basic functional groups, it can undergo strong, unwanted ionic interactions with these silanols, causing peak tailing.[11]
-
How to Diagnose: The issue is more pronounced for basic analytes and may worsen as the column ages.
-
Solutions:
-
Lower Mobile Phase pH: Operate at a lower pH (e.g., pH < 3) to protonate the silanol groups, minimizing their ionic interaction with basic analytes.[11]
-
Use a Highly Deactivated Column: Employ a modern, high-purity silica column that is end-capped to cover most of the residual silanols.[9][11]
-
Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase to saturate the active silanol sites.[9]
-
Potential Cause B: Tautomeric Equilibrium
-
Why it happens: 4,6(1H,5H)-Pyrimidinedione can exist as multiple tautomers in solution.[2][3][8] If the interconversion is slow relative to the chromatographic timescale, it can result in broadened or split peaks.
-
How to Diagnose: Peak shape changes significantly with alterations in mobile phase pH or temperature.
-
Solutions:
-
Control pH: Use a buffer to maintain a constant pH where one tautomeric form is strongly favored.
-
Optimize Temperature: Adjusting the column temperature can sometimes shift the equilibrium or increase the rate of interconversion, leading to a single, sharper peak.
-
Potential Cause C: Column Overload
-
Why it happens: Injecting too much sample mass onto the column saturates the stationary phase, leading to a triangular peak shape (fronting or tailing).
-
How to Diagnose: The peak shape improves upon diluting the sample and injecting a smaller volume.
-
Solution: Reduce the sample concentration or the injection volume.[9]
Troubleshooting Flowchart for Peak Tailing
Sources
- 1. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Developing HPLC Methods [sigmaaldrich.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 4,6(1H,5H)-Pyrimidinedione for Researchers and Drug Development Professionals
Introduction: The Significance of the 4,6(1H,5H)-Pyrimidinedione Core
4,6(1H,5H)-Pyrimidinedione, also known by its tautomeric name 4,6-dihydroxypyrimidine, is a foundational heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its structural motif is a key component in a wide array of biologically active molecules and functional materials. For instance, it serves as a crucial precursor in the synthesis of highly active fungicides and is a building block for advanced materials like the insensitive high explosive 1,1-diamino-2,2-dinitroethylene (FOX-7)[1]. The versatility of this pyrimidinedione core, allowing for further functionalization, makes the selection of an efficient, scalable, and economical synthesis method a critical first step in any research or development program.
This in-depth technical guide provides a comparative analysis of the prevalent synthesis methods for 4,6(1H,5H)-pyrimidinedione. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer a critical comparison of their respective advantages and disadvantages to empower researchers in making informed decisions for their specific applications.
Method 1: The Principal Industrial Route - Condensation of Malonic Esters with Formamide
The most established and industrially practiced method for the synthesis of 4,6(1H,5H)-pyrimidinedione is the base-catalyzed condensation of a dialkyl malonate with formamide[2][3]. This method is favored for its high yields, scalability, and the use of readily available starting materials.
Mechanistic Rationale
The reaction proceeds through a series of nucleophilic acyl substitutions and a final intramolecular condensation. The strong base, typically an alkali metal alkoxide like sodium methoxide, serves two primary purposes: it deprotonates the formamide to form a more nucleophilic species, and it catalyzes the condensation steps. The dialkyl malonate provides the three-carbon backbone of the pyrimidine ring.
Diagram 1: Proposed Reaction Mechanism
Caption: Workflow for the laboratory synthesis of 4,6(1H,5H)-Pyrimidinedione.
Performance Metrics and Considerations
| Parameter | Typical Value/Observation | Reference |
| Yield | 82-90% | [2][4] |
| Reaction Time | 2.5-3 hours | [4] |
| Reaction Temperature | 60-80°C | [2] |
| Key Reagents | Dialkyl malonate, formamide, alkali metal alkoxide | [2] |
| Solvent | Typically an alcohol corresponding to the alkoxide | [2] |
Advantages:
-
High Yields: This method consistently produces high yields of the desired product.
-
Cost-Effective: The starting materials, particularly dialkyl malonates and formamide, are readily available and relatively inexpensive.
-
Scalability: The process has been successfully implemented on an industrial scale.
Disadvantages:
-
Use of Strong Base: Requires handling of corrosive and moisture-sensitive alkali metal alkoxides.
-
Exothermic Reaction: Careful temperature control is necessary during the addition of the malonate ester.
-
Environmental Concerns: The use of organic solvents and the generation of salt byproducts require appropriate waste management considerations. One study noted that traditional methods can lead to environmental pollution.[4]
Method 2: Synthesis from Malonodiamide
An alternative, though less common, approach involves the use of malonodiamide as the three-carbon precursor, which is then condensed with a one-carbon unit like ethyl formate.
Mechanistic Insights
This method also relies on a base-catalyzed condensation. The malonodiamide provides the N-C-C-C-N backbone, which then cyclizes with the electrophilic carbon from ethyl formate.
Comparative Analysis
While this method avoids the direct use of formamide in the cyclization step, it presents its own set of challenges. The synthesis of the malonodiamide starting material can be problematic, sometimes requiring long reaction times.[2] Furthermore, historical data suggests that the yields from this method are significantly lower, often around 40-52%.[2] The higher cost and handling difficulties associated with malonamide also make this route less economically viable for large-scale production.[5]
Other Potential Synthetic Routes: A Brief Overview
While the condensation of malonic esters with formamide is the dominant method, it is worth noting other classical pyrimidine syntheses, although their direct application to the unsubstituted 4,6(1H,5H)-pyrimidinedione is not well-documented in the literature.
-
From Urea and a Malonic Acid Derivative: The condensation of urea with malonic acid or its derivatives is a well-known method for synthesizing barbituric acid (pyrimidine-2,4,6-trione).[6] A similar approach for 4,6(1H,5H)-pyrimidinedione would likely require a different C1 source than the internal carbonyl of urea.
Comparative Summary and Recommendations
| Synthesis Method | Key Starting Materials | Typical Yield | Key Advantages | Key Disadvantages |
| Malonic Ester Condensation | Dialkyl malonate, Formamide, Alkali metal alkoxide | 82-90% | High yield, cost-effective, scalable | Use of strong base, exothermic, environmental considerations |
| Malonodiamide Condensation | Malonodiamide, Ethyl formate, Alkali metal alkoxide | 40-52% | Avoids direct use of formamide in cyclization | Lower yield, problematic starting material synthesis, less economical |
For researchers and drug development professionals seeking a reliable and high-yielding synthesis of 4,6(1H,5H)-pyrimidinedione, the condensation of a dialkyl malonate with formamide remains the unequivocally recommended method. Its proven scalability and economic viability make it the superior choice for both laboratory-scale synthesis and industrial production. While the handling of strong bases requires appropriate safety precautions, the high efficiency of this method outweighs the drawbacks, particularly when optimized conditions are employed.
Conclusion
The synthesis of 4,6(1H,5H)-pyrimidinedione is a well-established process, with the condensation of malonic esters and formamide standing out as the most robust and efficient method. A thorough understanding of the reaction mechanism and optimization of the experimental parameters are key to achieving high yields and purity. This guide provides the necessary technical details and comparative insights to enable researchers to confidently produce this valuable heterocyclic building block for their ongoing scientific endeavors.
References
- Hunds, A., & Huels, A. G. (1998). Process for the preparation of 4, 6- dihydroxypyrimidine. U.S.
- Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. (2008). Trade Science Inc.
- Process of preparation of 4,6-Dihydroxypyrimidine. (1998).
- SYNTHESIS OF PYRIMIDINE DERIV
- Gouhar, R. S., et al. (2016). Synthesis and Anticancer Evaluation of Some New poly functionally Substituted Pyrimidine-2-thione Derivatives. Der Pharma Chemica, 8(15), 134-145.
- A Comparative Cost-Benefit Analysis of Industrial Production Methods for 2-Amino-4,6-dimethoxypyrimidine. (2025). Benchchem.
- 4-Methyl-6-hydroxypyrimidine. (n.d.). Organic Syntheses Procedure.
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- Cui, L. (2011). Optimization of synthetic conditions of 4,6-dihydroxypyrimidin. Speciality Petrochemicals, 28(3), 18-20.
- Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. (2022). Biomedicine and Chemical Sciences.
- Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. (n.d.).
- Synthesis and dynamics studies of barbituric acid derivatives as urease inhibitors. (2015). PMC.
- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv
- A NEW CLASS OF PYRIDOPYRIMIDINE DERIVATIVES: FURO[2,3-d]PYRIDO[1,2-a]PYRIMIDINES. (n.d.). DergiPark.
- Method of producing dihydroxypyrimidine derivatives. (2001). U.S.
- Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. (n.d.).
- Synthesis of pyrimidines by direct condensation of amides and nitriles. (n.d.). PubMed.
- Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)
- ChemInform Abstract: Synthesis of Thieno(2,3-d)pyrimidines from 4,6-Dichloropyrimidine-5-carbaldehydes. (n.d.).
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 3. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US6248571B1 - Method of producing dihydroxypyrimidine derivatives - Google Patents [patents.google.com]
- 6. journals.irapa.org [journals.irapa.org]
The Ascending Class of 4,6(1H,5H)-Pyrimidinedione Derivatives: A Comparative Efficacy Analysis Against Established Therapeutics
A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Discovery
In the dynamic landscape of therapeutic development, the quest for novel molecular entities with superior efficacy and improved safety profiles is perpetual. Among the myriad of heterocyclic scaffolds, the 4,6(1H,5H)-pyrimidinedione core has emerged as a privileged structure, demonstrating significant potential across various therapeutic areas, most notably in oncology and autoimmune disorders. This guide provides a comprehensive comparison of the efficacy of emerging 4,6(1H,5H)-pyrimidinedione derivatives with existing, clinically approved drugs, supported by experimental data and detailed methodologies. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating this promising class of compounds.
The Therapeutic Rationale: Targeting De Novo Pyrimidine Biosynthesis
Rapidly proliferating cells, a hallmark of cancer and activated immune cells, have an insatiable demand for nucleotides to support DNA and RNA synthesis.[1][2] The de novo pyrimidine biosynthesis pathway, therefore, presents a critical metabolic vulnerability that can be exploited for therapeutic intervention.[1] A key rate-limiting enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH), which catalyzes the conversion of dihydroorotate to orotate.[1][3] Inhibition of DHODH leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and the suppression of cellular proliferation.[3] This mechanism underpins the therapeutic action of several established drugs and is the primary target for many novel 4,6(1H,5H)-pyrimidinedione derivatives.
The Contenders: Novel Pyrimidinedione Derivatives vs. Established DHODH Inhibitors
This guide will focus on a comparative analysis of a promising 4,6(1H,5H)-pyrimidinedione derivative, herein exemplified by compounds with a similar core structure to the potent DHODH inhibitor H-006, against the established DHODH inhibitors: Teriflunomide and Brequinar .
-
4,6(1H,5H)-Pyrimidinedione Derivatives (e.g., H-006-like compounds): These novel inhibitors are being investigated for their potent and selective inhibition of DHODH.[4] Their chemical scaffold offers opportunities for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.
-
Teriflunomide: An oral immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis.[5] It is the active metabolite of leflunomide and functions as a reversible inhibitor of DHODH.[5][6]
-
Brequinar: A potent, non-competitive inhibitor of DHODH that has been evaluated in clinical trials for the treatment of various solid tumors and is now being revisited for its potential in acute myeloid leukemia.[2][7]
Comparative Efficacy: A Data-Driven Analysis
The following tables summarize the available in vitro efficacy data for our exemplary 4,6(1H,5H)-pyrimidinedione derivative (H-006) and the established drugs, Teriflunomide and Brequinar.
Table 1: In Vitro DHODH Enzyme Inhibition
| Compound | Target | IC50 (nM) | Source |
| H-006 | Human DHODH | 3.8 | [4] |
| Teriflunomide (A77 1726) | Human DHODH | ~411 | [4] |
| Brequinar | Human DHODH | Potent inhibitor | [2][8] |
Table 2: In Vitro Anti-proliferative Activity (Cancer Cell Lines)
| Compound | Cell Line | Assay | IC50 (µM) | Source |
| 4,6-dichloropyrimidine chalcone derivative (1c-thiourea) | A549 (Lung Carcinoma) | MTT | 91.36 | [9] |
| 4,6-pyrimidine analogue (17j) | A549 (Lung Carcinoma) | Not Specified | 0.0011-0.0044 | [10] |
| Teriflunomide | Various | Not Specified | Varies | [6] |
| Brequinar | Various | Not Specified | Varies | [8] |
Note: Direct comparative studies of H-006 in cancer cell lines were not available in the initial search. The table includes data for other pyrimidine derivatives to illustrate the potential of this chemical class. Further head-to-head studies are warranted.
Mechanistic Insights: Visualizing the Pathway of Action
To comprehend the mechanism through which these compounds exert their effects, it is essential to visualize the underlying biochemical pathway.
Caption: Inhibition of DHODH by pyrimidinedione derivatives, Teriflunomide, and Brequinar blocks the conversion of dihydroorotate to orotate, thereby halting pyrimidine synthesis.
Experimental Protocols: Methodologies for Efficacy Determination
The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of these compounds.
In Vitro DHODH Enzymatic Assay
This assay directly measures the inhibitory activity of a compound against purified DHODH enzyme.
Principle: The activity of DHODH is determined by monitoring the reduction of a chromogenic electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), which is coupled to the oxidation of the substrate, dihydroorotate.
Caption: Workflow for the in vitro DHODH enzymatic inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Substrates: Prepare stock solutions of dihydroorotate and a water-soluble Coenzyme Q10 analog (e.g., decylubiquinone).
-
Enzyme: Use purified recombinant human DHODH.
-
Electron Acceptor: Prepare a stock solution of DCIP.
-
Test Compounds: Dissolve in DMSO to create a stock solution and prepare serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 1 µL of the test compound dilution (or DMSO as a vehicle control).
-
Add 20 µL of the DHODH enzyme solution.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
To initiate the reaction, add a 29 µL mixture of dihydroorotate, the CoQ10 analog, and DCIP.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (Vmax) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
MTT Cell Proliferation Assay
This colorimetric assay is a standard method for assessing the in vitro anti-proliferative activity of a compound on cancer cell lines.[11][12]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.[12]
Caption: Workflow for the MTT cell proliferation assay.
Detailed Steps:
-
Cell Seeding:
-
Harvest and count cells from a culture flask.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate the plate for the desired treatment period (typically 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well.
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Future Directions and Concluding Remarks
The 4,6(1H,5H)-pyrimidinedione scaffold represents a fertile ground for the discovery of novel therapeutic agents, particularly DHODH inhibitors. The preliminary data for compounds like H-006 suggest a significant leap in potency compared to established drugs such as Teriflunomide. However, to fully realize the clinical potential of this chemical class, further rigorous investigation is imperative.
Future studies should focus on:
-
Head-to-Head In Vivo Efficacy Studies: Direct comparisons of novel pyrimidinedione derivatives with existing drugs in relevant animal models of cancer and autoimmune diseases are crucial to establish their therapeutic advantage.[13][14]
-
Pharmacokinetic and Toxicological Profiling: A comprehensive evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of lead compounds is essential for their progression into clinical development.
-
Exploration of Other Targets: While DHODH is a primary target, the pyrimidine scaffold is versatile and may interact with other key cellular targets, such as kinases (e.g., EGFR, PI3K), offering opportunities for the development of multi-targeted agents.
References
-
Hai, Y., Lin, R., & Liao, W. (2025). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. Journal of Hematology & Oncology, 18(1), 27. [Link]
- Löffler, M., Jöckel, J., Schuster, G., & Becker, C. (1990). Brequinar sodium, a new inhibitor of pyrimidine de novo synthesis.
-
Henninger, J., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 13(1), 15288. [Link]
-
Li, L., et al. (2025). Pyrimidine hybrids with in vivo anticancer therapeutic potential. Expert Opinion on Therapeutic Patents, 35(6), 481-500. [Link]
-
Sykes, D. B. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert opinion on therapeutic targets, 22(10), 893-898. [Link]
-
Xiong, R., et al. (2020). Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. Protein & Cell, 11(10), 723-739. [Link]
-
Henninger, J., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 13(1), 15288. [Link]
-
Li, L., et al. (2025). Pyrimidine hybrids with in vivo anticancer therapeutic potential. Expert Opinion on Therapeutic Patents, 35(6), 481-500. [Link]
-
Sykes, D. B. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert opinion on therapeutic targets, 22(10), 893-898. [Link]
-
Xiong, R., et al. (2020). Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. Protein & Cell, 11(10), 723-739. [Link]
-
Li, L., et al. (2025). Pyrimidine hybrids with in vivo anticancer therapeutic potential. Expert Opinion on Therapeutic Patents, 35(6), 481-500. [Link]
-
Hai, Y., Lin, R., & Liao, W. (2025). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. Journal of Hematology & Oncology, 18(1), 27. [Link]
-
Sykes, D. B. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert opinion on therapeutic targets, 22(10), 893-898. [Link]
-
Asiri, A. M., et al. (2024). Synthesis, characterization, and anticancer activity of 4,6-dichloropyrimidine chalcone hybrids and their mechanistic interaction studies with HSA: In-silico and spectroscopic investigations. Journal of Molecular Structure, 1300, 137213. [Link]
-
Xiong, R., et al. (2020). Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. Protein & Cell, 11(10), 723-739. [Link]
-
Wang, Y., et al. (2025). Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors. European Journal of Medicinal Chemistry, 285, 117245. [Link]
- Löffler, M., Jöckel, J., Schuster, G., & Becker, C. (1990). Brequinar sodium, a new inhibitor of pyrimidine de novo synthesis.
-
Hai, Y., Lin, R., & Liao, W. (2025). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. Journal of Hematology & Oncology, 18(1), 27. [Link]
- O'Connor, P., et al. (2011). Randomized trial of oral teriflunomide for relapsing-remitting multiple sclerosis. The New England journal of medicine, 365(14), 1293-1303.
-
Henninger, J., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 13(1), 15288. [Link]
- Löffler, M., Jöckel, J., Schuster, G., & Becker, C. (1990). Brequinar sodium, a new inhibitor of pyrimidine de novo synthesis.
-
Sykes, D. B. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert opinion on therapeutic targets, 22(10), 893-898. [Link]
Sources
- 1. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors “leflunomide” and “teriflunomide” in Covid-19: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. atcc.org [atcc.org]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. researchgate.net [researchgate.net]
- 14. Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bridging of Benchtop and Biology: A Comparative Guide to the In Vitro and In Vivo Correlation of 4,6(1H,5H)-Pyrimidinedione Activity
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic compound from a laboratory curiosity to a clinical candidate is both arduous and exciting. A critical juncture in this journey is establishing a strong correlation between in vitro activity and in vivo efficacy. This guide provides an in-depth technical comparison of the performance of 4,6(1H,5H)-pyrimidinedione derivatives, a promising scaffold in medicinal chemistry, with a focus on their anti-inflammatory and anticancer activities. We will delve into the causality behind experimental choices, present supporting data, and provide detailed methodologies to ensure scientific integrity and reproducibility.
The 4,6(1H,5H)-Pyrimidinedione Core: A Privileged Scaffold
The 4,6(1H,5H)-pyrimidinedione nucleus is a versatile heterocyclic scaffold that has garnered significant attention in drug discovery due to its structural resemblance to endogenous nucleobases, allowing for interactions with a wide array of biological targets.[1][2] This core structure has been extensively modified to generate derivatives with potent and selective biological activities, primarily in the realms of anti-inflammatory and anticancer therapeutics.[3][4] The key to successful drug development lies in understanding how the in vitro potency of these derivatives translates to tangible therapeutic effects in complex biological systems.
Anti-Inflammatory Activity: Targeting the Crossroads of Pain and Inflammation
A significant focus of 4,6(1H,5H)-pyrimidinedione research has been the development of novel anti-inflammatory agents. The primary molecular target in this context is often the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.[5][6] Selective inhibition of COX-2 over its constitutive isoform, COX-1, is a critical objective to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7]
In Vitro Evaluation: From Enzyme Inhibition to Cellular Response
The initial assessment of anti-inflammatory potential begins with in vitro assays designed to quantify the direct interaction of the compounds with their molecular target and their effects on inflammatory pathways in a controlled cellular environment.
A crucial first step is to determine the inhibitory potency and selectivity against COX-1 and COX-2 enzymes. This is typically achieved through enzyme immunoassays (EIA) or fluorescence-based assays.[3][5] For instance, pyrano[2,3-d]pyrimidine derivatives, which share a similar heterocyclic core, have shown noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2 activity, with IC50 values as low as 0.04 µM, comparable to the standard drug celecoxib.[5]
Beyond direct enzyme inhibition, evaluating the cellular response is paramount. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a widely used model to mimic an inflammatory state.[8] In this model, the efficacy of pyrimidinedione derivatives can be assessed by measuring the reduction in pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a standard procedure for determining the IC50 values of 4,6(1H,5H)-pyrimidinedione derivatives against COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 500 µM EDTA and 1 µM hematin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor (e.g., celecoxib) in DMSO.
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or vehicle control (DMSO).
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Immediately measure the absorbance at 590 nm at time zero and then at regular intervals (e.g., every minute for 5 minutes) to monitor the rate of TMPD oxidation.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Table 1: In Vitro COX-2 Inhibitory Activity of Pyrimidine Derivatives Compared to Celecoxib
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | 15.0 | 0.04 | 375 | [5] |
| Derivative 5 | >100 | 0.04 | >2500 | [5] |
| Derivative 6 | >100 | 0.04 | >2500 | [5] |
| Derivative L1 | >50 | 0.25 | >200 | [3] |
| Derivative L2 | 25.5 | 0.32 | 79.7 | [3] |
Note: A higher selectivity index indicates greater selectivity for COX-2.
In Vivo Assessment: Validating Efficacy in a Living System
Positive in vitro results are a prerequisite, but not a guarantee, of in vivo success. The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[9][10][11] This model allows for the assessment of a compound's ability to reduce edema, a hallmark of inflammation, over a time course.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol provides a general framework for assessing the in vivo anti-inflammatory activity of 4,6(1H,5H)-pyrimidinedione derivatives.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound and vehicle control
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
Procedure:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Divide the animals into groups: vehicle control, reference drug, and different doses of the test compound.
-
Administer the test compound or reference drug via the desired route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Bridging the Gap: Correlating In Vitro and In Vivo Anti-Inflammatory Data
A strong in vitro-in vivo correlation (IVIVC) is observed when potent in vitro COX-2 inhibitors demonstrate significant edema reduction in the carrageenan-induced paw edema model. For example, pyrimidine derivatives that exhibit low micromolar or nanomolar IC50 values against COX-2 in vitro are expected to show a dose-dependent reduction in paw edema in vivo.[5] The causality lies in the compound's ability to reach the site of inflammation in sufficient concentrations to inhibit COX-2, thereby reducing the production of prostaglandins that drive vasodilation and fluid extravasation.
dot
Caption: Correlation between in vitro anti-inflammatory activity and in vivo efficacy.
Anticancer Activity: A Multifaceted Approach to Combat Malignancy
The 4,6(1H,5H)-pyrimidinedione scaffold has also emerged as a promising framework for the development of novel anticancer agents.[4][6] Derivatives of this core have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.
In Vitro Cytotoxicity: The First Line of Screening
The initial evaluation of anticancer potential involves assessing the cytotoxicity of the compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays are standard colorimetric methods used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).[12][13][14] It is crucial to test the compounds against a diverse panel of cell lines representing different cancer types (e.g., lung, breast, colon) to identify potential tissue-specific activity.[4]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol describes a general procedure for evaluating the cytotoxicity of 4,6(1H,5H)-pyrimidinedione derivatives.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Table 2: In Vitro Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives (Structurally Related to 4,6(1H,5H)-Pyrimidinediones) Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) | Reference |
| Derivative 14d | HEPG-2 | 3.65 | 5.66 | [15] |
| MCF-7 | 1.45 | 2.60 | [15] | |
| HCT-116 | 2.00 | 8.48 | [15] | |
| Derivative 10b | HepG2 | 3.56 | Erlotinib (0.87) | [1] |
| A549 | 5.85 | Erlotinib (1.12) | [1] | |
| MCF-7 | 7.68 | Erlotinib (5.27) | [1] |
In Vivo Tumor Models: Assessing Antitumor Efficacy in a Preclinical Setting
Compounds that demonstrate potent in vitro cytotoxicity are advanced to in vivo studies to evaluate their antitumor efficacy in a living organism. The most common preclinical models are tumor xenografts, where human cancer cells are implanted into immunodeficient mice.[16][17][18] These models allow for the assessment of a compound's ability to inhibit tumor growth and prolong survival.
Experimental Protocol: Human Tumor Xenograft Model in Nude Mice
This protocol provides a general outline for establishing and utilizing a subcutaneous tumor xenograft model.
Materials:
-
Human cancer cell line (e.g., A549, PC-3)
-
Athymic nude mice (4-6 weeks old)
-
Matrigel (optional, to enhance tumor take rate)
-
Test compound and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest cultured human cancer cells and resuspend them in sterile PBS or serum-free medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-10 million cells) into the flank of each mouse.
-
Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound, vehicle control, or a positive control drug according to the predetermined dosing schedule and route.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Correlating In Vitro Cytotoxicity with In Vivo Antitumor Activity
A successful IVIVC in oncology is demonstrated when a compound with potent in vitro cytotoxicity against a specific cancer cell line effectively inhibits the growth of tumors derived from that same cell line in a xenograft model. The causal link is the compound's ability to achieve and maintain therapeutic concentrations within the tumor microenvironment, leading to the inhibition of cancer cell proliferation and induction of apoptosis. For instance, pyrazolo[3,4-d]pyrimidine derivatives that showed excellent anticancer efficiency in various cancer cells in vitro also significantly reduced tumor growth in mouse PC3 xenograft studies.[17]
dot
Caption: Correlation between in vitro anticancer activity and in vivo efficacy.
Comparative Analysis: 4,6(1H,5H)-Pyrimidinediones vs. Established Alternatives
A crucial aspect of drug development is benchmarking new chemical entities against existing therapies.
In Anti-Inflammatory Drug Development: 4,6(1H,5H)-pyrimidinedione derivatives are often compared to selective COX-2 inhibitors like celecoxib . The goal is to achieve similar or superior efficacy with an improved safety profile, particularly regarding cardiovascular risks that have been associated with some coxibs. The high selectivity index of some pyrimidine derivatives suggests the potential for a better safety margin.[5][7]
In Anticancer Drug Development: The comparison is often made with standard-of-care chemotherapeutic agents like doxorubicin or targeted therapies such as erlotinib , an epidermal growth factor receptor (EGFR) inhibitor.[1][15] The objective is to demonstrate superior potency, overcome resistance mechanisms, or exhibit a more favorable toxicity profile. For instance, some pyrazolo[3,4-d]pyrimidine derivatives have shown greater potency than doxorubicin against certain cancer cell lines.[15]
Conclusion: From Correlation to Clinical Candidacy
The successful development of 4,6(1H,5H)-pyrimidinedione derivatives as therapeutic agents hinges on a robust and predictable in vitro-in vivo correlation. This guide has outlined the key experimental approaches and provided a framework for understanding the causal relationships between in vitro activity and in vivo efficacy for both anti-inflammatory and anticancer applications. By employing rigorous and well-validated experimental models, researchers can confidently identify promising candidates from this versatile chemical scaffold and advance them through the drug development pipeline. The ultimate goal is to translate the promising in vitro data of these compounds into tangible clinical benefits for patients.
References
-
Wudarska, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]
-
Lee, J. H., et al. (2015). In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione. Food and Chemical Toxicology, 83, 106-114. [Link]
-
Al-Soud, Y. A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5567-5603. [Link]
-
Abdel-Mottaleb, M. S. A., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(21), 7301. [Link]
-
Cacciapuoti, M. T., et al. (2021). In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery. Current Protocols, 1(4), e96. [Link]
-
Hassan, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1827-1847. [Link]
-
Wudarska, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]
-
Saleh, N. M., et al. (2018). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 50(5), 241-248. [Link]
-
Sharma, P., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 849187. [Link]
-
Kumar, A., et al. (2023). SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. Rasayan Journal of Chemistry, 16(2), 1144-1151. [Link]
-
Promega. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
ResearchGate. (2023). In vivo mouse xenograft models. Xenograft tumor growth over time per... [Link]
-
Ghorab, M. M., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 12(20), 12537-12554. [Link]
-
Wudarska, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. ResearchGate. [Link]
-
Ejike, C. E., et al. (2020). Evaluation of Invitro Anti-Inflammatory Potential of Aqueous Solanum aethiopicum (Garden Egg) Leaf Extract. International Journal of Research and Scientific Innovation, 7(6), 143-148. [Link]
-
Abdel-Aziz, M., et al. (2021). Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives. Current Bioactive Compounds, 17(7), e010721189918. [Link]
-
ResearchGate. (2022). (A,B): In vitro cytotoxicity assay of anilinopyrimidine derivatives... [Link]
-
Lee, J. H., et al. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Bioorganic Chemistry, 101, 103901. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
Singh, A., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. Archiv der Pharmazie, 355(10), 2200181. [Link]
-
ResearchGate. (2020). Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. [Link]
-
Pimple, B. P. (2020, July 25). In virto Anti inflammatory assay. YouTube. [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Reum, N., et al. (2015). Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation. Organic & Biomolecular Chemistry, 13(36), 9476-9483. [Link]
-
World's Veterinary Journal. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. [Link]
Sources
- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. gpub.org [gpub.org]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to Benchmarking 4,6(1H,5H)-Pyrimidinedione Against Other Key Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Pyrimidinedione Core and the Need for Comparative Benchmarking
The 4,6(1H,5H)-pyrimidinedione scaffold, a six-membered heterocyclic ring with two nitrogen atoms and two carbonyl groups, is a cornerstone in medicinal chemistry. Its prevalence in nature, notably as a core component of nucleobases like uracil and thymine, has made it a privileged starting point for the synthesis of a vast array of biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4]
However, the landscape of drug discovery is in constant evolution. The demand for novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles necessitates a critical evaluation of existing scaffolds against viable alternatives. This guide will benchmark the 4,6(1H,5H)-pyrimidinedione core against a selection of other widely employed heterocyclic scaffolds: pyridine, imidazole, pyrazole, triazole, piperidine, and piperazine . These comparators were chosen based on their frequent appearance in FDA-approved drugs and their established utility as privileged structures in medicinal chemistry.[5][6]
This analysis will delve into synthetic accessibility, physicochemical properties, and a comparative assessment of their performance against relevant biological targets, supported by experimental data from peer-reviewed literature.
Comparative Analysis of Heterocyclic Scaffolds
The selection of a core scaffold is a critical decision in the drug design process. It influences not only the biological activity but also the synthetic feasibility and the overall drug-like properties of the resulting molecules. This section provides a comparative overview of 4,6(1H,5H)-pyrimidinedione and its selected counterparts.
Physicochemical and Structural Properties
A scaffold's inherent properties dictate its potential for interaction with biological targets and its pharmacokinetic behavior. The table below summarizes key computed properties for the parent scaffolds.
| Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 4,6(1H,5H)-Pyrimidinedione | C₄H₄N₂O₂ | 112.09 | -1.1 | 2 | 2 |
| Pyridine | C₅H₅N | 79.10 | 0.7 | 0 | 1 |
| Imidazole | C₃H₄N₂ | 68.08 | -0.1 | 1 | 1 |
| Pyrazole | C₃H₄N₂ | 68.08 | 0.2 | 1 | 1 |
| 1,2,3-Triazole | C₂H₃N₃ | 69.07 | -0.4 | 1 | 2 |
| Piperidine | C₅H₁₁N | 85.15 | 0.8 | 1 | 1 |
| Piperazine | C₄H₁₀N₂ | 86.14 | -0.9 | 2 | 2 |
Data sourced from PubChem.
The 4,6(1H,5H)-pyrimidinedione core presents a balance of hydrogen bond donors and acceptors, contributing to its ability to engage in various biological interactions. Its relatively low XLogP3 suggests good aqueous solubility, a desirable property for many drug candidates. In contrast, scaffolds like pyridine and piperidine are more lipophilic.
Synthetic Accessibility
The ease of synthesis and derivatization is a crucial factor in scaffold selection.
-
4,6(1H,5H)-Pyrimidinedione: The synthesis of the pyrimidinedione core is well-established, often involving the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with urea or a related derivative. This straightforward approach allows for the introduction of a wide range of substituents at various positions, facilitating the exploration of structure-activity relationships (SAR).
-
Pyridine: Numerous methods exist for the synthesis of substituted pyridines, including the Hantzsch pyridine synthesis and various cross-coupling reactions. The commercial availability of a vast array of substituted pyridines further enhances its appeal.
-
Imidazole, Pyrazole, and Triazole: These five-membered heterocycles are also readily synthesized through various well-documented cyclization reactions. For instance, the Debus synthesis for imidazoles and the Knorr pyrazole synthesis are classic examples.
-
Piperidine and Piperazine: As saturated heterocycles, their synthesis often involves the reduction of their aromatic counterparts (pyridine and pyrazine) or through cyclization reactions of appropriate acyclic precursors. Their conformational flexibility can be a key consideration in drug design.
Biological Activity: A Comparative Overview
The true measure of a scaffold's utility lies in its ability to serve as a foundation for potent and selective therapeutic agents. The following sections provide a comparative look at the performance of these scaffolds in key therapeutic areas, supported by experimental data.
The pyrimidine scaffold is a well-established pharmacophore in oncology, with numerous approved drugs targeting various kinases.[7] The epidermal growth factor receptor (EGFR) and the PI3K/Akt signaling pathway are common targets for inhibitors based on pyrimidine and other heterocyclic cores.[8][9]
| Scaffold Derivative | Target/Cell Line | IC50/Activity | Reference |
| Pyrimidine derivative (Osimertinib) | EGFR T790M | ~10 nM | [10] |
| Pyridine derivative (Compound 7a) | RAW 264.7 (anti-inflammatory) | 76.6 µM | [5] |
| Oxazolo[5,4-d]pyrimidine derivative (Compound 14) | H460 (lung cancer) | 5.472 µM | [11] |
| Pyrazolo[3,4-d]pyrimidine derivative | UO-31 (renal cancer) | Dose-dependent cytotoxicity | [12] |
| Pyridine conjugate (Compound 18) | HepG2 (liver cancer) | Superior to 5-fluorouracil | [13] |
| Pyrimidine derivative (Compound 19) | Various human tumor cell lines | Potent anticancer activity | [14] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Heterocyclic compounds are also a rich source of antimicrobial agents. Their ability to mimic natural metabolites allows them to interfere with essential microbial pathways.
| Scaffold Derivative | Organism | MIC (µg/mL) | Reference |
| Imidazo[1,2-a]pyrimidine derivative | Gram-positive bacteria | Good activity | [15] |
| Imidazole derivative | B. subtilis | Low MBC | [16] |
| Pyrazolo[3,4-d]pyrimidine derivative (Compound 4b) | Gram-positive/negative bacteria | Potent activity | [17] |
| Cholestane conjugate with Imidazole/Pyridine | S. epidermidis | 1 | [18] |
| Pyrazolo[1,5-a]pyrimidine derivative (Compound 10i) | Gram-positive/negative bacteria | More reactive than ampicillin | [19] |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. This section provides detailed methodologies for key assays used to evaluate the anticancer and antimicrobial activities of the discussed scaffolds.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[20]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[21]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[20]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyrimidinedione derivatives and comparator scaffolds) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[20]
-
Formazan Solubilization: Carefully remove the culture medium. Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[20][21]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
This method assesses the susceptibility of bacteria to antimicrobial agents.[22]
Principle: A paper disk impregnated with a known concentration of an antimicrobial agent is placed on an agar plate inoculated with the test bacterium. The agent diffuses into the agar, and if the bacterium is susceptible, a zone of growth inhibition will appear around the disk.[23]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.[23]
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube.[22] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[22]
-
Disk Application: Aseptically apply paper disks impregnated with the test compounds to the surface of the agar plate. Ensure the disks are placed at least 24 mm apart.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 16-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpretation: Compare the zone diameters to established interpretive charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound.
Visualizing Key Concepts
Visual aids can significantly enhance the understanding of complex biological pathways and experimental workflows. The following diagrams are provided in the DOT language for use with Graphviz.
Simplified PI3K/Akt Signaling Pathway
This pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer, making it a key target for many heterocyclic inhibitors.[24]
Caption: Simplified PI3K/Akt signaling pathway.
Experimental Workflow for Comparative Anticancer Assay
This diagram outlines the key steps in a typical workflow for comparing the anticancer activity of different heterocyclic scaffolds.
Caption: Workflow for a comparative anticancer assay.
Decision Tree for Heterocyclic Scaffold Selection
This decision tree provides a simplified framework for selecting an appropriate heterocyclic scaffold based on desired properties and target product profile.
Caption: Decision tree for scaffold selection.
Conclusion
The 4,6(1H,5H)-pyrimidinedione scaffold remains a highly valuable and versatile core in drug discovery. Its synthetic tractability and balanced physicochemical properties make it an excellent starting point for the development of a wide range of therapeutic agents. However, a thorough understanding of the strengths and weaknesses of alternative heterocyclic scaffolds is crucial for optimizing lead compounds and navigating the complexities of modern drug development.
This guide has provided a framework for benchmarking the pyrimidinedione core against other privileged scaffolds such as pyridine, imidazole, pyrazole, triazole, piperidine, and piperazine. By considering factors such as synthetic accessibility, physicochemical properties, and biological activity profiles, researchers can make more informed decisions in their scaffold selection process. The provided experimental protocols and visual aids are intended to facilitate the practical application of these comparative analyses. Ultimately, the choice of scaffold will depend on the specific therapeutic target and the desired properties of the final drug candidate. A data-driven, comparative approach to scaffold selection will undoubtedly contribute to the successful development of the next generation of innovative medicines.
References
-
Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]
- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (n.d.). [Journal name, volume(issue), pages].
-
PubChem. (n.d.). Pyrimidine. Retrieved from [Link]
- Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Journal name, volume(issue), pages].
- Bunce, R. A., & Nammalwar, B. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Opinion in Drug Discovery & Development, 15(6), 759-775.
-
Elsevier. (n.d.). Privileged Scaffolds in Drug Discovery. Retrieved from [Link]
- A review on fused pyrimidine systems as EGFR inhibitors and their structure–activity relationship. (2022). Frontiers in Chemistry, 10, 913173.
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. Retrieved from [Link]
- A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential. (2023). Molecular Diversity.
- Soria, J. C., Ohe, Y., Vansteenkiste, J., Reungwetwattana, T., Chewaskulyong, B., Lee, K. H., ... & Mok, T. S. (2018). Osimertinib in Untreated EGFR-Mutated Advanced Non–Small-Cell Lung Cancer. New England Journal of Medicine, 378(2), 113-125.
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2022). [Journal name, volume(issue), pages].
- Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104.
- Synthesis and antimicrobial activity of imidazole and pyridine appended cholestane-based conjug
-
ResearchGate. (2025). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [Link]
- Amr, A. G. E., Mohamed, A. M., Mohamed, S. F., Abdel-Hafez, N. A., & Hammam, A. E. F. G. (2006). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Bioorganic & medicinal chemistry, 14(16), 5481-5488.
-
IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
- Amr, A. G. E., Mohamed, A. M., Mohamed, S. F., Abdel-Hafez, N. A., & Hammam, A. E. F. G. (2006). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Bioorganic & medicinal chemistry, 14(16), 5481-5488.
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2022). Molecules, 27(15), 4963.
- Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (2022). Journal of Medicinal Chemistry, 65(1), 266-283.
- LoPiccolo, J., Granville, C. A., Gills, J. J., & Dennis, P. A. (2008). Small-molecule inhibitors of the PI3K signaling network. Drug discovery today, 13(5-6), 244-253.
- Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2023). Molecules, 28(13), 5104.
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry, 10, 913173.
- Determination of Minimum Inhibitory Concentrations of Selected Antibiotics Against Trueperella pyogenes Originated from Bovine Clinical Endometritis. (2022). Antibiotics, 11(11), 1599.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Advances, 14(4), 2634-2646.
-
Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved from [Link]
-
YouTube. (2020). PI3K AKT mTOR Pathway (and the effects). Retrieved from [Link]
-
ResearchGate. (2004). Antimicrobial Activity of Amino Acid, Imidazole, and Sulfonamide Derivatives of Pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
- Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. (2018). Drug Design, Development and Therapy, 12, 335-353.
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
The Pharma Innovation Journal. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. Retrieved from [Link]
- Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies, 11(4), 45-50.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Molecules, 26(4), 962.
- Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (2021). Molecules, 26(11), 3121.
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
Sources
- 1. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pdb.apec.org [pdb.apec.org]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemijournal.com [chemijournal.com]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and antimicrobial activity of imidazole and pyridine appended cholestane-based conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 22. asm.org [asm.org]
- 23. hardydiagnostics.com [hardydiagnostics.com]
- 24. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Evaluation of 4,6(1H,5H)-Pyrimidinedione Derivatives as Potential Nucleoside Transport Inhibitors
For researchers, scientists, and professionals in drug development, the identification of novel molecular scaffolds for modulating biological targets is a cornerstone of innovation. This guide provides a comparative framework for the evaluation of 4,6(1H,5H)-pyrimidinedione derivatives as a potential, yet underexplored, class of nucleoside transport inhibitors. While direct, extensive research on this specific scaffold for this particular target is not widely published, this document serves as a roadmap for investigation, drawing parallels with established inhibitors and providing the necessary experimental context for their evaluation.
The Landscape of Nucleoside Transport Inhibition
Nucleoside transporters (NTs) are a superfamily of membrane proteins crucial for the salvage of nucleosides for nucleic acid synthesis and for regulating the extracellular concentration of signaling nucleosides like adenosine. They are broadly classified into two families: the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs). The ENTs (ENT1, ENT2, ENT3, and ENT4) are of particular interest as targets for therapeutic intervention in cardiovascular diseases, cancer, and inflammatory conditions.
Established ENT inhibitors, such as dipyridamole, dilazep, and draflazine, have provided a wealth of information on the pharmacophore required for potent inhibition. These molecules generally possess a heterocyclic core and lipophilic side chains that interact with the transporter's binding pocket.
The Untapped Potential of the 4,6(1H,5H)-Pyrimidinedione Scaffold
The 4,6(1H,5H)-pyrimidinedione core, a derivative of barbituric acid, presents an intriguing, synthetically accessible scaffold that has been explored for a variety of other biological activities. Its potential as a nucleoside transport inhibitor is largely uncharted territory. This guide will compare its structural features to known inhibitors and outline the experimental path to determine its efficacy.
Structural Comparison with Established Inhibitors
A comparative analysis of the 4,6(1H,5H)-pyrimidinedione scaffold with known ENT inhibitors reveals both potential similarities and key differences that warrant investigation.
| Feature | Dipyridamole/Dilazep | Draflazine | 4,6(1H,5H)-Pyrimidinedione Derivatives |
| Core Structure | Pyrimido[5,4-d]pyrimidine / Benzodiazepine | Piperazine | 4,6(1H,5H)-Pyrimidinedione |
| Key Functional Groups | Multiple amine functionalities, alkoxy groups | Piperazine nitrogen atoms, aromatic rings | Carbonyl groups, potential for substitution at N1, N3, and C5 |
| Lipophilicity | High, driven by multiple aromatic and aliphatic groups | High, with a central piperazine core | Can be modulated by substitution at various positions |
| Hydrogen Bonding | Potential for hydrogen bond donation and acceptance | Primarily hydrogen bond acceptors | Carbonyl groups act as hydrogen bond acceptors; N-H groups as donors |
The dicarbonyl arrangement in the 4,6(1H,5H)-pyrimidinedione ring offers unique hydrogen bonding capabilities that differ from the amine-rich structures of dipyridamole and dilazep. The key to unlocking its potential will lie in the strategic placement of substituents at the N1, N3, and C5 positions to mimic the key interactions of established inhibitors within the ENT1 binding pocket.
Experimental Roadmap for Evaluation
To systematically evaluate 4,6(1H,5H)-pyrimidinedione derivatives as nucleoside transport inhibitors, a multi-tiered experimental approach is essential. This section provides detailed, self-validating protocols for key assays.
Tier 1: Primary Screening using Cell-Based Nucleoside Uptake Assays
The initial assessment of inhibitory activity is best performed using a cell-based assay that measures the uptake of a radiolabeled nucleoside.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on nucleoside transport.
Experimental Workflow:
Caption: Workflow for a cell-based nucleoside uptake assay.
Detailed Protocol:
-
Cell Culture: Maintain human embryonic kidney (HEK) 293 cells stably expressing human ENT1 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic.
-
Seeding: Seed the cells into 96-well plates at a density that yields a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a serial dilution of the 4,6(1H,5H)-pyrimidinedione derivatives in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Assay:
-
Wash the cell monolayer twice with warm uptake buffer.
-
Add the test compounds at various concentrations and pre-incubate for 15 minutes at room temperature.
-
Initiate the uptake by adding the uptake buffer containing a fixed concentration of [3H]uridine (e.g., 1 µM).
-
Incubate for a short, linear uptake period (e.g., 2 minutes) at room temperature.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold stop buffer (uptake buffer containing a high concentration of a non-radiolabeled nucleoside like uridine).
-
-
Detection:
-
Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Tier 2: Mechanistic Studies using Radioligand Binding Assays
To understand if the inhibition is due to direct interaction with the transporter, a radioligand binding assay is performed.
Objective: To determine the binding affinity (Ki) of the test compounds for the ENT1 transporter.
Experimental Workflow:
Caption: Workflow for a radioligand binding assay for ENT1.
Detailed Protocol:
-
Membrane Preparation:
-
Harvest HEK293 cells overexpressing ENT1.
-
Homogenize the cells in a hypotonic lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand [3H]nitrobenzylmercaptopurine ribonucleoside ([3H]NBMPR, a high-affinity ENT1 ligand), and varying concentrations of the 4,6(1H,5H)-pyrimidinedione derivatives.
-
Incubate the mixture at room temperature to allow binding to reach equilibrium.
-
Define non-specific binding in the presence of a high concentration of a known ENT1 inhibitor (e.g., dipyridamole).
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the test compounds from competition binding curves.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Data Presentation
The following tables provide a template for presenting the experimental data, allowing for a direct comparison of the novel 4,6(1H,5H)-pyrimidinedione derivatives with established nucleoside transport inhibitors.
Table 1: Inhibitory Activity of 4,6(1H,5H)-Pyrimidinedione Derivatives on [3H]Uridine Uptake in HEK293-ENT1 Cells
| Compound | R1 | R2 | R3 | IC50 (µM) |
| Lead Pyrimidinedione 1 | H | H | Benzyl | Experimental Value |
| Lead Pyrimidinedione 2 | CH3 | H | 4-Cl-Phenyl | Experimental Value |
| ... | ... | ... | ... | Experimental Value |
| Dipyridamole | - | - | - | Reference Value |
| Dilazep | - | - | - | Reference Value |
| Draflazine | - | - | - | Reference Value |
Table 2: Binding Affinity of 4,6(1H,5H)-Pyrimidinedione Derivatives to ENT1
| Compound | IC50 (nM) vs [3H]NBMPR | Ki (nM) |
| Lead Pyrimidinedione 1 | Experimental Value | Calculated Value |
| Lead Pyrimidinedione 2 | Experimental Value | Calculated Value |
| ... | Experimental Value | Calculated Value |
| Dipyridamole | Reference Value | Reference Value |
| Dilazep | Reference Value | Reference Value |
| Draflazine | Reference Value | Reference Value |
Concluding Remarks and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of 4,6(1H,5H)-pyrimidinedione derivatives as a novel class of nucleoside transport inhibitors. By following the outlined experimental roadmap, researchers can effectively screen and characterize these compounds, comparing their performance against established inhibitors. The exploration of this underrepresented chemical scaffold holds the promise of identifying new lead compounds with potentially unique pharmacological profiles for the therapeutic modulation of nucleoside transport.
References
-
Title: Structures of human ENT1 in complex with adenosine reuptake inhibitors Source: Nature Structural & Molecular Biology URL: [Link]
-
Title: The Role of the Equilibrative Nucleoside Transporter 1 (ENT1) in Transport and Metabolism of Ribavirin by Human and Wild-Type or Ent1(-/-) Mouse Erythrocytes Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]
-
Title: A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters Source: Analytical Biochemistry URL: [Link]
A Head-to-Head Comparison of Substituted Pyrimidinediones for Researchers and Drug Development Professionals
The pyrimidine core is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and a plethora of synthetic compounds with diverse therapeutic applications.[1] Among its derivatives, substituted pyrimidinediones represent a class of compounds with significant pharmacological interest, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and enzyme inhibitory effects.[2][3] The nature and position of substituents on the pyrimidinedione ring profoundly influence the biological activity, making the systematic exploration of these derivatives a fertile ground for drug discovery.[2]
This guide provides an in-depth, head-to-head comparison of various substituted pyrimidinediones, focusing on their performance in preclinical studies. By synthesizing data from multiple authoritative sources, we will explore the structure-activity relationships (SAR) that govern their efficacy and delve into the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in navigating the chemical space of substituted pyrimidinediones.
The Architectural Versatility of the Pyrimidinedione Scaffold
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, serves as the parent structure for pyrimidinediones.[4] The core can be substituted at various positions, leading to a vast library of compounds with distinct physicochemical and biological properties. The general synthesis of pyrimidines often involves the condensation of a three-carbon compound with a compound containing an amidine structure, such as urea or thiourea, in the presence of a catalyst.[4]
Comparative Analysis of Anticancer Activity
Substituted pyrimidinediones have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as various kinases.[5][6]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of pyrimidinedione derivatives is intricately linked to the specific substitutions on the pyrimidine ring.
-
Substitution at the C4 and C6 Positions: The introduction of aryl and heteroaryl groups at these positions has been shown to be crucial for anticancer activity. For instance, in a series of pyrido[2,3-d]pyrimidine derivatives, the nature of the substituent at the C4 position significantly impacted cytotoxicity against breast and renal cancer cell lines.
-
Linker Moiety: The type of linker connecting substituents to the pyrimidine core can influence activity. For example, an amine linker at the C4 position of certain pyrido[3,4-d]pyrimidine derivatives demonstrated enhanced growth inhibitory effects compared to thiol or ether linkers.
-
Fused Ring Systems: Fused pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, often exhibit potent kinase inhibitory activity.[5][7] These fused systems can act as bioisosteres of adenine, enabling them to bind to the ATP-binding site of kinases.[5] For example, certain pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against EGFR tyrosine kinase.[8]
Quantitative Comparison of Cytotoxicity
The following table summarizes the cytotoxic activity of representative substituted pyrimidine and pyrimidinedione derivatives from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, cell lines, and assay methodologies.
| Compound Class | Substituents | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Pyrido[3,4-d]pyrimidine | 4-chloro-8-methoxy, 2-amino, 4-(4-chloroanilino) | UO-31 (Renal) | 42.85% growth | |
| Pyrido[3,4-d]pyrimidine | 4-chloro-8-methoxy, 2-amino, 4-(3-fluoroanilino) | MCF-7 (Breast) | 39.23% growth | |
| Pyrazolo[3,4-d]pyrimidine | Varied substitutions | NCI 60 panel | 0.018 - 9.98 | [8] |
| Pyrimidine-based Pin1 Inhibitor | Varied substitutions | Pin1 enzyme | < 3 | [9] |
| Pyrido[2,3-d]pyrimidine | Varied substitutions | LOX enzyme | 42 - 47.5 | [10] |
Comparative Analysis of Anti-inflammatory Activity
Substituted pyrimidinediones also exhibit significant anti-inflammatory properties, often by inhibiting key inflammatory mediators.[3]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of pyrimidinedione derivatives is influenced by their ability to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as modulate inflammatory signaling pathways.[3][10]
-
Inhibition of Inflammatory Mediators: The anti-inflammatory effects of many pyrimidine derivatives are attributed to their ability to inhibit the production of prostaglandins, nitric oxide, and pro-inflammatory cytokines like TNF-α and various interleukins.[3]
-
Lipophilicity and Molecular Volume: For LOX inhibitors, lipophilicity is a key parameter. However, for some pyrimidine derivatives, molecular volume appears to be a more critical determinant of inhibitory activity.[10]
Quantitative Comparison of Anti-inflammatory Activity
The table below presents data on the anti-inflammatory activity of selected pyrimidine derivatives.
| Compound Class | Target | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Soybean LOX | 42 | [10] |
| Pyrido[2,3-d]pyrimidine | Soybean LOX | 47.5 | [10] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative protocols for the synthesis of a substituted pyrimidinedione and the evaluation of its cytotoxic activity.
General Synthesis of 4-Substituted-2-amino-pyrido[3,4-d]pyrimidine Analogs
A common synthetic strategy involves the preparation of a key chlorinated intermediate, followed by nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions to introduce diverse substituents at the C4 position.
Workflow for the Synthesis of 4-Substituted-2-amino-pyrido[3,4-d]pyrimidine Analogs
Caption: General synthetic workflow for producing diverse 4-substituted pyrido[3,4-d]pyrimidine analogs.
Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (substituted pyrimidinediones) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
MTT Assay Workflow
Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.
Modulation of Cellular Signaling Pathways
The therapeutic effects of substituted pyrimidinediones are often mediated by their interaction with specific cellular signaling pathways that are dysregulated in diseases like cancer.
Kinase Inhibition
Many pyrimidinedione derivatives function as kinase inhibitors, targeting enzymes that are crucial for cell cycle progression and signal transduction.[5]
-
Cyclin-Dependent Kinases (CDKs): Some pyrimido[4,5-d]pyrimidines have been identified as CDK2 inhibitors, which can lead to cell cycle arrest.
-
Epidermal Growth Factor Receptor (EGFR): Pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against EGFR, a key driver in many cancers.[8] Inhibition of EGFR can block downstream signaling pathways like PI3K/AKT.[7]
EGFR and PI3K/AKT Signaling Pathway Inhibition
Caption: Inhibition of the EGFR-PI3K/AKT pathway by a substituted pyrimidinedione.
Pyrimidine Biosynthesis Pathway
Some pyrimidine analogs act as antimetabolites, interfering with the de novo synthesis of pyrimidines, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[11] For example, 5-fluorouracil (5-FU), a well-known pyrimidine analog, inhibits thymidylate synthase, a critical enzyme in this pathway.[12]
Conclusion
The substituted pyrimidinedione scaffold offers a versatile platform for the design and development of novel therapeutic agents. As this guide has demonstrated, strategic modifications to the pyrimidine core can lead to compounds with potent and selective anticancer and anti-inflammatory activities. The structure-activity relationships highlighted herein provide a rational basis for the future design of more effective and safer pyrimidinedione-based drugs. The continued exploration of this chemical space, guided by robust experimental evaluation and a deep understanding of the underlying biological mechanisms, holds great promise for addressing unmet medical needs.
References
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 2022, 15(01), 272–296. [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 2023, 14(4), 589-623. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 2022, 27(19), 6605. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Chemistry, 2022, 26(10), 934-959. [Link]
-
Synthesis and biological evaluation of pyrimidine analogs of antimycobacterial purines. Bioorganic & Medicinal Chemistry, 2007, 15(15), 5226-5236. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 2024, 14(4), 2533-2555. [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Mini-Reviews in Organic Chemistry, 2023, 20(5), 456-476. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 2023, 24(7), 6767. [Link]
-
Synthesis and Biological Evaluation of Pyrimidine Derivatives as Novel Human Pin1 Inhibitors. Bioorganic & Medicinal Chemistry, 2018, 26(9), 2343-2351. [Link]
-
A Review on Synthesis and Biological Activities of Pyrimidine Derivatives. ChemInform, 2013, 44(7). [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 2021, 11(13), 7338-7361. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 2020, 11(10), 1114-1126. [Link]
-
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 2021, 26(3), 771. [Link]
-
Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. Cancers, 2020, 12(11), 3148. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF PYRIMIDINES FROM CHALCONES. ResearchGate, 2016. [Link]
-
Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. Cancers, 2024, 16(11), 2058. [Link]
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology, 2021, 11, 707916. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 2023, 24(13), 10831. [Link]
-
The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024, 39(1), 2340253. [Link]
-
Pyrimidine Analogs. In: Holland-Frei Cancer Medicine. 6th edition. BC Decker, 2003. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 2021, 11(13), 7338-7361. [Link]
-
An overview on synthesis and biological activity of pyrimidines. SciSpace, 2020. [Link]
-
Bispidine analogues of cisplatin, carboplatin, and oxaliplatin. synthesis, structures, and cytotoxicity. Inorganic Chemistry, 2007, 46(16), 6491-6501. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs: investigation for novel RAGE inhibitors with reduced hydrophobicity and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. wjarr.com [wjarr.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 9. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 11. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 12. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Introduction
The 4,6(1H,5H)-Pyrimidinedione scaffold is a critical pharmacophore in the development of novel therapeutics, particularly in the field of antiviral agents. Its unique structural features have been exploited to design potent inhibitors of key viral enzymes. This guide provides a comparative analysis of patents related to 4,6(1H,5H)-Pyrimidinedione and its derivatives, with a specific focus on their application as HIV-1 integrase inhibitors. We will delve into the mechanism of action, compare the performance of patented compounds with existing therapies, and provide detailed experimental protocols for researchers in the field.
The Significance of HIV-1 Integrase as a Therapeutic Target
Human Immunodeficiency Virus-1 (HIV-1) integrase is a viral enzyme essential for the replication of the virus.[1][2] It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle.[1][3][4] Inhibiting this enzyme effectively blocks viral replication, making it a prime target for antiretroviral therapy.[1][3] The clinical success of integrase inhibitors, such as Raltegravir and Dolutegravir, has validated this approach and spurred further research into novel compounds with improved efficacy and resistance profiles.[4][5][6]
Mechanism of Action: Pyrimidinedione-Based Integrase Strand Transfer Inhibitors (INSTIs)
Derivatives of 4,6(1H,5H)-Pyrimidinedione belong to the class of drugs known as Integrase Strand Transfer Inhibitors (INSTIs).[7] The core mechanism of these inhibitors involves the chelation of divalent metal ions (typically Mg2+) in the active site of the HIV-1 integrase enzyme.[8] This action prevents the binding of the host DNA to the enzyme, thereby blocking the crucial strand transfer step of integration.[1][3]
The HIV-1 integration process is a two-step reaction catalyzed by integrase:
-
3'-Processing: Integrase removes a dinucleotide from each 3' end of the viral DNA.[1][9]
-
Strand Transfer: The processed 3' ends of the viral DNA are then covalently linked to the host cell's DNA.[1][3][9]
Pyrimidinedione-based INSTIs specifically inhibit the strand transfer step.[3][7]
Visualizing the Mechanism of Inhibition
The following diagram illustrates the mechanism of action of pyrimidinedione-based INSTIs.
Caption: Mechanism of HIV-1 Integrase inhibition by 4,6(1H,5H)-Pyrimidinedione derivatives.
Comparative Analysis of Patented Compounds
Numerous patents describe the synthesis and application of 4,6(1H,5H)-Pyrimidinedione derivatives as HIV-1 integrase inhibitors. These compounds often feature various substitutions on the pyrimidinedione ring to optimize their potency, pharmacokinetic properties, and resistance profile.
Performance Data of Representative Compounds
The following table summarizes the in vitro activity of several patented pyrimidinedione derivatives and compares them with the FDA-approved integrase inhibitor, Dolutegravir.
| Compound/Drug | Patent/Reference | Target | IC50 (nM) | Antiviral Activity (EC50, nM) | Therapeutic Index (TI) |
| Dolutegravir | [10] | HIV-1 Integrase | 2.7 | 0.51 | >43,000 |
| Compound 12c | [11] | HIV-1 Reverse Transcriptase | - | 2790 (HIV-1UG070) | 243 |
| STP0404 | [12] | HIV-1 Integrase (Allosteric) | - | pM range | >24,000 |
| GSK364735 | [13] | HIV-1 Integrase | 8 | - | - |
| Pyrimidinedione Congeners | [14] | HIV-1 Entry & Reverse Transcription | - | Sub-nanomolar | >1,000,000 |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; TI: Therapeutic Index (CC50/EC50).
Key Structural Features and Structure-Activity Relationships (SAR)
The potency of pyrimidinedione-based inhibitors is highly dependent on the nature of the substituents on the core scaffold.[8] Key observations from various patent literature include:
-
N-1 Substituents: Introduction of small alkyl groups, such as cyclopropyl or cyclobutyl, at the N-1 position has been shown to significantly enhance antiviral potency.[14]
-
Aromatic Moieties: The presence of polyhydroxylated aromatic groups is often crucial for potent inhibition of HIV-1 integrase.[8] Trihydroxylated aromatic derivatives generally exhibit better activity than their dihydroxylated counterparts.[8]
-
Metal-Chelating Pharmacophore: The β-diketo acid moiety within the pyrimidinedione structure is essential for chelating the magnesium ions in the integrase active site.[8]
Comparison with Alternative HIV-1 Integrase Inhibitors
The 4,6(1H,5H)-Pyrimidinedione scaffold is a key component of several successful HIV-1 integrase inhibitors. However, it is important to compare their performance with other classes of integrase inhibitors.
| Drug Class | Representative Drug | Mechanism of Action | Key Advantages | Key Disadvantages |
| Pyrimidinedione-based INSTIs | Raltegravir, Dolutegravir | Strand Transfer Inhibition | High potency, favorable safety profile.[3] | Potential for resistance development.[15] |
| Allosteric Integrase Inhibitors (ALLINIs) | KF116, STP0404 | Binds to a non-catalytic site, inducing aberrant integrase multimerization.[12][16] | Active against some INSTI-resistant strains.[16] | Still in preclinical or early clinical development. |
| Pyridoxine-derived Inhibitors | Patented compounds[17] | Strand Transfer Inhibition | Novel scaffold with potential for unique resistance profile. | Limited clinical data available. |
Experimental Protocols
To facilitate further research and validation of patented compounds, we provide a detailed protocol for a standard in vitro HIV-1 integrase strand transfer assay.
In Vitro HIV-1 Integrase Strand Transfer Assay
This assay quantitatively measures the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase protein
-
Biotinylated HIV-1 LTR U5 donor substrate (DS) DNA
-
Target substrate (TS) DNA with a 3'-end modification (e.g., digoxigenin)
-
Streptavidin-coated 96-well plates
-
Assay buffer (e.g., MOPS, DTT, MgCl2, MnCl2)
-
HRP-conjugated anti-digoxigenin antibody
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Test compounds dissolved in DMSO
Assay Workflow Diagram
Caption: Workflow for an in vitro HIV-1 Integrase strand transfer assay.
Step-by-Step Methodology:
-
Plate Coating: Add 100 µL of the biotinylated donor substrate (DS) DNA solution to each well of a streptavidin-coated 96-well plate.[18] Incubate for 30 minutes at 37°C.[18]
-
Washing: Aspirate the liquid from the wells and wash five times with 300 µL of wash buffer.[18]
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C.[18]
-
Integrase Addition: Dilute the recombinant HIV-1 integrase in reaction buffer.[18] Aspirate the blocking buffer and wash the wells three times with 200 µL of reaction buffer.[18] Add 100 µL of the diluted integrase solution to each well and incubate for 30 minutes at 37°C.[18]
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (e.g., a known integrase inhibitor) and a negative control (DMSO vehicle).
-
Strand Transfer Reaction: Add 50 µL of the target substrate (TS) DNA solution to each well.[18] Incubate for 30 minutes at 37°C to allow the strand transfer reaction to occur.[18]
-
Detection:
-
Aspirate the reaction mixture and wash the wells five times with 300 µL of wash buffer.[18]
-
Add 100 µL of HRP-conjugated antibody solution to each well and incubate for 30 minutes at 37°C.[18]
-
Aspirate the antibody solution and wash the wells five times with 300 µL of wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate until sufficient color develops.
-
Add 100 µL of stop solution to each well.
-
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. The percentage of inhibition is calculated relative to the negative control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Perspectives
The 4,6(1H,5H)-Pyrimidinedione scaffold has proven to be a highly successful core structure for the development of potent HIV-1 integrase inhibitors. The extensive patent literature in this area highlights the ongoing efforts to refine and improve upon existing therapies. Future research will likely focus on developing compounds with enhanced resistance profiles, improved pharmacokinetic properties, and the potential for long-acting formulations. The development of allosteric inhibitors and compounds with dual mechanisms of action also represents a promising avenue for future drug discovery.
References
- What are HIV-1 integrase inhibitors and how do they work? - Patsnap Synapse. (2024-06-21).
- US8742123B2 - HIV integrase inhibitors from pyridoxine - Google Patents.
- HIV-1 integrase tetramers are the antiviral target of pyridine-based allosteric integrase inhibitors - PubMed - NIH. (2019-05-23).
- Development of Dual-Acting Pyrimidinediones as Novel and Highly Potent Topical Anti-HIV Microbicides - NIH.
- Integrase Inhibitors Under Clinical Trials | Download Table - ResearchGate.
- A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site - PubMed. (2021-07-22).
- Mechanisms and inhibition of HIV integration - PMC - NIH.
- Doubling dolutegravir dosage reduces the viral reservoir in ART-treated people with HIV. (2026-01-23).
- Design and synthesis of N-methylpyrimidone derivatives as HIV-1 integrase inhibitors. (2025-08-06).
- Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - MDPI. (2023-05-26).
- Spectrum of Activity of Raltegravir and Dolutegravir Against Novel Treatment-Associated Mutations in HIV-2 Integrase: A Phenotypic Analysis Using an Expanded Panel of Site-Directed Mutants - PMC - NIH.
- HIV-1 integrase tetramers are the antiviral target of pyridine-based allosteric integrase inhibitors - PubMed Central.
- Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC.
- Sketching the historical development of pyrimidones as the inhibitors of the HIV integrase. (2015-06-05).
- Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - NIH. (2015-05-07).
- HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PubMed Central.
- Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - NIH.
- HIV-1 Integrase Assay Kit - XpressBio.
- Figure 1. 2D structures of (A) dolutegravir, (B) raltegravir and (C)... - ResearchGate.
- Synthesis and in-vitro anti-HIV-1 evaluation of novel pyrazolo[4,3-c]pyridin-4-one derivatives. (2019-12-01).
- HIV-1 Integrase Assay Kit(KA6288) - Abnova.
- [Mechanisms of action, pharmacology and interactions of dolutegravir] - PubMed.
- NCT00000919 | A Study to Evaluate Various Combinations of Anti-HIV Medications to Treat Early HIV Infection | ClinicalTrials.gov.
- HIV Integrase Inhibitors with Nucleobase Scaffolds: Discovery of a Highly Potent anti-HIV Agent - PMC - NIH.
- What to Start: Integrase Strand Transfer Inhibitor Regimens | NIH - Clinical Info .HIV.gov. (2024-09-12).
- CROI 2024: Pipeline ART – new drugs and formulations | HIV i-Base. (2024-03-19).
- HIV-1 Integrase assay kit - MyBioSource.
Sources
- 1. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV Integrase Inhibitors with Nucleobase Scaffolds: Discovery of a Highly Potent anti-HIV Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety [mdpi.com]
- 5. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sketching the historical development of pyrimidones as the inhibitors of the HIV integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Mechanisms of action, pharmacology and interactions of dolutegravir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in-vitro anti-HIV-1 evaluation of novel pyrazolo[4,3-c]pyridin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of Dual-Acting Pyrimidinediones as Novel and Highly Potent Topical Anti-HIV Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HIV-1 integrase tetramers are the antiviral target of pyridine-based allosteric integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US8742123B2 - HIV integrase inhibitors from pyridoxine - Google Patents [patents.google.com]
- 18. xpressbio.com [xpressbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
